Fmoc-(S)-2-(methylamino)heptanoic acid
説明
BenchChem offers high-quality Fmoc-(S)-2-(methylamino)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(S)-2-(methylamino)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICHBTZTXCWVCN-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Engineering Peptide Therapeutics: A Technical Guide to Fmoc-(S)-2-(methylamino)heptanoic acid
Executive Summary & Chemical Identity
In the landscape of modern peptide drug discovery, overcoming the inherent limitations of natural peptides—namely, poor oral bioavailability, rapid proteolytic degradation, and high clearance rates—requires sophisticated chemical modifications. Fmoc-(S)-2-(methylamino)heptanoic acid (commonly referred to as Fmoc-N-Me-Ahp-OH or Fmoc-N-methyl-L-homonorleucine) is a highly specialized, non-natural amino acid building block designed to address these exact pharmacokinetic bottlenecks [1].
By combining an extended aliphatic side chain (an n-pentyl group) with an N-methylated alpha-amine, this residue introduces unique physicochemical and structural properties into peptide therapeutics, acting as both a conformational modulator and a metabolic shield.
Physicochemical Properties Summary
| Property | Value / Description |
| Chemical Name | Fmoc-(S)-2-(methylamino)heptanoic acid |
| Common Synonyms | Fmoc-N-Me-Ahp-OH, Fmoc-N-methyl-L-homonorleucine |
| Molecular Formula | C23H27NO4 |
| Molecular Weight | 381.47 g/mol |
| Side Chain Structure | Straight-chain 5-carbon aliphatic (n-pentyl) |
| N-Terminal Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc)[3] |
| H-Bond Donor Capacity | Zero (Post-coupling, due to N-methylation) |
Mechanistic Advantages in Drug Development
As an Application Scientist, it is critical to understand why this specific unnatural amino acid is selected during rational drug design. The incorporation of Fmoc-(S)-2-(methylamino)heptanoic acid is driven by three distinct causal mechanisms:
A. Proteolytic Shielding via Steric Hindrance
Natural peptide bonds are highly susceptible to enzymatic cleavage by endogenous peptidases. The N-methyl group of this residue introduces severe local steric bulk directly at the amide bond. This steric hindrance physically blocks the catalytic triads of exopeptidases and endopeptidases from accessing the scissile bond, significantly extending the in vivo half-life of the peptide therapeutic [1].
B. Enhanced Membrane Permeability
The 5-carbon straight-chain aliphatic side chain drastically increases the local hydrophobicity (LogP) of the peptide. More importantly, the N-methylation removes the amide hydrogen, eliminating a critical hydrogen-bond donor. This reduces the desolvation penalty required for the peptide to transition from an aqueous environment into a lipid bilayer, facilitating passive diffusion across cellular membranes and the blood-brain barrier (BBB) [1].
C. Conformational Disruption (Beta-Sheet Breaking)
Standard peptide bonds strongly favor the trans conformation due to steric clashes in the cis state. N-methylation significantly lowers the energy barrier between the cis and trans rotamers. This induced isomerization alters the local backbone trajectory, acting as a potent "beta-sheet breaker." This mechanism is strategically employed to prevent target peptide aggregation (e.g., in amyloidogenic peptides) and improve aqueous solubility despite the highly lipophilic side chain [2].
Advanced Solid-Phase Peptide Synthesis (SPPS) Methodologies
The incorporation of Fmoc-(S)-2-(methylamino)heptanoic acid requires careful optimization of the SPPS workflow. The primary thermodynamic and kinetic bottleneck is not coupling this amino acid to the resin-bound peptide, but rather coupling the subsequent amino acid onto its sterically hindered secondary amine [2].
Protocol 1: Coupling Fmoc-N-Me-Ahp-OH to the Growing Chain
-
Causality: The secondary amine of the incoming Fmoc-N-Me-Ahp-OH is protected by the bulky Fmoc group, but its carboxyl group is unhindered. Standard carbodiimide chemistry is sufficient.
-
Methodology:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc of the resin-bound peptide using 20% piperidine in DMF (2 × 10 min).
-
Activate 4 equivalents of Fmoc-N-Me-Ahp-OH with 4 eq. DIC (Diisopropylcarbodiimide) and 4 eq. Oxyma Pure in DMF.
-
Add to the resin and agitate for 60 minutes at room temperature.
-
Validation: Perform a standard Kaiser (ninhydrin) test. A shift from blue to yellow confirms complete acylation of the primary amine.
-
Protocol 2: Acylating the Secondary Amine (The Critical Bottleneck)
-
Causality: Once the Fmoc group is removed from N-Me-Ahp, the resulting secondary amine is highly sterically hindered by both the N-methyl group and the n-pentyl side chain. Standard carbodiimides (DIC/HOBt) will fail, leading to deletion sequences. We must use HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (O-At) active ester. The nitrogen at position 7 of the HOAt leaving group provides neighboring-group participation, accelerating the nucleophilic attack by the hindered secondary amine [1].
-
Methodology:
-
Deprotect the N-Me-Ahp residue using 20% piperidine in DMF.
-
Dissolve 4 eq. of the incoming Fmoc-AA-OH and 4 eq. of HATU in minimal NMP (N-Methyl-2-pyrrolidone).
-
Add 8 eq. of DIEA (Diisopropylethylamine) to the solution, activate for 2 minutes, and add to the resin.
-
Agitate for 2 hours at room temperature (or 75°C for 15 mins under microwave assistance).
-
-
Self-Validating System (Bromophenol Blue Test): The standard Kaiser test yields false negatives for secondary amines. You must use the Bromophenol Blue test to validate this step [1].
-
Remove a few resin beads and wash with Methanol.
-
Add 2 drops of 0.5% Bromophenol Blue in DMF.
-
Logic Gate: If the beads turn yellow , the coupling is complete. If the beads turn blue/green , unreacted secondary amines remain.
-
Resolution: If blue/green, perform a secondary coupling using 4 eq. Fmoc-AA-OH, 4 eq. PyBroP (a phosphonium reagent that generates highly reactive acyl bromides), and 8 eq. DIEA in DCM for 2 hours [1].
-
Visualizations
Mechanistic pathway of coupling to the sterically hindered secondary amine of N-Me-Ahp.
Optimized SPPS workflow for the incorporation of Fmoc-N-Me-Ahp-OH.
References
-
Journal of Medicinal Chemistry: Functional Selectivity Revealed by N-Methylation Scanning of Human Urotensin II and Related Peptides. ACS Publications.[Link]
An In-Depth Technical Guide to the Physicochemical Characteristics of N-Methylated Heptanoic Acid Derivatives
Introduction
In the landscape of modern drug discovery and development, the precise modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among the vast arsenal of medicinal chemistry tactics, N-methylation of amide bonds represents a subtle yet powerful tool.[1][2] This modification, the substitution of an amide proton with a methyl group, can profoundly influence a compound's stability, permeability, and conformational behavior.[3][4]
This technical guide provides an in-depth exploration of the physicochemical characteristics of N-methylated heptanoic acid derivatives, using N-methylheptanamide as a primary exemplar. Heptanoic acid, a simple seven-carbon saturated fatty acid, serves as a relevant scaffold found in various bioactive molecules. By N-methylating its corresponding amide, we can systematically investigate the resulting shifts in properties crucial for researchers, scientists, and drug development professionals. This guide will move beyond mere data reporting to explain the causality behind experimental choices, provide detailed, field-proven protocols, and ground all claims in authoritative references.
Section 1: Molecular Profile and the Impact of N-Methylation
The transition from a primary amide (heptanamide) to a tertiary N-methylated amide (N-methylheptanamide) introduces several key structural changes that ripple through its physicochemical profile.
-
Hydrogen Bonding: The most immediate consequence is the removal of the amide N-H proton, eliminating its ability to act as a hydrogen bond donor.[3] This can disrupt intermolecular hydrogen bonding networks, which often govern crystal packing and aqueous solubility. It can also prevent recognition by peptidases, thereby increasing metabolic stability.[3]
-
Lipophilicity: By replacing a polar hydrogen atom with a non-polar methyl group, N-methylation generally increases lipophilicity.[2][3] This change can enhance membrane permeability but may also lead to decreased aqueous solubility.[2]
-
Conformation: N-methylated amide bonds exhibit a lower energy barrier to cis-trans isomerization compared to their secondary amide counterparts.[3] This can introduce a greater degree of conformational flexibility, which may be advantageous or detrimental for receptor binding.
Below is a comparative table of calculated physicochemical properties for the parent acid and its amide derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) | Polar Surface Area (Ų) |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | 2.5[5] | 37.3[5] |
| Heptanamide | C₇H₁₅NO | 129.20 | 1.8 | 43.1 |
| N-Methylheptanamide | C₈H₁₇NO | 143.23 | 1.7 [6] | 29.1 [6] |
Note: Values for Heptanamide are calculated for comparative purposes. The XLogP3 for N-Methylheptanamide from PubChem appears lower than expected, which underscores the importance of empirical measurement as detailed in subsequent sections.
Section 2: Synthesis and Purification
The reliable synthesis and rigorous purification of N-methylated heptanoic acid derivatives are prerequisites for accurate physicochemical characterization. The most common and robust method involves the direct coupling of the parent carboxylic acid with methylamine using a suitable coupling agent.[7]
Workflow for Synthesis and Purification
Caption: A standard workflow for the synthesis and purification of N-methylheptanamide.
Experimental Protocol: Synthesis of N-Methylheptanamide
Materials:
-
Heptanoic Acid
-
Methylamine hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl Acetate (EtOAc), Dichloromethane (DCM), Hexanes
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of heptanoic acid (1.0 eq) in anhydrous DMF, add methylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in Hexanes.
-
Validation: Confirm the structure and purity of the collected fractions by ¹H NMR, ¹³C NMR, and LC-MS. Purity should be assessed by HPLC-UV.
Section 3: Core Physicochemical Properties: Measurement and Interpretation
Accurate empirical data is non-negotiable in drug development. This section details the protocols for measuring the most critical physicochemical properties.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key determinant of ADME properties.[8] It is expressed as LogP for neutral molecules and LogD for ionizable molecules at a specific pH. For N-methylheptanamide (a neutral molecule), LogP and LogD are equivalent. The "gold standard" for measurement is the shake-flask method.[9][10]
Experimental Protocol: Shake-Flask LogP Determination (OECD 107) [11]
Materials:
-
N-Methylheptanamide (high purity solid)
-
n-Octanol (reagent grade, pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Phase Preparation: Vigorously mix n-octanol and PBS (pH 7.4) in a separatory funnel for 24 hours. Allow the phases to separate completely before use.[10][12]
-
Sample Preparation: Prepare a stock solution of N-methylheptanamide in the pre-saturated n-octanol.
-
Partitioning: In a centrifuge tube, combine 5 mL of the n-octanol stock solution with 5 mL of the pre-saturated PBS.
-
Equilibration: Shake the tube vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium.[9]
-
Phase Separation: Centrifuge the mixture at >2000g for 15-20 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a validated HPLC-UV method with a proper calibration curve.[12]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₚₑₛ )
Interpretation: N-methylation removes a hydrogen bond donor and adds a methyl group, which is expected to increase LogP relative to the parent heptanamide. This shift signifies potentially higher membrane permeability but also an increased risk of non-specific binding and lower aqueous solubility.
Aqueous Solubility
Aqueous solubility is critical for drug dissolution and absorption.[13] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for drug development.[13][14]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
Materials:
-
N-Methylheptanamide (crystalline solid, >2 mg)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PVDF)
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of solid N-methylheptanamide (enough to ensure undissolved solid remains) to a vial containing a known volume (e.g., 1 mL) of PBS (pH 7.4).[15][16]
-
Equilibration: Tightly cap the vial and shake on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[13][15]
-
Phase Separation: After 24 hours, visually confirm that solid material is still present. Allow the vial to stand, or centrifuge briefly, to settle the excess solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved particles. Caution: Filter selection is critical to avoid compound adsorption.[17]
-
Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the compound's concentration.[17]
-
Result: The measured concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.
Decision Workflow for Solubility Assessment
Caption: A decision-making workflow for determining thermodynamic solubility.
Chemical Stability
Understanding a compound's stability under various stress conditions is a regulatory requirement and informs formulation and storage strategies.[18][19] Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways.[20] The amide bond in N-methylheptanamide is a key functional group to monitor for hydrolysis.
Experimental Protocol: Forced Degradation Study (Hydrolysis)
Materials:
-
N-Methylheptanamide stock solution (e.g., 1 mg/mL in acetonitrile)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Water (for neutral hydrolysis)
-
HPLC-UV system with a stability-indicating method
Procedure:
-
Sample Preparation: For each condition (acidic, basic, neutral), mix an aliquot of the stock solution with the respective stress solution (0.1 M HCl, 0.1 M NaOH, or water) in separate vials.
-
Incubation: Store the vials at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 24-48 hours).[20] Keep a control sample at room temperature.
-
Analysis: At designated time points, withdraw an aliquot from each vial, neutralize if necessary, and dilute with mobile phase.
-
Quantification: Analyze the samples using an HPLC method capable of separating the parent compound from any degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any major degradants. Target degradation is typically in the 5-20% range.[21]
Interpretation: The N-methylated amide bond is generally more resistant to enzymatic degradation than primary or secondary amides. However, it is still susceptible to chemical hydrolysis, particularly under strong acidic or basic conditions. The results of this study will reveal the inherent stability of the molecule and guide handling procedures.
Section 4: Integrated View and Drug Development Implications
The physicochemical data gathered through these empirical methods do not exist in isolation. Their interplay dictates the potential of a molecule like N-methylheptanamide as a drug candidate.
Structure-Property-Outcome Relationship
Caption: Interplay between N-methylation, physicochemical properties, and ADME outcomes.
The decision to N-methylate a lead compound is a classic example of a multi-parameter optimization challenge. As illustrated above, the structural change directly impacts core properties. The resulting increase in lipophilicity and metabolic stability can improve permeability and prolong the drug's half-life. However, this is often counterbalanced by a decrease in aqueous solubility, which can hinder the dissolution rate, a critical first step for oral absorption. The ultimate effect on bioavailability is therefore a complex balance that must be determined experimentally.
Conclusion
The N-methylation of heptanoic acid derivatives provides a valuable model system for understanding a fundamental medicinal chemistry strategy. This guide has detailed the synthesis, purification, and, most critically, the empirical characterization of the resulting physicochemical properties. By employing robust, validated protocols for LogP, solubility, and stability, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The insights gained from these studies—understanding the causal links between molecular structure, physicochemical characteristics, and biological outcomes—are essential for the rational design of next-generation therapeutics.
References
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Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). Royal Society of Chemistry. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (n.d.). National Center for Biotechnology Information. [Link]
-
ICSC 1179 - n-HEPTANOIC ACID. (n.d.). INCHEM. [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). ACS Publications. [Link]
-
Heptanoic acid. (n.d.). PubChem. [Link]
-
A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. (n.d.). ResearchGate. [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. [Link]
-
The importance of amide protons in peptide drug development. (n.d.). NSF PAR. [Link]
-
Heptanamide, N-methyl-. (n.d.). PubChem. [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Review on N-methylation. (2013). The Curious Wavefunction. [Link]
-
N -methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
-
The importance of N-methylations for the stability of the β⁶·³-helical conformation of polytheonamide B. (2017). National Center for Biotechnology Information. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
-
Thermodynamic solubility. (n.d.). PCBIS - University of Strasbourg. [Link]
-
Marketed drugs bearing N-methyl amide group. (n.d.). ResearchGate. [Link]
-
Helical structure in cyclic peptides: effect of N-methyl amides versus esters. (n.d.). Royal Society of Chemistry. [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]
-
LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
-
Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). PNAS. [Link]
-
N-Methoxy-N-methylheptanamide | CAS#:104863-66-3. (n.d.). Chemsrc. [Link]
-
Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). SciSpace. [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023). MDPI. [Link]
-
N-ethyl-4-methylheptanamide. (n.d.). PubChem. [Link]
-
N-Methylheptanamide CAS#: 3400-24-6. (n.d.). ChemWhat. [Link]
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Synthesis of Fmoc-(S)-2-(methylamino)heptanoic acid: An In-Depth Technical Guide
Abstract
N-methylated amino acids are crucial components in modern drug discovery and peptide science, offering enhanced metabolic stability, increased membrane permeability, and constrained conformational flexibility to peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of the synthetic pathways for Fmoc-(S)-2-(methylamino)heptanoic acid, a valuable building block for the synthesis of modified peptides. Two primary, field-proven strategies are detailed: the reductive amination of an α-keto acid and the N-methylation of the parent amino acid, (S)-2-aminoheptanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a comparative analysis of the available synthetic routes.
Introduction: The Significance of N-Methylation in Peptide Drug Design
The strategic incorporation of N-methylated amino acids into peptide sequences is a well-established method for optimizing their pharmacokinetic and pharmacodynamic properties. The N-methyl group introduces steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[2] Furthermore, the substitution on the amide nitrogen removes the hydrogen bond donor capability, which can lead to a more rigid peptide backbone and a higher propensity to adopt specific bioactive conformations.[1] This conformational constraint can result in improved receptor binding affinity and selectivity. Fmoc-(S)-2-(methylamino)heptanoic acid, with its lipophilic heptanoic acid side chain, is a particularly useful building block for designing peptides with enhanced membrane permeability.
Overview of Synthetic Strategies
The synthesis of Fmoc-(S)-2-(methylamino)heptanoic acid can be broadly approached via two distinct pathways. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired stereochemical purity.
-
Pathway B: N-Methylation of (S)-2-Aminoheptanoic Acid. This is a more direct approach that starts with the naturally occurring or synthetically accessible (S)-2-aminoheptanoic acid.[3] The synthesis involves the protection of the amino and carboxyl groups, followed by selective N-methylation, and subsequent deprotection and Fmoc protection. This pathway is often preferred when the parent amino acid is commercially available and stereochemically pure.
Visualizing the Synthetic Pathways
Caption: High-level overview of the two primary synthetic pathways.
Detailed Synthetic Protocols
Pathway A: Reductive Amination of 2-Oxoheptanoic Acid
3.1.1. Experimental Protocol: Reductive Amination
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 2-oxoheptanoic acid (1.0 eq) in methanol.
-
Add a solution of methylamine (1.2 eq) in methanol dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of the imine can be monitored by TLC or LC-MS.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
The crude (S)-2-(methylamino)heptanoic acid can be purified by ion-exchange chromatography.
Causality Behind Experimental Choices:
-
Methanol as Solvent: It is a good solvent for both the keto acid and methylamine, and it is compatible with the reducing agent.
-
Sodium Cyanoborohydride: This reducing agent is selective for the imine in the presence of the ketone, minimizing the reduction of the starting material.[4]
-
Acidic Quench: This step is crucial to destroy any unreacted NaBH3CN and to protonate the amine for purification.
3.1.2. Fmoc Protection
Step 1: Fmoc-OSu Coupling
-
Dissolve the purified (S)-2-(methylamino)heptanoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium bicarbonate (NaHCO3) (2.5 eq) to the solution.
-
Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
Pathway B: N-Methylation of (S)-2-Aminoheptanoic Acid
This approach is often more straightforward if the starting amino acid is readily available. The key is to use a suitable protecting group for the amine that allows for selective methylation.[5][6] The ortho-nitrobenzenesulfonyl (o-NBS) group is an excellent choice for this purpose.[7][8]
3.2.1. Experimental Protocol: Solid-Phase N-Methylation
A solid-phase approach using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid offers advantages in terms of purification.[2][9]
Step 1: Resin Loading
-
Swell 2-CTC resin in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve Fmoc-(S)-2-aminoheptanoic acid (3.0 eq) in anhydrous DCM.
-
Add the amino acid solution to the resin, followed by N,N-diisopropylethylamine (DIEA) (9.0 eq).
-
Stir the mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM and dimethylformamide (DMF).
Step 2: Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin with DMF and DCM.
Step 3: o-NBS Protection
-
To the deprotected amino acid on resin, add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4.0 eq) and 2,4,6-collidine (10.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Stir the mixture for 2 hours.
-
Wash the resin with NMP and DCM.
Step 4: N-Methylation
-
To the o-NBS protected amino acid on resin, add a solution of methyl iodide (or dimethyl sulfate) (10.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 eq) in NMP.
-
Stir the mixture for 2-4 hours.
-
Wash the resin with NMP and DCM.
Step 5: o-NBS Deprotection
-
Treat the resin with a solution of 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) in NMP to remove the o-NBS group.
-
Wash the resin with NMP and DCM.
Step 6: Fmoc Protection
-
To the N-methylated amino acid on resin, add a solution of Fmoc-OSu (3.0 eq) and DIEA (1.0 eq) in DCM.
-
Stir for 2 hours.
-
Wash the resin with DCM.
Step 7: Cleavage from Resin
-
Cleave the final product from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM.[10] The side-chain protecting group remains intact under these mild acidic conditions.
-
Collect the filtrate and evaporate the solvent to obtain the crude Fmoc-(S)-2-(methylamino)heptanoic acid.
-
Purify by flash chromatography.
3.2.2. Visualizing the Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of the target compound.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A: Reductive Amination | Pathway B: N-Methylation (Solid-Phase) |
| Starting Material | 2-Oxoheptanoic acid | (S)-2-Aminoheptanoic acid |
| Stereocontrol | Dependent on the stereoselectivity of the reduction step. | High, as it starts with a chiral precursor. |
| Scalability | Can be scaled up, but purification may be challenging. | Scalable, with easier purification due to solid-phase methodology. |
| Reagents | Readily available and relatively inexpensive. | Some reagents (e.g., 2-CTC resin, Fmoc-OSu) can be more expensive. |
| Overall Yield | Moderate to good. | Good to excellent. |
| Key Advantage | Useful when the parent amino acid is not readily available. | High stereochemical integrity and simplified purification. |
| Key Disadvantage | Potential for racemization during reduction. | Requires a multi-step protection/deprotection sequence. |
Conclusion
The synthesis of Fmoc-(S)-2-(methylamino)heptanoic acid is a critical process for the development of advanced peptide therapeutics. Both the reductive amination and the direct N-methylation pathways offer viable routes to this important building block. The choice of the optimal synthetic strategy will depend on factors such as the availability and cost of starting materials, desired scale, and the importance of maintaining high stereochemical purity. The solid-phase N-methylation approach, in particular, provides a robust and efficient method for producing high-purity Fmoc-(S)-2-(methylamino)heptanoic acid, which is essential for its successful incorporation into peptide sequences during solid-phase peptide synthesis.
References
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Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link][7][8]
-
Li, P., & Kessler, H. (2023). Efficient Synthesis of N-Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N-Methyl-α-Amino Acids N-Carboxyanhydrides. Macromolecules, 56(21), 8649–8656. [Link][11]
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Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link][5]
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Mindt, T. L., et al. (2020). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 10(1), 1-13. [Link][12]
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Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 245-283). Wiley-VCH. [Link][6]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][4]
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Sagasser, O., & Jäschke, A. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6833–6836. [Link][13]
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Wang, L., et al. (2020). methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 10(46), 27623-27627. [Link][14]
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Zhang, Y., et al. (2019). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 10(40), 5527-5533. [Link][15]
-
Salas-Ambrosio, P., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578. [Link][2][9]
-
SciSpace. (2005). An Improved Synthesis of Fmoc‐N‐methyl‐α‐amino Acids. [Link][16]
-
Passley, K. D., et al. (2024). A General Approach to Optically Pure, α-Methyl Non-Natural Amino Acids: Enabling Unique Peptides as Drug Candidates. The Journal of Organic Chemistry, 89(5), 2849–2858. [Link][17]
-
Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. [Link][18]
-
Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. [Link][19]
-
National Center for Biotechnology Information. (n.d.). (2S)-2-aminoheptanoic acid. PubChem Compound Database. [Link][3]
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Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link][20]
-
National Center for Biotechnology Information. (n.d.). 2-Aminoheptanoic acid. PubChem Compound Database. [Link][21]
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Yin, Z., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-( S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen, 8(6), 701-704. [Link][22]
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CAS number for Fmoc-(S)-2-(methylamino)heptanoic acid
An In-depth Technical Guide to Fmoc-(S)-2-(methylamino)heptanoic acid and the Strategic Application of N-Methylated Amino Acids in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of the peptide backbone is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. This guide provides a comprehensive technical overview of Fmoc-(S)-2-(methylamino)heptanoic acid, a lipophilic N-methylated amino acid building block. While a specific CAS Number for this particular derivative is not readily found in public databases, this document will delve into the principles of its synthesis, characterization, and incorporation into peptide sequences. We will explore the profound impact of N-methylation on peptide conformation, proteolytic stability, and cell permeability. Furthermore, this guide will detail the synthetic methodologies and strategic considerations for utilizing Fmoc-N-methylated amino acids in solid-phase peptide synthesis (SPPS), addressing common challenges and offering field-proven solutions.
Introduction: The Significance of N-Methylation in Peptidomimetics
The introduction of a methyl group onto the amide nitrogen of a peptide backbone is a subtle yet powerful modification that can dramatically alter the physicochemical and biological properties of a peptide.[1][2] This strategic modification is a key tool in the design of peptidomimetics with improved drug-like characteristics. The primary advantages conferred by N-methylation include:
-
Enhanced Enzymatic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1]
-
Improved Membrane Permeability: By disrupting the hydrogen-bonding network and increasing lipophilicity, N-methylation can significantly enhance a peptide's ability to cross cellular membranes.[1]
-
Modulation of Conformation: The restriction of backbone rotation can lock the peptide into a bioactive conformation, which can lead to increased receptor affinity and selectivity.[1]
-
Increased Solubility: In certain contexts, N-methylation can improve the solubility of hydrophobic peptides by disrupting aggregation.[1]
Fmoc-(S)-2-(methylamino)heptanoic acid, as a lipophilic N-methylated amino acid, is a valuable building block for imparting these properties, particularly for enhancing the oral bioavailability and metabolic stability of peptide drugs.[3][4]
Physicochemical Properties and Identification
While a dedicated is not prominently listed in major chemical databases, its properties can be inferred from similar structures. For the closely related compound, (S)-2-(Fmoc-amino)heptanoic acid (CAS: 1197020-22-6), the molecular formula is C22H25NO4 with a molecular weight of 367.44 g/mol .[5][6][7][8] The addition of a methyl group to the amino nitrogen in Fmoc-(S)-2-(methylamino)heptanoic acid would result in a molecular formula of C23H27NO4 and a corresponding increase in molecular weight.
Table 1: Comparison of Related Amino Acid Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-2-(Fmoc-amino)heptanoic acid | 1197020-22-6[5][6][7][8] | C22H25NO4 | 367.44[6] |
| Fmoc-(S)-2-(methylamino)heptanoic acid | Not readily available | C23H27NO4 | ~381.47 |
| Fmoc-S-2-amino-6-methyl-Heptanoic acid | 329270-51-1[9] | C23H27NO4 | 381.5[] |
Synthesis of Fmoc-N-Methylated Amino Acids
The synthesis of Fmoc-N-methyl amino acids presents unique challenges. Several methods have been developed, with the oxazolidinone-based approach being a highly efficient and widely adopted strategy.[11]
General Synthetic Protocol via Oxazolidinone Intermediate
This method involves the formation of a 5-oxazolidinone derivative from the parent Fmoc-amino acid, followed by reductive ring-opening to yield the N-methylated product.
Step-by-Step Methodology:
-
Oxazolidinone Formation: The starting Fmoc-(S)-2-aminoheptanoic acid is reacted with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene. The reaction is typically performed under azeotropic conditions to remove water and drive the reaction to completion.[11]
-
Reductive Ring Opening: The resulting oxazolidinone intermediate is then subjected to reductive cleavage. A common method involves the use of a Lewis acid, such as trifluoroacetic acid (TFA), and a reducing agent like triethylsilane (TES).[11] This step is crucial and needs to be performed under carefully controlled conditions to avoid side reactions and ensure high yields.
Caption: Workflow for incorporating Fmoc-N-methyl amino acids in SPPS.
Applications in Drug Development
The unique properties of N-methylated peptides make them highly valuable in the development of novel therapeutics. The incorporation of lipophilic N-methylated amino acids like Fmoc-(S)-2-(methylamino)heptanoic acid can be particularly advantageous in the design of:
-
Orally Bioavailable Peptides: The increased lipophilicity and proteolytic resistance can enhance absorption from the gastrointestinal tract. [3][4]* Antimicrobial Peptides (AMPs): Fatty acid-conjugated peptides often exhibit improved antimicrobial potency and stability. [4]* Cell-Penetrating Peptides: The enhanced membrane permeability can facilitate the delivery of therapeutic cargoes into cells.
-
Targeted Drug Delivery Systems: Lipidated peptides can be incorporated into more complex drug delivery systems, such as lipid-coated metal-organic frameworks (MOFs), for targeted and sustained release of therapeutic agents. [12]
Conclusion
Fmoc-(S)-2-(methylamino)heptanoic acid represents a valuable, albeit specialized, building block in the arsenal of the medicinal chemist. While its specific CAS number may not be readily available, the principles governing its synthesis and application are well-established within the broader context of Fmoc-N-methylated amino acids. The strategic incorporation of such residues into peptide sequences offers a proven pathway to overcoming many of the traditional limitations of peptide-based therapeutics. By carefully selecting synthetic routes and optimizing coupling protocols, researchers can harness the power of N-methylation to design next-generation peptide drugs with enhanced efficacy, stability, and bioavailability.
References
- A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development. Benchchem.
- Fmoc-S-2-amino-6-methyl-Heptanoic acid. 楚肽生物科技.
- (S)-2-(Fmoc-amino)heptanoic acid. Advanced ChemBlocks.
- Fmoc-2-Ahp-OH. Advanced ChemTech.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications.
- An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. ResearchGate.
- (S)-2-(Fmoc-amino)heptanoic acid. Sigma-Aldrich.
- A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed.
- N-Methyl Amino Acids. Enamine.
- 1197020-22-6|(S)-2-(Fmoc-amino)heptanoic acid. BLDpharm.
- (S)-2-(Fmoc-amino)heptanoic acid. Sigma-Aldrich.
- Fmoc-2-aminoheptanoic acid. PubChem - NIH.
- S-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester[159751-46-9]. Aapptec Peptides.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Fmoc Amino Acids. BOC Sciences.
- Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews (RSC Publishing).
- Fmoc Amino Acids for SPPS. AltaBioscience.
- PEPTIDE MODIFIERS. Iris Biotech GmbH.
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- Lipid-Coated MOFs: a breakthrough platform for hydrophobic drug delivery. Ceric-eric.
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Introduction: The Significance of N-Methylated Non-Canonical Amino Acids in Drug Discovery
An In-Depth Technical Guide to the Molecular Structure and Application of Fmoc-(S)-2-(methylamino)heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Fmoc-(S)-2-(methylamino)heptanoic acid, a non-canonical N-methylated amino acid of significant interest in peptidomimetic and drug discovery. The N-methylation of the peptide backbone can profoundly influence the pharmacokinetic properties of biologically active peptides, offering enhanced proteolytic stability, increased lipophilicity, and improved bioavailability.[1][2] This guide details the molecular structure, physicochemical properties, a robust synthetic pathway, and state-of-the-art analytical techniques for the characterization of this compound. Furthermore, it offers expert insights into its application in solid-phase peptide synthesis (SPPS), addressing the unique challenges and considerations associated with the incorporation of N-methylated amino acids into peptide chains.[3] The protocols and discussions herein are grounded in established chemical principles and are designed to be a self-validating resource for researchers in the field.
The therapeutic potential of peptides is often hampered by their poor metabolic stability and low oral bioavailability.[1] The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome these limitations.[4][5][6] N-methylation, the substitution of a methyl group for the hydrogen on the backbone amide nitrogen, is a subtle yet impactful modification.[1] This alteration can induce significant conformational changes in the peptide backbone, disrupt hydrogen bonding networks, and sterically hinder protease recognition, thereby enhancing resistance to enzymatic degradation.[1]
Fmoc-(S)-2-(methylamino)heptanoic acid belongs to this class of valuable building blocks. The heptanoic acid side chain provides a lipophilic character that can be crucial for interactions with biological targets and for membrane permeability. The N-methyl group, as discussed, offers proteolytic resistance. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the industry standard for solid-phase peptide synthesis due to its facile removal under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups.[7][8][9][][11] This guide will provide the necessary technical details to synthesize, characterize, and effectively utilize this promising non-canonical amino acid.
Molecular Structure and Physicochemical Properties of Fmoc-(S)-2-(methylamino)heptanoic Acid
The molecular structure of Fmoc-(S)-2-(methylamino)heptanoic acid is characterized by a central chiral carbon, a heptanoic acid moiety, an N-methylated amine, and the Fmoc protecting group.
Systematic IUPAC Name: (2S)-2-[amino]heptanoic acid
Chemical Structure:
Physicochemical Data
The following table summarizes the key physicochemical properties of Fmoc-(S)-2-(methylamino)heptanoic acid. These values are calculated based on its structure and are provided for reference in experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C23H27NO4 | - |
| Molecular Weight | 381.47 g/mol | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |
| Solubility | Soluble in DMF, NMP, DCM, and other common organic solvents for SPPS | General knowledge of Fmoc-amino acids |
| Storage Temperature | 2-8°C, protected from light and moisture | Recommended for Fmoc-amino acids |
Synthesis and Purification
The synthesis of Fmoc-(S)-2-(methylamino)heptanoic acid can be achieved through a multi-step process starting from the commercially available (S)-2-aminoheptanoic acid. The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for Fmoc-(S)-2-(methylamino)heptanoic acid.
Experimental Protocol: Synthesis
Part 1: Fmoc Protection of (S)-2-aminoheptanoic acid [7][8]
-
Dissolution: Dissolve (S)-2-aminoheptanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution at 0-5°C with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with water and perform a liquid-liquid extraction with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl. A white precipitate of Fmoc-(S)-2-aminoheptanoic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part 2: N-methylation of Fmoc-(S)-2-aminoheptanoic acid [2]
-
Anhydrous Conditions: This reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Dissolve the dried Fmoc-(S)-2-aminoheptanoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0°C. Carefully add sodium hydride (NaH) (2.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes.
-
Methylation: Add methyl iodide (CH3I) (2.5 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction and Purification: Acidify the aqueous layer with 1M HCl to a pH of 2-3 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Structural Elucidation and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Fmoc-(S)-2-(methylamino)heptanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation.
-
¹H NMR: Expect to see characteristic signals for the fluorenyl group protons (typically in the aromatic region, ~7.2-7.9 ppm), the N-methyl protons (a singlet around 2.5-3.0 ppm), the alpha-proton of the amino acid, and the aliphatic protons of the heptanoic acid side chain.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the carboxyl and carbamate groups, the aromatic carbons of the fluorenyl group, the N-methyl carbon, and the aliphatic carbons of the heptanoic acid chain.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 382.47. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 380.47 should be visible.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final product.[9]
-
Method: A typical method would involve a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV detection at 254 nm and 301 nm is suitable for monitoring the Fmoc group.[9]
-
Purity: For use in SPPS, a purity of >98% is recommended.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(S)-2-(methylamino)heptanoic acid into a growing peptide chain follows the standard SPPS cycle, but with important considerations for the N-methylated nature of the amino acid.
Caption: The solid-phase peptide synthesis (SPPS) cycle.
Challenges and Methodologies for Coupling N-Methylated Amino Acids
The coupling of N-methylated amino acids is often less efficient than their non-methylated counterparts due to the increased steric hindrance at the alpha-amino group.[3]
-
Coupling Reagents: Standard coupling reagents can be used, but more potent activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred to achieve higher coupling efficiencies.[12]
-
Reaction Times: Extended coupling times (2-4 hours) and/or double coupling protocols may be necessary to ensure complete acylation of the preceding amino acid's deprotected amine.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the rate of coupling for sterically hindered amino acids.[2]
Protocol for a Manual Coupling Cycle
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10-15 minutes.[8]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-(S)-2-(methylamino)heptanoic acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA or 2,4,6-collidine) in DMF.[12]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Monitoring: A Kaiser test or other ninhydrin-based test can be used to check for the presence of free primary amines. Note that N-methylated amines will not give a positive result with the Kaiser test. Alternative tests, such as the chloranil test, are required to monitor the completion of the coupling to a secondary amine.[13]
Conclusion
Fmoc-(S)-2-(methylamino)heptanoic acid is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its rational design combines the proteolytic resistance conferred by N-methylation with the lipophilicity of a heptanoic acid side chain. While the synthesis and incorporation of this non-canonical amino acid require specialized protocols and careful analytical oversight, the potential benefits for drug discovery and development are substantial. This guide provides a foundational framework for researchers to confidently synthesize, characterize, and utilize this compound in their peptide research programs.
References
- Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed. (n.d.).
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - MDPI. (2023, June 12).
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022, November 23).
- (S)-2-(Fmoc-amino)heptanoic acid | 1197020-22-6 - Sigma-Aldrich. (n.d.).
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis - Books. (2020, December 8).
- Fmoc-2-Ahp-OH - Advanced ChemTech. (n.d.).
- (S)-2-(Fmoc-amino)heptanoic acid - Advanced ChemBlocks. (2026, March 22).
- Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - J-Stage. (2021, April 1).
- A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines - SciELO. (n.d.).
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. (2023, November 13).
- Overview of Fmoc Amino Acids - ChemPep. (n.d.).
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19).
- Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed. (2005, February 15).
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (n.d.).
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (n.d.).
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- Fmoc Amino Acids - BOC Sciences. (n.d.).
- Fmoc Amino Acids for SPPS - AltaBioscience. (2024, June 14).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of Fmoc-N-methyl Amino Acids in Peptide Synthesis Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry for enhancing proteolytic stability, improving cell permeability, and modulating peptide conformation. However, the steric hindrance introduced by the N-methyl group poses significant challenges during solid-phase peptide synthesis (SPPS), primarily concerning the solubility of Fmoc-N-methyl amino acids and subsequent coupling efficiencies. This guide provides a comprehensive analysis of the solubility characteristics of these critical building blocks in commonly used SPPS solvents. It delves into the underlying physicochemical principles governing their solubility, offers pragmatic solutions to overcome solubility-related issues, and presents detailed protocols for solubility assessment and optimized coupling reactions.
Introduction: The Challenge of N-Methylation in SPPS
Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1][2] The methodology's success hinges on the efficient and complete coupling of protected amino acid residues to a growing peptide chain anchored to a solid support.[1][2] The introduction of N-methylated amino acids, while bestowing desirable pharmacological properties upon the final peptide, complicates this otherwise streamlined process.[3][4]
The primary challenge stems from the increased steric hindrance around the alpha-amino group, which can lead to incomplete coupling reactions and the formation of deletion sequences.[5][6] Compounding this issue is the often-limited solubility of Fmoc-N-methyl amino acids in standard SPPS solvents.[7][8] Poor solubility can result in suboptimal reaction kinetics, precipitation of the activated amino acid, and ultimately, lower purity and yield of the target peptide.[1][8]
This guide will explore the factors influencing the solubility of Fmoc-N-methyl amino acids and provide actionable strategies to mitigate these challenges, ensuring successful synthesis of N-methylated peptides.
Factors Influencing the Solubility of Fmoc-N-methyl Amino Acids
The solubility of an Fmoc-N-methyl amino acid is a multifactorial property influenced by the interplay of its structural features and the choice of solvent.
The Role of the Fmoc Group and N-Methylation
The large, hydrophobic Fmoc protecting group significantly impacts the solubility profile of amino acids.[9] While it generally enhances solubility in many organic solvents compared to the free amino acid, it can also contribute to aggregation, particularly in less polar environments.[2] The addition of a methyl group to the amide nitrogen further alters the molecule's polarity and steric bulk, often reducing its ability to form hydrogen bonds and interact favorably with polar aprotic solvents.
Side Chain Characteristics
The nature of the amino acid side chain (R group) plays a crucial role. Bulky, hydrophobic side chains can further decrease solubility in polar solvents. Conversely, polar or charged side chains can enhance solubility in more polar solvent systems.
Peptide Chain Aggregation
As the peptide chain elongates on the solid support, the risk of inter- and intra-chain aggregation increases, particularly for sequences rich in hydrophobic residues.[1] This aggregation can physically block reactive sites, hindering both deprotection and coupling steps. While not a direct property of the incoming Fmoc-N-methyl amino acid, the overall solubility and accessibility of the growing peptide-resin complex is a critical consideration.[10]
Common Solvents in Peptide Synthesis and Their Suitability for Fmoc-N-methyl Amino Acids
The choice of solvent is paramount in SPPS, as it must effectively solvate the resin, the growing peptide chain, and the incoming protected amino acid.[10]
Dichloromethane (DCM)
Historically used in Boc-based SPPS, DCM is a less polar solvent that provides good swelling for polystyrene-based resins.[10][11] However, many Fmoc-amino acids, especially those with polar side chains, exhibit limited solubility in DCM.[11] Its use in Fmoc chemistry is also limited due to its slow reaction with piperidine.[10] For Fmoc-N-methyl amino acids, DCM is generally not a primary solvent of choice due to solubility concerns.[8]
N,N-Dimethylformamide (DMF)
DMF is the most widely used solvent in Fmoc-SPPS.[10][12] It is a polar aprotic solvent with excellent solvating properties for most Fmoc-amino acids and coupling reagents.[10] However, some Fmoc-N-methyl amino acids, particularly those with bulky side chains, may still exhibit limited solubility in DMF.[7] A significant drawback of DMF is its tendency to decompose over time, releasing dimethylamine, which can cause premature Fmoc deprotection.[10]
N-Methyl-2-pyrrolidone (NMP)
NMP is another popular polar aprotic solvent in SPPS and is often considered a superior alternative to DMF, especially for difficult couplings and aggregating sequences.[8][10] It generally offers better solvation for resins and peptide chains.[10] While most common peptide reagents are highly soluble in NMP, some Fmoc-amino acids have shown greater decomposition over extended periods in NMP compared to DMF.[10] For hydrophobic peptides, NMP can help alleviate aggregation and improve solubility during chain elongation.[8]
Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent that can be used as a co-solvent to disrupt aggregation and improve the solubility of difficult sequences.[10] Mixtures containing DMSO have been employed when aggregation of the peptide-resin hinders reactions.[10]
Greener Solvent Alternatives
Recent research has focused on identifying more environmentally friendly solvents for SPPS.[12] Solvents like PolarClean™, derived from a byproduct of Nylon-66 manufacturing, have shown excellent capacity to dissolve a wide range of Fmoc-amino acids and coupling reagents.[13]
Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Solvent | General Solubility of Fmoc-Amino Acids | Notes for Fmoc-N-methyl Amino Acids |
| N,N-Dimethylformamide (DMF) | Good to Excellent | Generally the first choice, but solubility can be limited for bulky derivatives.[7] |
| N-Methyl-2-pyrrolidone (NMP) | Excellent | Often superior to DMF for solvating aggregating sequences and improving coupling yields.[8][10] |
| Dichloromethane (DCM) | Poor to Moderate | Limited solubility for many Fmoc-amino acids, especially polar ones.[8][11] |
| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP.[9] |
| Dimethyl Sulfoxide (DMSO) | Excellent | Often used as a co-solvent to disrupt aggregation.[10] |
| Water | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[9][14] |
Strategies to Enhance Solubility and Coupling Efficiency
Several strategies can be employed to overcome the challenges associated with the solubility and coupling of Fmoc-N-methyl amino acids.
Solvent Selection and Mixtures
-
Primary Solvents: For most applications, high-purity, amine-free DMF or NMP are the recommended primary solvents.[10][15]
-
Solvent Mixtures: In cases of poor solubility or on-resin aggregation, the use of solvent mixtures can be beneficial. Adding a small amount of DMSO to DMF or NMP can disrupt secondary structures and improve solvation.[10]
Use of Highly Efficient Coupling Reagents
The steric hindrance of N-methylated amino acids necessitates the use of highly reactive coupling reagents to achieve efficient acylation.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU are highly effective for coupling sterically hindered amino acids.[3][5] HATU, in particular, is widely regarded as one of the most effective due to its high reactivity and ability to suppress racemization.[5]
-
Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent, especially for coupling N-methylated amino acids.[5][16]
-
Other Reagents: COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers reactivity comparable to HATU and is a safer alternative to benzotriazole-based reagents.[5] For particularly challenging couplings, BOP-Cl has also been utilized.[3][16]
Optimized Coupling Protocols
-
Increased Equivalents: Using a higher excess of the Fmoc-N-methyl amino acid and coupling reagent (typically 3-5 equivalents) is often necessary.[5]
-
Pre-activation: Allowing the Fmoc-N-methyl amino acid and coupling reagent to pre-activate in the presence of a base like N,N-diisopropylethylamine (DIPEA) for a short period before adding to the resin can improve coupling efficiency.[5]
-
Double Coupling: Performing a second coupling step with fresh reagents is a common strategy for difficult couplings.[5]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and drive difficult couplings, including those involving sterically hindered N-methylated amino acids, to completion.[6]
Monitoring Coupling Completion
Standard ninhydrin tests are not effective for monitoring couplings onto secondary amines like N-methyl amino acids. The bromophenol blue test is a reliable alternative.[3][5] A positive test (blue beads) indicates incomplete coupling, necessitating a recoupling step.[5]
Experimental Protocols
Protocol for Determining the Solubility of an Fmoc-N-methyl Amino Acid
This protocol provides a general method for quantitatively determining the solubility of an Fmoc-N-methyl amino acid in a given solvent using HPLC.
Materials:
-
Fmoc-N-methyl amino acid
-
Selected SPPS solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the Fmoc-N-methyl amino acid to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Detect the Fmoc-N-methyl amino acid peak by UV absorbance at approximately 265 nm or 301 nm.[9]
-
Quantification: Determine the concentration of the Fmoc-N-methyl amino acid in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.
Optimized Coupling Protocol for a Sterically Hindered Fmoc-N-methyl Amino Acid
This protocol outlines a robust method for coupling a sterically hindered Fmoc-N-methyl amino acid using HATU.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
High-purity DMF or NMP
-
20% (v/v) Piperidine in DMF
-
Bromophenol Blue test solution
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).[5]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes immediately before adding it to the resin.[5]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for at least 2 hours at room temperature.[5]
-
Monitoring Coupling Completion: Perform the Bromophenol Blue test.[5]
-
Recoupling (if necessary): If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash the resin with DMF, and perform a second coupling with fresh reagents.[5]
-
Washing: Once the coupling is complete (negative Bromophenol Blue test), wash the resin thoroughly with DMF (5-7 times).[5]
Visualization of Key Workflows
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of Fmoc-N-methyl amino acids.
Decision Tree for Coupling Fmoc-N-methyl Amino Acids
Caption: Decision-making workflow for coupling Fmoc-N-methyl amino acids.
Conclusion
The successful incorporation of Fmoc-N-methyl amino acids into peptides is a critical capability for modern drug discovery and development. While their use presents challenges related to solubility and steric hindrance, these can be effectively managed through a rational approach to solvent selection, the use of high-performance coupling reagents, and optimized reaction protocols. By understanding the fundamental principles outlined in this guide and implementing the recommended strategies, researchers can confidently synthesize N-methylated peptides with high purity and yield, unlocking their full therapeutic potential.
References
- Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH - Benchchem.
- Coupling Reagents - Aapptec Peptides.
- Solubility of Fmoc protected amino acids used in Project C.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Solvents for Solid Phase Peptide Synthesis.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Novabiochem® Coupling reagents - Merck Millipore.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
- An effective organic solvent system for the dissolution of amino acids - PubMed.
- Fmoc Amino Acids for SPPS - AltaBioscience.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC.
- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH - Benchchem.
- Overview of Fmoc Amino Acids - ChemPep.
- The latest SPPS application data - innov
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage.
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. biotage.co.jp [biotage.co.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. chempep.com [chempep.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
Engineering Peptide Therapeutics: The Strategic Application of Fmoc-(S)-2-(methylamino)heptanoic Acid in Medicinal Chemistry
Executive Summary & Structural Rationale
The transition of peptides from biological probes to systemically viable therapeutics is historically hindered by two fundamental pharmacokinetic flaws: rapid proteolytic degradation and poor membrane permeability. To overcome these barriers, medicinal chemists have increasingly turned to synthetic, non-natural amino acids. Among the most structurally compelling of these building blocks is Fmoc-(S)-2-(methylamino)heptanoic acid (commonly referred to as Fmoc-N-Me-homonorleucine or Fmoc-N-Me-Hnl-OH).
This compound acts as a tripartite weapon in drug design:
-
Fmoc Protection: Enables seamless integration into standard Solid-Phase Peptide Synthesis (SPPS).
-
N- α Methylation: Eliminates a critical hydrogen bond donor, drastically reducing the peptide's polar surface area (PSA) and shielding the backbone from proteolytic cleavage.
-
Aliphatic Pentyl Side Chain: The 7-carbon backbone (yielding a linear 5-carbon side chain) provides an extended lipophilic reach compared to standard aliphatic amino acids like leucine or valine, allowing the residue to thread into deep, narrow hydrophobic pockets on target proteins.
This technical guide explores the mechanistic advantages, core medicinal applications, and optimized synthetic protocols for incorporating Fmoc-(S)-2-(methylamino)heptanoic acid into next-generation peptide therapeutics.
Core Applications in Drug Discovery
Targeting DnaN in Tuberculosis (Mycoplanecin Analogs)
The most prominent recent application of the N-Me-homonorleucine architecture is found in the Mycoplanecins , a class of potent anti-tuberculosis antibiotics. Mycoplanecin E, a naturally occurring cyclic peptide, incorporates an N-methyl-homonorleucine residue to target the DNA polymerase III sliding clamp (DnaN) .
Mechanistic Causality: The DnaN protein features a deep, hydrophobic sub-pocket that is essential for protein-protein interactions during DNA replication. While shorter aliphatic chains fail to fully occupy this space, the extended pentyl chain of N-Me-homonorleucine perfectly anchors into the subsite. Simultaneously, the N-methylation restricts the conformational flexibility of the macrocycle, locking the peptide into its bioactive binding state. This dual-action structural optimization results in Mycoplanecin E exhibiting an exceptionally low minimum inhibitory concentration (MIC) of 83 ng/mL against Mycobacterium tuberculosis, outcompeting earlier analogs like griselimycin by approximately 24-fold .
Mechanism of Mycoplanecin E targeting DnaN to inhibit mycobacterial replication.
Pharmacokinetic (ADME) Optimization
The incorporation of N-methylated amino acids is a validated strategy to convert metabolically fragile peptides into orally bioavailable drugs .
-
Proteolytic Stability: Endogenous proteases recognize the standard trans-amide bond and require the amide proton for hydrogen bonding within their catalytic active sites. N-methylation introduces severe steric clash and removes this proton, rendering the adjacent peptide bonds highly resistant to enzymatic hydrolysis.
-
Membrane Permeability: Passive diffusion across the lipophilic core of the intestinal epithelium requires the desolvation of the peptide. By removing a hydrogen bond donor, N-Me-Hnl significantly lowers the desolvation penalty. When combined with the highly lipophilic pentyl side chain, this modification dramatically increases the apparent permeability ( Papp ) of the resulting peptidomimetic .
Conformational Engineering & Macrocyclization
Standard peptide bonds overwhelmingly favor the trans conformation ( ω≈180∘ ) due to steric repulsion between adjacent alpha-carbons. N-methylation lowers the energetic barrier between the cis and trans states, shifting the equilibrium. This induced cis-prolyl-like isomerization acts as a structural hinge, promoting the formation of β -turns. This is highly advantageous for synthesizing cyclic peptides, as it pre-organizes the linear precursor, bringing the N- and C-termini into close spatial proximity and drastically increasing macrocyclization yields .
Quantitative Impact of N-Me-Hnl Substitution
The following table summarizes the typical pharmacological shifts observed when substituting a standard aliphatic amino acid with Fmoc-(S)-2-(methylamino)heptanoic acid in a peptide scaffold.
| Pharmacological Parameter | Baseline (Standard Amino Acid) | N-Me-Hnl Substitution | Mechanistic Driver |
| Antimicrobial Efficacy (MIC) | ~2000 ng/mL (Griselimycin) | 83 ng/mL (Mycoplanecin E) | Pentyl chain optimally fills the DnaN hydrophobic subsite. |
| Proteolytic Half-Life ( t1/2 ) | Minutes to Hours | >24 Hours | Steric shielding of the amide bond prevents protease active site docking. |
| Membrane Permeability ( Papp ) | Low (<1 x 10−6 cm/s) | High (>10 x 10−6 cm/s) | Elimination of a hydrogen bond donor reduces the desolvation penalty. |
| Conformational State | Trans-dominant (Flexible) | Cis/Trans Equilibrium | N-methylation lowers the energetic barrier, promoting bioactive macrocyclic turns. |
Experimental Methodologies: Self-Validating Systems
Working with N-methylated amino acids presents significant synthetic challenges. The N-methyl group creates intense steric hindrance, shielding the electrophilic carbonyl carbon during activation and the nucleophilic secondary amine during subsequent elongation. The following protocols are engineered to overcome these barriers through self-validating analytical checks.
Protocol 1: Optimized SPPS Incorporation of Fmoc-N-Me-Hnl-OH
Objective: Achieve >98% coupling efficiency of the sterically hindered N-methylated residue and the subsequent amino acid without inducing epimerization or diketopiperazine (DKP) formation.
Step-by-Step Methodology:
-
Resin Preparation & Swelling: Swell the resin-bound peptide (free primary amine at the N-terminus) in Dimethylformamide (DMF) for 30 minutes.
-
Coupling Fmoc-N-Me-Hnl-OH:
-
Causality: Standard HBTU is insufficient for hindered residues. Use highly reactive coupling agents.
-
Action: Activate 3.0 equivalents of Fmoc-N-Me-Hnl-OH with 3.0 eq of HATU and 3.0 eq of HOAt in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Reaction: React for 2 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.
-
-
Validation 1 (Kaiser Test): Perform a Kaiser test. A negative result (yellow) confirms the complete consumption of the primary amine.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins).
-
Critical Note: Prolonged deprotection must be avoided. The newly formed N-terminal secondary amine is highly prone to attacking the adjacent amide bond (DKP formation), especially if the sequence contains proline or other turn-inducing residues.
-
-
Coupling the Subsequent Amino Acid (The Bottleneck):
-
Causality: The secondary amine of N-Me-Hnl is severely sterically hindered.
-
Action: Use COMU/Oxyma or synthesize the symmetric anhydride of the incoming Fmoc-amino acid. Perform a double coupling (2 x 2 hours) with 5.0 equivalents of reagents.
-
-
Validation 2 (Chloranil Test):
-
Causality: The Kaiser test yields false negatives for secondary amines. You must use the Chloranil test to verify the coupling onto the N-Me-Hnl residue.
-
Action: A negative Chloranil test (colorless/pale yellow, not blue/green) confirms successful acylation of the secondary amine.
-
Optimized SPPS workflow for coupling sterically hindered N-methylated amino acids.
Protocol 2: LC-MS Validated Proteolytic Stability Assay
Objective: Quantify the metabolic half-life extension provided by the N-Me-Hnl substitution.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 μ M stock solution of the purified N-Me-Hnl peptide in 50 mM ammonium bicarbonate buffer (pH 7.4).
-
Enzymatic Incubation: Add Pronase (a broad-spectrum protease cocktail) or human liver microsomes (HLMs) to a final concentration of 10 μ g/mL. Incubate at 37°C.
-
Quenching: At defined time points (0, 15, 30, 60, 120, 240, and 1440 mins), extract 50 μ L aliquots and immediately quench the reaction by adding 50 μ L of ice-cold acetonitrile containing 1% trifluoroacetic acid (TFA) and an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via UPLC-MS/MS (MRM mode).
-
Data Processing: Plot the natural log of the remaining peptide peak area versus time. The slope of the linear regression dictates the elimination rate constant ( k ), allowing the calculation of the half-life ( t1/2=0.693/k ). A self-validating assay will show the unmethylated control peptide degrading rapidly ( t1/2 < 2 hrs), while the N-Me-Hnl variant remains intact.
References
-
Fu, C., Liu, Y., Walt, C. et al. "Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins." Nature Communications 15, 791 (2024). URL:[Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., Kessler, H. "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research 41(10), 1331-1342 (2008). URL:[Link]
-
Li, X., Wang, N., Liu, Y. et al. "Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development." Bioorganic Chemistry 141, 106892 (2023). URL:[Link]
Strategic N-Methylation in Peptide Therapeutics: Overcoming Pharmacokinetic Barriers Through Backbone Engineering
Introduction
Peptides possess exceptional target affinity and specificity, bridging the gap between small molecules and biologics. However, their clinical translation is frequently derailed by two fundamental pharmacokinetic liabilities: rapid proteolytic degradation and negligible membrane permeability (). As a Senior Application Scientist, I have observed countless promising peptide leads fail in vivo due to these limitations.
Backbone N-methylation—the substitution of the amide proton with a methyl group—has emerged as a transformative structural modification to rescue these leads. Inspired by natural products like Cyclosporin A, rational N-methylation acts as both a conformational switch and a physicochemical shield (). This whitepaper provides an in-depth technical guide to the mechanistic causality, quantitative impact, and synthetic execution of N-methylated peptide design.
The Physicochemical and Mechanistic Causality of N-Methylation
To leverage N-methylation effectively, one must understand the thermodynamic and steric causality behind the modification. It is not merely a matter of adding lipophilic bulk; it is a precise engineering of the peptide's energy landscape.
-
Permeability Enhancement via Desolvation: Passive membrane diffusion requires a molecule to shed its hydration shell. Each exposed hydrogen bond donor (HBD) imposes a high energetic penalty (~1-2 kcal/mol) during lipid bilayer partitioning. By replacing the N-H proton with an N-CH 3 group, we eliminate an HBD, drastically lowering the topological polar surface area (TPSA) and increasing overall lipophilicity ().
-
Proteolytic Shielding: Proteases require precise hydrogen-bonding networks with the peptide backbone to stabilize the transition state during amide hydrolysis. N-methylation introduces severe steric clash (A-1,3 strain) and removes the critical HBD, effectively ablating protease recognition and docking ().
-
Conformational Preorganization: Unlike primary amides which strongly favor the trans geometry, N-methyl amides have a lowered energy barrier for cis/trans isomerization. This enables the peptide to adopt macrocyclic conformations that internally bury remaining polar groups, further enhancing permeability ().
Caption: Mechanistic pathways by which N-methylation improves peptide pharmacokinetics.
Quantitative Impact on Pharmacokinetics
The strategic placement of N-methyl groups can yield exponential improvements in bioavailability. However, "over-methylation" can lead to insolubility or loss of target affinity due to excessive rigidity. The table below synthesizes data from landmark studies, illustrating the quantitative impact of N-methylation on permeability and bioavailability.
| Peptide Scaffold | Modification | Permeability ( Papp , cm/s) | Oral Bioavailability (F%) | Ref |
| Veber-Hirschmann Peptide | Unmodified | <0.1×10−6 | <1% | |
| Veber-Hirschmann Peptide | Tri-N-methylated | 4.0×10−6 | 10% | |
| Cyclic Leucine-rich Peptide | Unmodified | 0.5×10−6 | Not detected | |
| Cyclic Leucine-rich Peptide | Single N-methyl (NMR-guided) | 18.2×10−6 | 33% |
Synthetic Strategies: On-Resin vs. Building Blocks
Synthesizing N-methylated peptides presents significant steric challenges during chain elongation.
-
Pre-methylated Building Blocks: Utilizing Fmoc-N(Me)-AA-OH building blocks is straightforward but cost-prohibitive for large libraries. Furthermore, coupling the next amino acid onto the sterically hindered secondary amine of the resin-bound N-methyl residue is notoriously difficult, often requiring highly reactive coupling reagents like HATU/HOAt or triphosgene (BTC) ().
-
On-Resin Site-Specific N-Methylation: This is the preferred method for library generation and scanning. The Fukuyama-Mitsunobu protocol is the gold standard. It involves activating the primary amine with an ortho-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the NH proton, allowing for selective methylation via the Mitsunobu reaction ().
Caption: Step-by-step workflow and self-validation checkpoints for on-resin N-methylation.
Experimental Protocol: On-Resin N-Methylation via Fukuyama-Mitsunobu
To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. This procedure assumes the peptide is synthesized on a standard Rink Amide or Wang resin using Fmoc/tBu chemistry.
Materials:
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-collidine.
-
Triphenylphosphine (PPh 3 ), Diisopropyl azodicarboxylate (DIAD), anhydrous Methanol (MeOH).
-
2-Mercaptoethanol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Anhydrous N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and DCM.
-
Self-Validation: Perform a Kaiser test. A deep blue resin indicates free primary amines.
-
-
o-NBS Protection: Swell resin in DCM. Add a solution of o-NBS-Cl (4 equiv) and 2,4,6-collidine (10 equiv) in NMP/DCM (1:1). Shake at room temperature for 1 hour. Wash with DMF and DCM.
-
Self-Validation: Perform a Kaiser test. The resin should remain colorless (yellowish), confirming complete protection.
-
-
Mitsunobu N-Methylation: Wash the resin with anhydrous THF (3×) to remove all traces of water. In a separate vial, dissolve PPh 3 (5 equiv) and anhydrous MeOH (10 equiv) in anhydrous THF. Add DIAD (5 equiv) dropwise at 0°C (solution turns yellow). Add this pre-formed complex to the resin and shake for 1 hour at room temperature. Repeat this step once to ensure quantitative methylation. Wash with THF, then DMF.
-
o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol (10 equiv) and DBU (5 equiv) in DMF for 30 minutes. Repeat once. Wash extensively with DMF.
-
Self-Validation: Perform a Chloranil test (specific for secondary amines). The resin beads should turn dark blue/green, confirming the presence of the newly formed N-methyl secondary amine.
-
-
Coupling the Next Amino Acid (Critical Step): Due to the severe steric hindrance of the N-methyl group, standard coupling (e.g., HBTU/DIPEA) will fail. Use Fmoc-AA-OH (4 equiv), HATU (3.8 equiv), HOAt (4 equiv), and DIPEA (8 equiv) in DMF. Couple for 2–4 hours.
-
Self-Validation: Perform a micro-cleavage (TFA/TIPS/H 2 O) of a few resin beads and analyze via LC-MS to confirm the absence of deletion sequences before proceeding to the next cycle.
-
Advanced Design Strategies: Rational Selection of Methylation Sites
Random N-methylation often destroys biological activity by disrupting critical intramolecular hydrogen bonds or receptor-binding pharmacophores. Modern peptide design employs rational, structure-guided approaches.
A highly effective technique involves measuring NMR amide temperature coefficients ( Δδ/ΔT ) of the cyclic peptide in an aqueous environment ().
-
Low temperature coefficients ( >−3 ppb/K) indicate amides that are shielded from the solvent, typically involved in stable intramolecular hydrogen bonds. Methylating these sites will destroy the peptide's active conformation.
-
High temperature coefficients ( <−5 ppb/K) indicate solvent-exposed amides. These are the prime candidates for N-methylation. Capping these exposed HBDs with a methyl group reduces the desolvation penalty without perturbing the core structural scaffold, directly translating to enhanced membrane permeability and oral bioavailability.
Conclusion
N-methylation is not merely a chemical modification; it is a strategic tool for molecular engineering. By understanding the thermodynamic causality of desolvation and employing rigorous, self-validating synthetic protocols like the Fukuyama-Mitsunobu reaction, drug development professionals can systematically convert impermeable, unstable peptide hits into robust, orally bioavailable therapeutics.
References
-
He, C., et al. "Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development." Bioorganic Chemistry, 2023. URL:[Link]
-
Wang, Y., et al. "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool." Molecules (MDPI), 2021. URL:[Link]
-
Erak, M., et al. "Overcoming the Shortcomings of Peptide-Based Therapeutics." Expert Opinion on Drug Discovery, 2022. URL:[Link]
-
Chatterjee, J., et al. "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 2008. URL:[Link]
-
Wang, C. K., et al. "Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients." PNAS, 2014. URL:[Link]
-
Turner, R. A., et al. "Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides." Organic Letters, 2013. URL:[Link]
An In-depth Technical Guide to Fmoc-(S)-2-(methylamino)heptanoic Acid: Structural Analogs and Derivatives
Abstract
The incorporation of non-canonical amino acids into peptides has become a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a means to introduce novel chemical functionalities, enhance proteolytic stability, and constrain peptide conformations to improve receptor affinity and selectivity.[1][2][3] Among these, N-alkylated amino acids, such as Fmoc-(S)-2-(methylamino)heptanoic acid, are of particular interest. The N-methylation of the peptide backbone can significantly alter the physicochemical properties of a peptide, including its lipophilicity and ability to form hydrogen bonds, thereby improving membrane permeability and bioavailability.[4] This guide provides a comprehensive overview of Fmoc-(S)-2-(methylamino)heptanoic acid, its structural analogs, and derivatives. We will delve into synthetic strategies, analytical characterization, and potential applications, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylated Amino Acids in Peptide Science
Peptides are exquisite signaling molecules, governing a vast array of physiological processes. However, their therapeutic potential is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1][2][3] N-methylation of the peptide backbone is a key modification in the design of peptidomimetics.[4] This seemingly subtle alteration can have profound effects on the properties of a peptide:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[5]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, facilitating its passage across cellular membranes.[4]
-
Conformational Control: The presence of an N-methyl group restricts the rotation around the Cα-N bond, influencing the local and global conformation of the peptide. This can lead to a more pre-organized structure that is optimal for receptor binding.
Fmoc-(S)-2-(methylamino)heptanoic acid, with its seven-carbon lipophilic side chain, represents a valuable building block for introducing these desirable properties into synthetic peptides. Its analogs and derivatives further expand the chemical space available to peptide chemists, allowing for fine-tuning of steric and electronic properties.
The Core Moiety: Fmoc-(S)-2-(methylamino)heptanoic Acid
Chemical Structure and Properties
Fmoc-(S)-2-(methylamino)heptanoic acid is a chiral, non-canonical amino acid. Its structure consists of:
-
A heptanoic acid backbone, providing a non-polar, lipophilic side chain.
-
An (S)-configured α-carbon , defining the stereochemistry of the molecule.
-
An N-methylamino group at the α-position, which is the key feature for its use in peptidomimetics.
-
A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom, which is base-labile and suitable for solid-phase peptide synthesis (SPPS).[6]
| Property | Value |
| Molecular Formula | C23H27NO4 |
| Molecular Weight | 381.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, DCM |
| Chirality | (S)-enantiomer |
Synthesis of the Core Moiety
The synthesis of Fmoc-N-methylated amino acids can be challenging due to the potential for racemization and side reactions. Several methods have been developed, with the most common being the N-methylation of a pre-formed amino acid derivative.[4][7][8]
A widely adopted strategy involves the protection of the amino group with a temporary protecting group that facilitates methylation, followed by deprotection and introduction of the Fmoc group.[5][7] The Biron-Kessler method, which utilizes an o-nitrobenzenesulfonyl (o-NBS) group, is a prominent example.[5][7]
Caption: General synthetic workflow for Fmoc-(S)-2-(methylamino)heptanoic acid.
Structural Analogs and Derivatives: Expanding the Chemical Toolbox
The versatility of Fmoc-(S)-2-(methylamino)heptanoic acid lies in the ability to modify its core structure to create a diverse library of building blocks. These modifications can be broadly categorized into three areas:
Side-Chain Modifications
The heptanoyl side chain can be altered to modulate lipophilicity, introduce branching for steric hindrance, or incorporate functional groups for further chemical modification.
| Analog Type | Example Structure | Rationale for Use |
| Chain Length Variation | Fmoc-(S)-2-(methylamino)pentanoic acid | Fine-tuning lipophilicity |
| Branching | Fmoc-(S)-2-(methylamino)-5-methylhexanoic acid | Introducing steric bulk to influence conformation |
| Unsaturation | Fmoc-(S)-2-(methylamino)hept-6-enoic acid | Enabling further modification via alkene chemistry |
| Aromatic Substitution | Fmoc-(S)-2-(methylamino)-5-phenylpentanoic acid | Introducing aromatic interactions for enhanced binding |
| Functionalization | Fmoc-(S)-2-(methylamino)-7-hydroxyheptanoic acid | Providing a handle for conjugation or further derivatization |
N-Alkyl Group Variation
While N-methylation is the most common modification, other N-alkyl groups can be introduced to further probe the steric and electronic requirements of a peptide-receptor interaction.
| Derivative Type | Example Structure | Rationale for Use |
| N-Ethyl | Fmoc-(S)-2-(ethylamino)heptanoic acid | Increased steric bulk compared to methyl |
| N-Propyl | Fmoc-(S)-2-(propylamino)heptanoic acid | Further increase in lipophilicity and steric hindrance |
| N-Allyl | Fmoc-(S)-2-(allylamino)heptanoic acid | Introduction of a reactive handle for chemical ligation |
| N-Benzyl | Fmoc-(S)-2-(benzylamino)heptanoic acid | Introduction of an aromatic group at the backbone |
Alternative Protecting Groups
While Fmoc is the standard for SPPS, other protecting groups may be advantageous in specific synthetic strategies, such as solution-phase synthesis or orthogonal protection schemes.
| Protecting Group | Example Structure | Rationale for Use |
| Boc | Boc-(S)-2-(methylamino)heptanoic acid | Acid-labile protecting group, orthogonal to Fmoc |
| Cbz (Z) | Cbz-(S)-2-(methylamino)heptanoic acid | Removable by hydrogenolysis, useful in solution-phase synthesis |
| Nosyl (Ns) | Ns-(S)-2-(methylamino)heptanoic acid | Easily removed with mild reducing agents |
Experimental Protocols: A Practical Guide
The successful incorporation of these non-canonical amino acids into peptides requires optimized protocols. The following sections provide detailed methodologies for key experimental workflows.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-2-(methylamino)heptanoic Acid
This protocol outlines the manual coupling of Fmoc-(S)-2-(methylamino)heptanoic acid onto a resin-bound peptide chain.[9][10]
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(S)-2-(methylamino)heptanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[11]
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.[10]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(S)-2-(methylamino)heptanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of SPPS, where the synthesized peptide is cleaved from the solid support and side-chain protecting groups are removed.[10]
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
Protocol 3: Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[15][16][17][18][19]
Instrumentation:
-
Preparative and analytical RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by preparative RP-HPLC using a gradient of acetonitrile in water with 0.1% TFA.
-
Collect fractions corresponding to the desired peptide peak.
-
-
Analysis:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.
-
Confirm the molecular weight of the purified peptide by mass spectrometry.
-
| Analytical Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity assessment | Single major peak with >95% purity |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Observed mass matches the calculated mass of the desired peptide |
| NMR Spectroscopy | Structural elucidation | Confirmation of the presence and location of the N-methylated residue[20][21][22][23][24] |
Applications in Drug Discovery and Chemical Biology
The unique properties conferred by N-methylation make Fmoc-(S)-2-(methylamino)heptanoic acid and its analogs valuable tools in several areas of research:
-
Therapeutic Peptides: Incorporation of these building blocks can lead to the development of peptide-based drugs with improved pharmacokinetic profiles, targeting a wide range of diseases including cancer, metabolic disorders, and infectious diseases.[2][25][26]
-
Protein-Protein Interaction (PPI) Modulators: N-methylated peptides can be designed to mimic key binding epitopes of proteins, enabling the modulation of PPIs that are often considered "undruggable" with small molecules.[1]
-
Chemical Probes: The introduction of functionalized analogs allows for the development of chemical probes for studying biological systems, such as activity-based probes for enzyme profiling or fluorescently labeled peptides for imaging applications.
Conclusion
Fmoc-(S)-2-(methylamino)heptanoic acid and its structural analogs represent a powerful class of building blocks for the synthesis of advanced peptidomimetics. By leveraging the principles of N-alkylation, researchers can systematically modify the properties of peptides to create novel therapeutics and chemical biology tools. The synthetic and analytical protocols provided in this guide offer a practical framework for the successful implementation of these non-canonical amino acids in research and development settings. As our understanding of the structure-activity relationships of N-methylated peptides continues to grow, so too will the impact of these versatile chemical entities on the future of medicine and biological science.
References
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- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc..
- BenchChem. (2025). Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.
- Patil, K., et al. (2023). A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development.
- Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- BenchChem. (2025).
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- Sharma, A., et al. (2017). PEPTIDOMIMETICS AS A CUTTING EDGE TOOL FOR ADVANCED HEALTHCARE. International Journal of Pharmaceutical Sciences and Research.
- Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Patil, K., et al. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development.
- ResearchGate. (2025). What is coupling reagents in peptide synthesis?.
- AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
- Phenomenex. (n.d.).
- Mant, C. T., & Hodges, R. S. (2002). Purification of Synthetic Peptides by High Performance Liquid Chromatography. Methods in Molecular Biology, 194, 29-45.
- Angelucci, A., & Ciavardelli, D. (2025).
- Mant, C. T., & Hodges, R. S. (1996). HPLC Analysis and Purification of Peptides. Methods in Enzymology, 271, 3-35.
- Van Vliet, L. D., & Martin, S. F. (2018). Synthesis of N-Alkyl Amino Acids. In Non-proteinogenic Amino Acids in Drug Discovery and Development.
- Al-Darazi, F. I., & Thiemermann, C. (2017). The Potential Therapeutic Application of Peptides and Peptidomimetics in Cardiovascular Disease. Frontiers in Pharmacology, 8, 656.
- Mant, C. T., & Hodges, R. S. (Eds.). (1991).
- Wendisch, V. F., et al. (2016).
- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11975.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(12), 1915-1919.
- Creative Peptides. (n.d.).
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73, pp. 17-29. Humana Press.
- Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron Letters, 49(49), 7071-7073.
- Remuzgo, C., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1233-1246.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 115-120.
- Angell, Y. M., et al. (2005). An improved synthesis of Fmoc-N-methyl-alpha-amino acids. Journal of Peptide Research, 66(2), 70-78.
- Galiano, V., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- Niccolai, N., et al. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Methods in Molecular Biology, vol. 831, pp. 319-331. Humana Press.
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ETH Zurich Research Collection.
- Kuschert, S., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PubMed.
- Cong, L., et al. (2020). Diarylheptanoid: A privileged structure in drug discovery. Fitoterapia, 142, 104490.
- Cong, L., et al. (2020). Diarylheptanoid: A privileged structure in drug discovery.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- precisionFDA. (n.d.). HEPTANOIC ACID.
- Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. PubMed.
- Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8.
- NIST. (n.d.).
- Mykhailiuk, P. K., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. Synthesis, 51(11), 2291-2295.
- Novabiochem®. (n.d.).
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Spectroscopic Data of Fmoc-(S)-2-(methylamino)heptanoic Acid: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic data for Nα-(9-Fluorenylmethyloxycarbonyl)-Nα-methyl-(S)-2-aminoheptanoic acid (Fmoc-(S)-2-(methylamino)heptanoic acid). As a valuable building block in peptide synthesis and drug discovery, precise characterization of this compound is paramount. This document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed, field-proven experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended to empower researchers, scientists, and drug development professionals in the unambiguous identification and quality control of this reagent.
Molecular Structure and Properties
Fmoc-(S)-2-(methylamino)heptanoic acid is a derivative of the non-proteinogenic amino acid 2-aminoheptanoic acid. It features a methyl group on the α-amino group, which is in turn protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This N-methylation can impart unique properties to peptides, such as increased stability and bioavailability.[1][2]
| Property | Value |
| Molecular Formula | C₂₃H₂₇NO₄ |
| Molecular Weight | 381.47 g/mol |
| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl(methyl)amino]heptanoic acid |
| CAS Number | Not available |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and structural integrity of Fmoc-(S)-2-(methylamino)heptanoic acid. Electrospray ionization (ESI) is the preferred method for this class of compounds.
Anticipated Mass Spectrum
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to yield characteristic fragments. A prominent fragmentation pathway for Fmoc-protected amino acids involves the loss of the Fmoc group or cleavage to form a dibenzfulvene fragment.[3][4]
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 382.20 | Protonated molecule |
| [M+Na]⁺ | 404.18 | Sodium adduct |
| [M-Fmoc+H]⁺ | 160.13 | Loss of the Fmoc group |
| [Dibenzfulvene]⁺ | 165.07 | Cleavage of the fluorenyl group |
Experimental Protocol for ESI-MS
A general protocol for obtaining an electrospray ionization (ESI) mass spectrum is as follows:[3]
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. To promote ionization in positive ion mode, a small amount of formic acid (0.1%) can be added.
-
Instrument Setup : Utilize a mass spectrometer equipped with an ESI source.
-
Infusion : Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Acquisition : Acquire a full scan MS spectrum in the positive ion mode over a mass range of m/z 100-1000.
-
MS/MS Acquisition : Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the MS/MS spectrum.
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of Fmoc-(S)-2-(methylamino)heptanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of Fmoc-(S)-2-(methylamino)heptanoic acid in solution.
Molecular Structure with Atom Numbering
Caption: Workflow for the spectroscopic characterization of Fmoc-(S)-2-(methylamino)heptanoic acid.
Synthesis and Purification
Fmoc-(S)-2-(methylamino)heptanoic acid can be synthesized from (S)-2-aminoheptanoic acid. A general approach involves the protection of the carboxylic acid, followed by N-methylation, and subsequent Fmoc protection of the secondary amine. [1][2]Alternatively, direct Fmoc protection of (S)-2-(methylamino)heptanoic acid can be achieved using Fmoc-Cl or Fmoc-OSu under basic conditions. [5][6]Purification is typically performed by column chromatography or recrystallization. The spectroscopic methods outlined in this guide are essential for verifying the successful synthesis and purity of the final product.
References
- BenchChem. (2025). Spectroscopic Characterization of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide.
-
Bandyopadhyay, A., et al. (2012). FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. The Journal of Physical Chemistry A. [Link]
-
Papkovsky, D. B., et al. (2014). Vibrational spectroscopic analysis of Fmoc–Phe–Gly. Physical Chemistry Chemical Physics. [Link]
-
Suresh, C., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry. [Link]
-
Kotha, S., & Ghosh, A. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]
-
PubChem. (n.d.). Fmoc-2-aminoheptanoic acid. [Link]
-
Aapptec Peptides. (n.d.). S-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines.
-
Garcia, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. [Link]
-
NextSDS. (n.d.). 4-FMOC-(R)-AMINO-5-(S)METHYL HEPTANOIC ACID. [Link]
-
Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]
-
NIST. (n.d.). Heptanoic acid. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Heptanoic acid, TMS derivative. NIST Chemistry WebBook. [Link]
-
Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-(S)-2-(methylamino)heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylation in Peptide Therapeutics
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification can significantly improve metabolic stability by protecting against enzymatic degradation, increase membrane permeability, and modulate conformation to enhance binding affinity and selectivity for biological targets.[1][2][3] However, the incorporation of N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS) presents considerable challenges due to the steric hindrance imposed by the N-methyl group, which can lead to incomplete coupling reactions and the formation of deletion sequences.[4]
This document provides a comprehensive guide to the successful incorporation of Fmoc-(S)-2-(methylamino)heptanoic acid, a sterically hindered N-methylated amino acid, into peptide sequences using Fmoc-based SPPS. We will detail two primary strategies: the direct coupling of pre-synthesized Fmoc-(S)-2-(methylamino)heptanoic acid and the on-resin N-methylation of its precursor, Fmoc-(S)-2-aminoheptanoic acid.
Understanding the Challenges: Steric Hindrance and Coupling Efficiency
The primary obstacle in coupling N-methylated amino acids is the reduced nucleophilicity of the secondary amine and the increased steric bulk around the reaction center.[1] This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion. Standard coupling reagents like DIC/HOBt are often insufficient for these challenging couplings.[5]
The heptanoic acid side chain of the target amino acid introduces a significant hydrophobic character, which can potentially lead to peptide aggregation on the solid support, further complicating the synthesis.[6] Careful selection of solvents and the potential use of additives may be required to mitigate this effect.
Strategic Approaches for Incorporation
There are two primary methodologies for incorporating Fmoc-(S)-2-(methylamino)heptanoic acid into a peptide sequence:
-
Direct Coupling of Pre-Synthesized N-Methylated Amino Acid: This is the most straightforward approach, provided that Fmoc-(S)-2-(methylamino)heptanoic acid is commercially available or has been synthesized beforehand.
-
On-Resin N-Methylation: This strategy involves the initial coupling of the parent amino acid, Fmoc-(S)-2-aminoheptanoic acid, followed by a three-step N-methylation procedure directly on the solid support.[7] This approach is advantageous when the N-methylated amino acid is not readily accessible.
Protocol 1: Direct Coupling of Fmoc-(S)-2-(methylamino)heptanoic acid
This protocol outlines the steps for the direct incorporation of the pre-synthesized N-methylated amino acid into the peptide chain.
Materials and Reagents
-
Fmoc-(S)-2-(methylamino)heptanoic acid
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)[8]
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents (see Table 1 for comparison)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents: Methanol (MeOH)
-
Solid Support (e.g., Rink Amide resin, Wang resin)[8]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids. The following table provides a comparison of commonly used high-efficiency coupling reagents.
| Coupling Reagent | Activating Additive | Base | Coupling Efficiency for N-Methylated Amino Acids | Notes |
| HATU | (Internal) | DIPEA/Collidine | High | Rapid activation and high efficiency. Generally the preferred choice. |
| HCTU | (Internal) | DIPEA/Collidine | Moderate to High | A cost-effective alternative to HATU, though may be slightly less efficient for very hindered couplings.[8] |
| PyBOP | (Internal) | DIPEA | Moderate to High | Effective, but can be less efficient than HATU for coupling two adjacent N-methylated residues. |
| COMU | (Internal) | DIPEA | High | A newer generation uronium salt with excellent performance.[6] |
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
Experimental Workflow: Direct Coupling
Figure 1: General workflow for the direct coupling of Fmoc-(S)-2-(methylamino)heptanoic acid.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a suitable reaction vessel.[9]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes.[10]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.[8]
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-(S)-2-(methylamino)heptanoic acid and 3-5 equivalents of your chosen coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of DIPEA or collidine. Allow for a pre-activation time of 1-5 minutes.[8]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may need to be extended, or a double coupling performed.
-
Washing: After the coupling reaction, wash the resin extensively with DMF (3x), DCM (3x), and MeOH (2x) to remove all soluble reagents and byproducts.[9]
-
Monitoring Coupling Efficiency: Due to the secondary amine, the traditional Kaiser test will not be effective. The Bromophenol Blue test is a reliable alternative for monitoring the presence of unreacted secondary amines. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, necessitating a recoupling step.
Protocol 2: On-Resin N-Methylation of Fmoc-(S)-2-aminoheptanoic acid
Additional Materials
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)[7]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate or Methyl iodide
-
2-Mercaptoethanol
Experimental Workflow: On-Resin N-Methylation
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. (S)-2-(Fmoc-amino)heptanoic acid 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]
- 12. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (S)-2-(Fmoc-amino)heptanoic acid | 1197020-22-6 [sigmaaldrich.cn]
Navigating the Steric Maze: A Guide to Coupling N-Methylated Amino Acids with HATU and PyAOP
Introduction: The Challenge and Opportunity of N-Methylation
In the landscape of peptide-based drug development, N-methylated amino acids represent a critical tool for enhancing therapeutic potential. The strategic incorporation of a methyl group on the backbone amide nitrogen can dramatically improve a peptide's pharmacological profile by increasing its metabolic stability, enhancing cell permeability, and conferring conformational rigidity.[1] These attributes are highly desirable in the design of novel therapeutics. However, the very feature that provides these benefits—the steric hindrance of the N-methyl group—presents a significant hurdle during chemical synthesis. This bulkiness reduces the nucleophilicity of the secondary amine, making peptide bond formation a formidable challenge, often plagued by low yields and an increased risk of racemization.[2]
This application note serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the effective use of two powerful coupling reagents, HATU and PyAOP , to overcome the challenges of N-methylated peptide synthesis. We will delve into the mechanistic intricacies of these reagents, provide a comparative analysis of their performance, and offer detailed, field-proven protocols to ensure successful and high-fidelity synthesis of N-methylated peptides.
The Mechanistic Underpinnings of Superior Performance
The success of a coupling reaction with a sterically hindered N-methylated amino acid is contingent on the rapid and efficient activation of the carboxylic acid partner. Both HATU and PyAOP excel in this regard, albeit through slightly different chemical pathways. Both reagents are based on the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which is key to their enhanced reactivity.
HATU: The Power of the "7-Aza Effect"
HATU, or N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate, is an aminium/uronium salt-based coupling reagent. Its mechanism involves a multi-step activation of the carboxylic acid.[3] The key to HATU's enhanced reactivity lies in the "7-aza effect," where the nitrogen atom at the 7-position of the benzotriazole ring participates in the reaction, accelerating the aminolysis of the active ester.
The activation cascade proceeds as follows:
-
Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Formation of the O-acyl(tetramethyl)isouronium salt: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.
-
Generation of the HOAt Active Ester: The displaced HOAt anion then attacks the isouronium salt, generating the highly reactive HOAt active ester and releasing tetramethylurea as a byproduct.
-
Aminolysis: The N-methylated amine of the adjacent amino acid residue then attacks the carbonyl carbon of the HOAt ester, forming the desired peptide bond.
PyAOP: The Phosphonium Advantage
PyAOP, or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent.[4] Like HATU, it leverages the reactivity of the HOAt leaving group. The key difference lies in its phosphonium core, which offers a distinct advantage: the avoidance of a significant side reaction associated with uronium-based reagents like HATU.[5][6]
The mechanism of PyAOP is analogous to other phosphonium-based reagents:
-
Deprotonation: Similar to the HATU mechanism, a base deprotonates the carboxylic acid.
-
Formation of the Acyloxyphosphonium Salt: The carboxylate anion attacks the electrophilic phosphorus atom of PyAOP, forming a highly reactive acyloxyphosphonium salt.
-
Generation of the HOAt Active Ester: The HOAt anion then attacks the acyloxyphosphonium salt, yielding the reactive HOAt ester and tris(pyrrolidino)phosphine oxide as a byproduct.
-
Aminolysis: The N-methylated amine attacks the activated ester to form the peptide bond.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PyAOP reagent - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Advanced Fmoc Deprotection Strategies for Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1] The standard method for Fmoc removal, a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is highly effective for the majority of peptide sequences.[1][2] However, this standard protocol often proves insufficient when synthesizing peptides containing sterically hindered amino acids (e.g., Aib, Val, Ile, or N-methylated residues) or sequences prone to aggregation.[3]
Incomplete deprotection is a critical failure point in SPPS. It leads to the truncation of the peptide chain at the site of the failed removal, resulting in deletion sequences that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[4][5] This challenge arises because steric bulk around the N-terminus can physically obstruct the approach of the piperidine molecule, slowing the deprotection reaction significantly.[3] Furthermore, the tendency of some peptide sequences to form stable secondary structures on the solid support can render the N-terminus inaccessible to reagents.[3]
This guide provides an in-depth exploration of the mechanisms behind these challenges and offers a suite of advanced, field-proven strategies and detailed protocols to achieve complete and efficient Fmoc deprotection for even the most "difficult" sequences.
The Standard Mechanism and Its Limitations
Fmoc deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically the secondary amine piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[6][7][8] This creates a stabilized carbanion, which then undergoes elimination to release carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the solution acts as a nucleophile to trap the DBF, forming a stable and easily washable adduct.[1][9]
Diagram: Standard Fmoc Deprotection Mechanism
The following diagram illustrates the E1cB mechanism of Fmoc removal by piperidine.
Caption: The E1cB mechanism of piperidine-mediated Fmoc removal.
The primary limitation of this process with sterically hindered residues is kinetic. The bulky side chains near the N-terminus create a crowded environment that impedes piperidine's access to the fluorenyl proton, dramatically slowing the rate-determining first step of the reaction.[3] Standard reaction times (e.g., 2 x 10 minutes) may be insufficient to drive the reaction to completion.
Advanced Strategies for Hindered Systems
To overcome these challenges, researchers can employ several strategies, ranging from simple modifications of standard protocols to the use of alternative reagents and energy sources.
Optimization of Piperidine-Based Protocols
Before resorting to more complex reagents, optimizing the existing piperidine protocol is often the most straightforward approach.
-
Extended Reaction Times: The simplest modification is to increase the duration of the deprotection steps. For moderately hindered amino acids, extending the reaction time to 2 x 20-30 minutes can be sufficient.[3]
-
Elevated Temperatures: Increasing the reaction temperature to 30-40°C enhances the kinetic energy of the system, accelerating the reaction rate.[3] However, this must be done cautiously, as higher temperatures can also promote side reactions like aspartimide formation or racemization, especially with sensitive residues like Cys and His.[10][11]
-
Solvent Modification: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic agents like 1 M HOBt can help disrupt on-resin peptide aggregation, improving reagent accessibility.[3]
Alternative Base Formulations
When optimization of the piperidine protocol is insufficient, the use of alternative, more potent bases is warranted.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that is significantly stronger than piperidine.[12][13] Its high basicity allows it to abstract the fluorenyl proton much more rapidly, making it highly effective for deprotecting even severely hindered residues.[14][15]
-
Causality: DBU's effectiveness stems from its higher pKa, which drives the initial deprotonation step more forcefully than piperidine.[11] Being non-nucleophilic, DBU cannot scavenge the DBF byproduct itself.[15] Therefore, it is almost always used in a cocktail with a nucleophilic scavenger.
-
Common Formulation: A highly effective and widely used formulation is a solution of 2% DBU and 2% piperidine in DMF or NMP.[15] In this mixture, DBU serves as the primary deprotection agent, while piperidine acts as the scavenger for the liberated DBF.[15]
-
-
Piperazine/DBU Cocktails: Recent studies have highlighted piperazine as a safer and highly efficient alternative to piperidine.[7][16] A combination of piperazine and DBU has been shown to achieve complete Fmoc removal in under a minute.[7][16] This combination is particularly effective for synthesizing aggregation-prone sequences.[16]
Microwave-Assisted Deprotection
The application of microwave energy has revolutionized SPPS by dramatically accelerating both coupling and deprotection steps.[10][17]
-
Mechanism: Microwave irradiation provides rapid, uniform heating throughout the reaction vessel.[10] This thermal effect is the primary driver of the accelerated reaction rates, allowing for complete deprotection at elevated temperatures (e.g., 75-90°C) in significantly shorter times (e.g., 1-3 minutes).[10][17]
-
Advantages: For sterically hindered systems, microwave-assisted deprotection is often the most effective method, overcoming kinetic barriers that are insurmountable at room temperature.[10] Automated microwave peptide synthesizers utilize this technology and often incorporate real-time UV monitoring of the DBF-adduct release to ensure deprotection goes to completion.[5]
Diagram: Decision Workflow for Fmoc Deprotection
This workflow guides the selection of an appropriate deprotection strategy based on the nature of the amino acid residue.
Caption: Decision-making workflow for selecting a deprotection method.
Comparative Data on Deprotection Methods
The choice of deprotection method can significantly impact reaction time and potential side reactions. The following table summarizes typical conditions and considerations.
| Deprotection Method | Reagent Concentration | Typical Time | Temperature | Key Considerations |
| Standard Piperidine | 20% Piperidine in DMF | 2 x 10 min | Room Temp | Ineffective for hindered residues; may lead to incomplete deprotection.[4] |
| Optimized Piperidine | 20% Piperidine in DMF/NMP | 2 x 20-30 min | 30-40°C | Improved efficiency for moderately hindered residues. Risk of side reactions at higher temps.[3] |
| DBU/Piperidine Cocktail | 2% DBU / 2% Piperidine in DMF | 2 x 5-10 min | Room Temp | Highly effective for severely hindered residues. DBU can promote aspartimide formation in sensitive sequences.[11][15] |
| Microwave-Assisted | 20% Piperidine in DMF | 1-3 min | 75-90°C | Most rapid and effective method. Requires specialized equipment. High temps can cause racemization of sensitive residues like His and Cys.[10][17] |
Validated Experimental Protocols
Protocol 1: Optimized DBU/Piperidine Cocktail Deprotection (Manual SPPS)
This protocol is designed for amino acids where standard piperidine deprotection is known to be sluggish or incomplete.
Materials:
-
Fmoc-protected peptide-resin in a reaction vessel.
-
Deprotection Solution: 2% (v/v) DBU, 2% (v/v) piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
-
Reagents for monitoring (e.g., Kaiser test solutions).[4]
Procedure:
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30 minutes.[15]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the DBU/Piperidine Deprotection Solution to the resin (approx. 10 mL per gram of resin), ensuring the resin is fully submerged.[15] Agitate the mixture for 5 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU/Piperidine Deprotection Solution and agitate for 10 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Thorough Washing: Wash the peptide-resin thoroughly with DMF (at least 5-7 times) to remove all traces of the bases and the DBF-piperidine adduct.[13]
-
Confirmation Test: Take a small sample of resin beads and perform a Kaiser test (or other appropriate test for secondary amines like proline). A positive result (e.g., dark blue beads for the Kaiser test) confirms the presence of a free primary amine, indicating successful deprotection.[4]
-
Proceed: The resin is now ready for the next coupling step.
Protocol 2: General Microwave-Assisted Fmoc Deprotection
This protocol outlines a typical deprotection cycle in an automated microwave peptide synthesizer. Parameters may vary based on the instrument manufacturer.
Materials:
-
Fmoc-protected peptide-resin in a microwave-compatible reaction vessel.
-
Deprotection Solution: 20% piperidine, 0.1 M Oxyma Pure in DMF (Oxyma helps suppress racemization at high temperatures).[17]
-
Washing Solvent: High-purity DMF.
Procedure:
-
Reagent Addition: The synthesizer will deliver the deprotection solution to the swelled peptide-resin.
-
Microwave Irradiation: Apply microwave energy to rapidly heat the reaction to the setpoint temperature (e.g., 90°C) and hold for a specified time (e.g., 1-2 minutes).[17]
-
Solution Removal: Drain the deprotection solution. The instrument's UV detector will have monitored the release of the DBF adduct to confirm completion.[5]
-
Washing: The synthesizer performs a series of automated, high-flow DMF washes (5-7 times) to thoroughly clean the resin.
-
Proceed: The system automatically proceeds to the subsequent amino acid coupling step.
Conclusion
Overcoming the challenge of Fmoc deprotection for sterically hindered amino acids is crucial for the successful synthesis of complex peptides. While standard piperidine protocols are sufficient for many sequences, a systematic approach involving optimization, the use of stronger base cocktails like DBU/piperidine, and the application of microwave energy provides a robust toolkit for the modern peptide chemist. By understanding the underlying chemical principles and carefully selecting the deprotection strategy, researchers can significantly improve the purity and yield of their target peptides, accelerating discovery and development in peptide-based therapeutics. It is always recommended to monitor the deprotection step, especially for difficult sequences, to ensure the complete removal of the Fmoc group before proceeding with chain elongation.[4][18]
References
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Taylor & Francis Online.
- Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Wiley Online Library.
- Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis. BenchChem.
- Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry.
- Application Notes and Protocols for Incorporating Fmoc-His(Boc)-OH in Microwave-Assisted Peptide Synthesis. BenchChem.
- Alternative bases to piperidine for Fmoc deprotection to reduce side products. BenchChem.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. BenchChem.
- Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy. III.
- Microwave enhanced N-fmoc deprotection in peptide synthesis.
- Fmoc Removal with DBU. Aapptec Peptides.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. BenchChem.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Fmoc-based solid-phase peptide synthesis. Bio-protocol.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Methods for Removing the Fmoc Group.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Royal Society of Chemistry.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. renyi.hu [renyi.hu]
Microwave-assisted coupling for Fmoc-(S)-2-(methylamino)heptanoic acid.
Application Note & Protocol
Topic: Enhanced Coupling Efficiency of Sterically Hindered N-Methylated Amino Acids via Microwave Assistance: A Protocol for Fmoc-(S)-2-(methylamino)heptanoic Acid
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and drug discovery.
Executive Summary
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation to improve biological activity.[1][2] However, the acylation of the N-methylated (secondary) amine is notoriously challenging due to significant steric hindrance, which drastically reduces reaction rates and coupling efficiency in standard Solid-Phase Peptide Synthesis (SPPS).[3][4][5] This application note details a robust protocol utilizing microwave-assisted SPPS (MW-SPPS) to overcome these challenges, enabling the efficient coupling of sterically demanding building blocks like Fmoc-(S)-2-(methylamino)heptanoic acid. Microwave energy provides rapid, uniform heating of the reaction mixture, which not only accelerates amide bond formation but also helps to disrupt peptide chain aggregation that can further impede the reaction.[6][7][8] The following protocol leverages a potent aminium-based coupling reagent and optimized microwave parameters to achieve high coupling yields and purity, minimizing common side reactions.
The Challenge of N-Methylated Residues
The primary obstacle in coupling N-methylated amino acids is steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxylic acid, leading to several common issues in conventional SPPS:
-
Slow Reaction Kinetics: The coupling reaction can be 10 to 100 times slower than the acylation of a primary amine.[5]
-
Incomplete Reactions: This leads to deletion sequences in the final peptide, which are difficult to separate and reduce the overall yield of the target molecule.[3]
-
Forced Conditions & Side Reactions: Overcoming low reactivity with extended reaction times or highly aggressive reagents at room temperature can increase the risk of side reactions, including racemization.[4]
Microwave irradiation directly addresses these issues by delivering energy efficiently to the polar solvent and reagents, promoting molecular motion and overcoming the activation energy barrier of the reaction more effectively than conventional heating methods.[7][9][10]
Reagent Selection and Rationale
The choice of coupling reagent is paramount for acylating a sterically hindered N-methyl amine.
-
Coupling Reagent: Standard carbodiimide (e.g., DCC, DIC) or less potent uronium-based reagents (e.g., HBTU, HCTU) are often inefficient for this task.[1][3] Aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to the formation of a highly reactive OAt-active ester, which is superior for driving difficult couplings to completion.[1][4][11][12]
-
Base: A non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) is required. It facilitates the activation of the carboxylic acid and maintains basic conditions without competing as a nucleophile.[4]
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for SPPS and absorbs microwave energy efficiently, ensuring rapid and uniform heating.[9]
Reaction Mechanism Overview
The diagram below illustrates the key steps in the activation and coupling process mediated by HATU.
Caption: HATU-mediated activation and coupling mechanism.
Detailed Experimental Protocol
This protocol is designed for use with an automated microwave peptide synthesizer. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
-
Resin: Rink Amide or similar resin, pre-loaded with the first amino acid.
-
Amino Acid: Fmoc-(S)-2-(methylamino)heptanoic acid
-
Coupling Reagent: HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Solvents: HPLC-grade DMF, Dichloromethane (DCM).
-
Washing Solvents: DMF, Isopropanol (IPA).
-
Monitoring Reagent: Bromophenol Blue Test Solution (250 mg bromophenol blue in 50 mL DMF).[1][3]
Experimental Workflow
The following diagram outlines the complete cycle for one amino acid coupling.
Caption: Workflow for Microwave-Assisted N-Methyl Amino Acid Coupling.
Step-by-Step Methodology
(Assumes a starting scale of 0.1 mmol on resin)
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Apply microwave irradiation (e.g., 3 minutes at 75°C).
-
Drain and repeat the deprotection step once more without microwave heating for 5 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Preparation of Activated Amino Acid Solution (Perform during final resin washes):
-
Microwave-Assisted Coupling:
-
Drain the final wash solvent from the deprotected peptide-resin.
-
Add the pre-activated amino acid solution to the resin.
-
Ensure the resin is fully suspended.
-
Apply microwave irradiation to hold the reaction temperature at 75°C for 10 minutes . Power will be modulated by the instrument to maintain the target temperature.
-
After irradiation, allow the mixture to cool.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Monitoring for Completion:
-
Recoupling (If Necessary):
-
If the monitoring test is positive (blue/green), repeat steps 3 through 6. A second coupling is often sufficient to drive the reaction to completion.
-
Summary of Key Reaction Parameters
The following table provides a quick-reference guide to the critical parameters of the protocol.
| Parameter | Recommended Value | Rationale |
| Reagents | ||
| Fmoc-N-Me-AA | 4 equivalents | Ensures a high concentration to drive the reaction forward. |
| Coupling Reagent | HATU, 3.9 equivalents | Highly potent activator for sterically hindered couplings.[1][4] |
| Base | DIPEA, 8 equivalents | Non-nucleophilic base essential for activation.[4] |
| Microwave Conditions | ||
| Temperature | 75°C | Balances accelerated reaction rates with minimal risk of side reactions.[13] |
| Time | 10 minutes | Sufficient for most N-methyl couplings with microwave heating.[14] |
| Power | Variable (instrument controlled) | Power is dynamically applied to maintain the setpoint temperature. |
| Solvent | ||
| Volume | ~10 mL per gram of resin | Ensures proper resin swelling and heat distribution.[1] |
| Type | DMF or NMP | High boiling point and strong microwave absorbance.[9] |
Conclusion
The steric bulk of N-methylated amino acids presents a significant hurdle in solid-phase peptide synthesis. The application of microwave energy, combined with the use of a potent coupling reagent like HATU, effectively overcomes this challenge.[2][14][15] This protocol provides a reliable and rapid method for the incorporation of Fmoc-(S)-2-(methylamino)heptanoic acid and other similarly hindered building blocks, resulting in higher purity crude products and improved synthesis efficiency.[6][10] This enables researchers to more readily explore the valuable chemical space offered by N-methylated peptides in the development of next-generation therapeutics.
References
- BenchChem. (2025).
- CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
- BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. BenchChem.
- Royal Society of Chemistry. (n.d.). Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry Books.
- CEM. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
- Luxembourg Bio Technologies. (2011, October 20).
- AmbioPharm. Microwave SPPS Technology. AmbioPharm.
- Creative Peptides. Microwave-Assisted Peptide Synthesis: A Faster Approach.
- Hojo, K., et al. Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy. III.
- Merck Millipore. Novabiochem® Coupling reagents.
- Kent, S. B., et al. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Rodríguez, H., et al. (2025, August 9). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides.
- Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Jad, Y. E., et al. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Gyros Protein Technologies.
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. biotage.co.jp [biotage.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Monitoring incomplete couplings of N-methyl amino acids with bromophenol blue test.
Application Note & Protocol
Topic: Monitoring Incomplete Couplings of N-Methyl Amino Acids with the Bromophenol Blue Test
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and drug discovery.
Introduction: The Challenge of N-Methyl Amino Acids in SPPS
The incorporation of N-methyl amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including increased enzymatic stability, improved oral bioavailability, and optimized receptor selectivity.[1] However, the steric hindrance imposed by the N-methyl group significantly complicates the amide bond formation step during solid-phase peptide synthesis (SPPS). This often results in incomplete or slow coupling reactions, leading to the accumulation of deletion peptide impurities that are difficult to separate from the target peptide.[2]
A critical component of successful SPPS is the ability to accurately monitor the completion of each coupling step. The most common method, the Kaiser test, is highly sensitive for primary amines but is notoriously unreliable for detecting secondary amines, such as the N-termini of proline and N-methylated residues.[3][4] This limitation necessitates an alternative, reliable method to prevent the propagation of failed sequences. The Bromophenol Blue (BPB) test serves as a simple, rapid, and effective colorimetric assay for this purpose, providing clear visual feedback on the presence of unreacted secondary amines.[5][6]
This document provides a comprehensive guide to the principles, protocols, and interpretation of the Bromophenol Blue test for monitoring the challenging couplings of N-methyl amino acids.
Principle of the Method: An Acid-Base Indicator Reaction
The Bromophenol Blue test is fundamentally an acid-base reaction.[3] Bromophenol blue is a pH indicator that is yellow in its acidic, protonated form (pKa ≈ 4.0) and blue in its basic, deprotonated form.[6][7]
In the context of SPPS, after the Fmoc-deprotection step, the N-terminal amino group of the resin-bound peptide is a free base. If a coupling reaction with the subsequent N-methyl amino acid is incomplete, a population of these free secondary amines will remain on the resin. These basic sites are sufficient to deprotonate the yellow BPB test solution, causing a distinct color change to blue or blue-green.[6][7] Conversely, if the coupling is complete, there are no free amines to react, and the resin beads and solution will remain yellow or yellow-green.[5]
Detailed Experimental Protocols
Reagent Preparation
Bromophenol Blue (BPB) Test Solution:
-
Dissolve 3 mg of bromophenol blue powder in 100 mL of high-purity Dimethylformamide (DMF).[5]
-
Alternatively, a 0.05% (w/v) solution in Dimethylacetamide (DMA) can be used.[6][8]
-
Store the solution in a tightly sealed, light-protected bottle at room temperature. The solution is stable for several weeks.
Important Note on Reagent Purity: Ensure the solvent (DMF or DMA) is free of amine impurities, which could affect the solution's baseline color and sensitivity.
Test Procedure
-
Sample Collection: Following the coupling reaction and subsequent washing steps, withdraw a small sample of the peptide-resin (approx. 10-15 beads).[5]
-
Thorough Washing (Critical Step): Place the resin beads in a small test tube. Wash the beads thoroughly with fresh DMF (at least 3-5 times) to completely remove any residual basic reagents, such as Diisopropylethylamine (DIPEA), which will cause a false positive result.[3][5][9] Carefully remove the final wash solvent with a pipette.
-
Test Execution: Add 1 to 3 drops of the Bromophenol Blue test solution directly onto the washed resin beads.[6]
-
Observation: Immediately observe the color of the beads and the surrounding solution against a white background.[8] The color change is typically instantaneous.
Implementation of Controls
To ensure the test is performing correctly, it is highly recommended to run controls, especially when establishing the protocol in your lab.[8]
-
Positive Control: Use a sample of resin immediately after Fmoc deprotection (when the free amine is fully exposed). This sample should yield a strong, immediate blue color.
-
Negative Control: Use a sample of resin with the Fmoc protecting group still attached. This sample should remain yellow, indicating no free amines are present.
Interpretation of Results & Strategic Actions
The visual feedback from the BPB test guides the subsequent steps in the synthesis. The results should be interpreted as follows:
| Color Observation | Interpretation | Recommended Action |
| Yellow to Yellow-Green | Complete Coupling: No significant amount of free amine is present.[5] | Proceed to the next Fmoc deprotection step. |
| Greenish-Blue | Incomplete Coupling: A significant population of unreacted amines remains.[5][6] | Perform a second coupling (recouple). |
| Intense Blue | Failed or Very Poor Coupling: A high density of unreacted amines is present.[5][6] | Perform a second coupling, potentially with modified conditions. |
| Ambiguous (Faint Green/Blue) | Nearly Complete / Trace Impurities: May indicate a very low level of unreacted amines or residual basic impurities.[6] | Rewash the resin sample thoroughly with DMF and repeat the test. If the result persists, a recoupling or capping step is advisable. |
Workflow for Monitoring and Decision Making
The following diagram illustrates the logical workflow for using the BPB test within an SPPS cycle for N-methyl amino acids.
Caption: Decision workflow for SPPS using the Bromophenol Blue test.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Solution(s) |
| False Positive (Blue color on a fully coupled resin) | Insufficient washing; residual DIPEA or other bases remain on the resin.[5][9] | Wash the resin sample extensively (5-7 times) with fresh DMF before repeating the test. |
| Presence of unprotected Histidine (Trt) side chain.[9] | Be aware of this potential interaction. The color intensity may differ from a true N-terminal amine positive. | |
| False Negative (Yellow color on an uncoupled resin) | Residual acidic species on the resin neutralizing the free amines.[9] | Ensure no acidic reagents (e.g., from a previous cleavage test) have contaminated the reaction vessel. |
| Degraded BPB solution. | Prepare a fresh test solution. | |
| Persistent Incomplete Coupling (Test remains blue after recoupling) | Peptide Aggregation: The growing peptide chain is folding on the resin, blocking access to the N-terminus.[3] | Change the solvent to one known to disrupt aggregation (e.g., NMP, DMSO, or a DCM/DMF mixture).[3][6] |
| Insufficient Reagent Potency: The steric hindrance is too great for the chosen coupling reagent. | Switch to a more potent activating agent such as HATU, HCTU, or PyBOP.[1][6] For particularly difficult couplings, specialized reagents like PyBroP may be required.[1] | |
| Final Recourse: If recoupling fails again, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.[3] Use a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.[6] |
Conclusion
The Bromophenol Blue test is an indispensable tool for the synthesis of peptides containing N-methyl amino acids. Its simplicity, speed, and reliability in detecting secondary amines overcome the primary limitation of the traditional Kaiser test. By providing clear, actionable feedback, the BPB test allows chemists to identify and rectify incomplete couplings promptly. The strategic implementation of this test, including recoupling and capping protocols, is essential for minimizing deletion impurities and ensuring the successful synthesis of complex, modified peptides for research and drug development.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1191. Retrieved from [Link]
-
Dilun Biotechnology. (2025, September 30). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Retrieved from [Link]
-
Moodle@Units. (n.d.). solid phase peptide. Retrieved from [Link]
-
Verma, D., et al. (2020). A review on colorimetric estimation for capping in solid-phase peptide synthesis. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES, 11(4), 6123-6130. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 8. chempep.com [chempep.com]
- 9. moodle2.units.it [moodle2.units.it]
Use of Fmoc-(S)-2-(methylamino)heptanoic acid in cyclic peptide synthesis
An in-depth technical guide and laboratory manual for the application of Fmoc-(S)-2-(methylamino)heptanoic acid in the synthesis of macrocyclic peptides.
The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles, specifically low oral bioavailability and rapid proteolytic degradation. The incorporation of N-methylated amino acids, such as Fmoc-(S)-2-(methylamino)heptanoic acid (also referred to as Fmoc-N-Me-homonorleucine or Fmoc-N-Me-Aha-OH), represents a sophisticated chemical strategy to bypass these biological hurdles[1].
Fmoc-(S)-2-(methylamino)heptanoic acid is a non-natural, highly hydrophobic building block. Its unique structure—a five-carbon linear aliphatic side chain coupled with an N-methylated alpha-amine—serves a dual purpose:
-
Pharmacological Anchoring: The extended aliphatic chain acts as a deep-pocket anchor for challenging protein-protein interactions (PPIs). Notably, this specific residue is a critical pharmacophore in Mycoplanecins (e.g., Mycoplanecin E), a class of potent anti-tuberculosis antibiotics that bind to the DNA polymerase III sliding clamp (DnaN) with nanomolar affinity[2][3].
-
Conformational Pre-organization: The N-methyl group removes a hydrogen-bond donor, increasing lipophilicity and membrane permeability. Mechanistically, N-methylation sterically restricts the peptide backbone, promoting cis-amide bond conformations. This cis-isomerization physically brings the N- and C-termini of a linear peptide into closer spatial proximity, drastically reducing the entropic penalty required for macrocyclization[4].
Caption: Mechanistic impact of N-methylated aliphatic amino acids on peptide pharmacokinetics and cyclization.
Causality in Experimental Design: Overcoming Synthetic Bottlenecks
Synthesizing peptides with Fmoc-(S)-2-(methylamino)heptanoic acid introduces significant steric hindrance. The N-methyl group, combined with the bulky heptanoic acid side chain, severely reduces the nucleophilicity of the secondary amine during Solid-Phase Peptide Synthesis (SPPS).
The "Coupling Onto" Dilemma
While coupling Fmoc-N-Me-Aha-OH to a primary amine is relatively straightforward, coupling the next amino acid onto the newly formed N-methylated secondary amine is notoriously difficult. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often results in incomplete reactions, deletion sequences, or epimerization[5].
The Solution: We must utilize highly reactive uronium salts (like COMU or HATU) combined with HOAt, or rely on symmetric anhydrides. COMU is particularly effective as its morpholino group provides superior solubility and reactivity, driving the acylation of hindered secondary amines to completion while minimizing epimerization[5].
Resin Selection for Cyclization
To synthesize a head-to-tail cyclic peptide, the linear precursor must be cleaved from the solid support without removing the side-chain protecting groups. 2-Chlorotrityl chloride (2-CTC) resin is mandatory for this workflow. The extreme acid-lability of the 2-CTC linker allows for mild cleavage using 1% Trifluoroacetic acid (TFA), leaving standard tBu, Boc, and Trt protecting groups intact for solution-phase cyclization[6].
Quantitative Reagent Selection
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Activation Mechanism | Epimerization Risk | Suitability for N-Me Amines | Recommended Eq. |
| DIC / OxymaPure | Esterification | Low | Poor | N/A |
| HATU / HOAt | Uronium / Azabenzotriazole | Moderate | Good | 3.0 - 4.0 |
| COMU / DIEA | Uronium / Morpholino | Very Low | Excellent | 3.0 - 4.0 |
| BTC (Triphosgene) | Acid Chloride | High | Excellent (Extreme hindrance) | 2.5 |
Validated Protocols: From Linear Assembly to Macrocyclization
The following protocols constitute a self-validating system. In-process Quality Control (QC) steps are embedded to ensure that steric failures are caught before proceeding to the irreversible cyclization step.
Protocol A: Solid-Phase Assembly of the Linear Precursor
Objective: Synthesize the linear peptide sequence on 2-CTC resin, incorporating Fmoc-N-Me-Aha-OH.
-
Resin Loading: Swell 2-CTC resin (loading ~0.4 mmol/g to prevent inter-chain aggregation) in dry Dichloromethane (DCM) for 30 minutes. Load the first C-terminal amino acid using 1.2 eq of Fmoc-AA-OH and 4.0 eq of N,N-Diisopropylethylamine (DIEA) in DCM for 2 hours. Cap unreacted sites with Methanol/DIEA (9:1) for 15 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in Dimethylformamide (DMF) for 2 × 5 minutes. Wash thoroughly with DMF (5×).
-
Coupling Fmoc-N-Me-Aha-OH:
-
Dissolve 3.0 eq of Fmoc-N-Me-Aha-OH, 3.0 eq of COMU, and 6.0 eq of DIEA in DMF.
-
Add to the resin and agitate for 2 hours at room temperature.
-
QC Check: Perform a standard Kaiser test. It should be negative (yellow), indicating successful coupling onto the primary amine.
-
-
Coupling ONTO Fmoc-N-Me-Aha-OH (Critical Step):
-
Deprotect the Fmoc group as in Step 2.
-
Note: The resulting free amine is a secondary amine. The standard Kaiser test will yield a false negative. Self-Validation Step: Use the Chloranil test ; a positive result (blue/green on resin beads) confirms the presence of the secondary amine.
-
Dissolve 4.0 eq of the next Fmoc-AA-OH, 4.0 eq of HATU, and 8.0 eq of DIEA in DMF. React for 3 to 4 hours. Double coupling is highly recommended.
-
QC Check: Repeat the Chloranil test to ensure complete acylation (must be colorless/yellow).
-
Protocol B: Mild Cleavage and Solution-Phase Cyclization
Objective: Cleave the protected linear peptide and perform head-to-tail macrocyclization.
-
Mild Cleavage:
-
Wash the resin with DCM (5×) to remove all traces of DMF.
-
Treat the resin with a cleavage cocktail of 1% TFA in DCM (10 mL/g resin) for 2 minutes[6].
-
Filter the solution directly into a flask containing 10% Pyridine in Methanol to immediately neutralize the TFA. Repeat this step 4 times.
-
Evaporate the solvent under reduced pressure to obtain the protected linear peptide.
-
-
High-Dilution Cyclization:
-
Causality Note: Cyclization must be performed at high dilution (approx. 1 mg/mL or 1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Dissolve the crude linear peptide in DMF.
-
Add 3.0 eq of PyBOP and 3.0 eq of HOAt. Adjust the pH to 8 using DIEA (approx. 6.0 eq)[5].
-
Stir at room temperature for 3 to 12 hours. Monitor the reaction via LC-MS until the linear precursor mass disappears and the [M - H2O] cyclic mass appears.
-
-
Global Deprotection:
-
Evaporate the DMF. Treat the crude cyclic peptide with 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H2O for 2 hours to remove side-chain protecting groups[1].
-
Precipitate the final cyclic peptide in cold diethyl ether, centrifuge, and purify via semi-preparative RP-HPLC.
-
Caption: Workflow for synthesizing cyclic peptides containing Fmoc-(S)-2-(methylamino)heptanoic acid.
Data Interpretation and Yield Optimization
When incorporating highly hydrophobic, N-methylated residues like Fmoc-N-Me-Aha-OH, researchers should anticipate shifts in both chromatographic behavior and mass spectrometry ionization.
Table 2: Expected Analytical Shifts Post-Cyclization & N-Methylation
| Parameter | Linear Precursor (Protected) | Cyclic Peptide (Deprotected) | Impact of N-Me-Aha Residue |
| Mass (m/z) | [M + Protecting Groups] | [M - H2O] | +14 Da (per methyl) vs unmethylated |
| HPLC Retention Time | Highly lipophilic (late elution) | Moderate-High lipophilicity | Significant right-shift (hydrophobic anchor) |
| Ionization Efficiency | Standard | Often suppressed | May require positive ESI mode optimization |
| Solubility | High in organic (DCM/DMF) | Variable | Enhanced in lipids/membranes; poor in H2O |
Troubleshooting Note: If mass spectrometry reveals a mass of [M + 18] relative to the expected cyclic product, cyclization has failed, and the linear deprotected peptide is present. This is usually caused by insufficient dilution (leading to oligomers) or inadequate pre-organization. If this occurs, consider synthesizing the sequence from a different starting amino acid to place the N-methylated residue in the center of the linear chain, which maximizes the cis-isomerization effect and brings the termini closer together[4][7].
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-N-Me. Benchchem.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- Biron, E., et al. (2011). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide.
- Kessler, H., et al. (2021). Synthesis of N-methylated cyclic peptides.
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
- Panter, F., et al. (2024). Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins.
- Panter, F., et al. (2024). Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins (ResearchGate).
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Strategic Guide to HPLC Purification of Peptides Containing N-Methylated Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of N-Methylated Peptides
N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of therapeutic peptides. This modification can significantly increase metabolic stability, improve membrane permeability, and constrain peptide conformation to favor a bioactive state.[1][2] However, these advantageous properties introduce significant complexities into their purification by High-Performance Liquid Chromatography (HPLC).
The primary challenges in the HPLC purification of N-methylated peptides stem from two key consequences of this modification:
-
Increased Hydrophobicity: The addition of a methyl group removes a hydrogen bond donor and increases the lipophilicity of the peptide. This altered polarity can lead to longer retention times on reversed-phase HPLC (RP-HPLC) columns.
-
Cis/Trans Isomerism: The N-methylated amide bond can exist as either cis or trans isomers. The energy barrier for interconversion between these conformers can be low enough to occur on the timescale of a chromatographic separation, leading to broadened or even split peaks for a single peptide entity.[3]
This application note provides a comprehensive guide to developing a robust HPLC purification strategy for N-methylated peptides, addressing these challenges through a systematic approach to method development and optimization.
The Impact of N-Methylation on Peptide Properties
Caption: Consequences of N-methylation on peptide properties.
Strategic HPLC Method Development
A successful purification strategy for N-methylated peptides requires careful optimization of several key HPLC parameters. The following sections detail a systematic approach to method development.
Column Selection: The Foundation of Separation
Reversed-phase HPLC is the predominant technique for peptide purification.[4] The choice of stationary phase is critical for resolving the often-subtle differences between the target N-methylated peptide and its impurities.
| Column Parameter | Recommendation for N-Methylated Peptides | Rationale |
| Stationary Phase | C18 | The industry standard for peptide separations, offering excellent hydrophobicity and resolving power.[3] |
| Pore Size | Wide-pore (300 Å) | Essential for accommodating the larger size of peptides compared to small molecules, preventing restricted diffusion and improving peak shape.[5] |
| Particle Size | 2.7-5 µm | Smaller particle sizes (e.g., 2.7 µm) can provide higher efficiency and resolution, particularly for complex mixtures.[6] |
| End-capping | Yes | Minimizes interactions between free silanol groups on the silica support and basic residues in the peptide, reducing peak tailing.[5] |
Modern column chemistries, such as those with charged surface modifications, can offer alternative selectivities and improved peak shapes, especially when using formic acid as a mobile phase additive.[7]
Mobile Phase Optimization: Driving the Separation
The composition of the mobile phase plays a pivotal role in modulating the retention and selectivity of N-methylated peptides.
a. Organic Modifier:
-
Acetonitrile is the most common organic modifier for peptide separations due to its low viscosity and UV transparency.[8]
-
Methanol can be a useful alternative, sometimes offering different selectivity.
b. Ion-Pairing Agents:
Ion-pairing agents are essential for achieving sharp, symmetrical peaks for peptides. They function by forming a neutral ion-pair with charged residues on the peptide, which increases its hydrophobicity and promotes retention on the reversed-phase column.[9][10]
| Ion-Pairing Agent | Typical Concentration | Advantages | Considerations |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Excellent ion-pairing capabilities, leading to sharp peaks. Volatile and easily removed during lyophilization.[8] | Can suppress ionization in mass spectrometry (MS).[5] |
| Formic Acid (FA) | 0.1% (v/v) | MS-compatible, as it is more volatile and causes less ion suppression than TFA.[3] | Generally a weaker ion-pairing agent than TFA, which can sometimes lead to broader peaks. |
| Heptafluorobutyric Acid (HFBA) | 0.1% (v/v) | A stronger ion-pairing agent than TFA, which can be beneficial for very polar or difficult-to-retain peptides.[11] | Less volatile than TFA and can be more difficult to remove. May lead to crossover contamination in MS systems.[11] |
c. pH Control:
The pH of the mobile phase influences the ionization state of acidic and basic residues in the peptide, which in turn affects retention and selectivity.[7] For most reversed-phase peptide separations, a low pH (around 2-3) is used to protonate acidic residues and ensure consistent interaction with the stationary phase.[12]
Gradient Optimization: Fine-Tuning the Resolution
A linear gradient of increasing organic modifier concentration is typically employed for peptide purification.[8] The gradient slope is a critical parameter for achieving optimal resolution.
-
Shallow Gradients: A slower rate of increase in the organic modifier (e.g., 0.5-1% per minute) generally provides better resolution between closely eluting species.[5]
-
Scouting Gradients: A rapid initial gradient (e.g., 5-95% organic in 20 minutes) can be used to determine the approximate elution conditions for the target peptide, which can then be used to design a more focused, shallower gradient for preparative purification.[4]
The Role of Temperature in Managing Conformational Isomers
Elevated column temperatures (e.g., 30-60°C) can be a powerful tool for improving the peak shape of N-methylated peptides that exhibit on-column isomer interconversion.[1][2][3] Increasing the temperature can accelerate the rate of cis/trans isomerization, causing the multiple peaks to coalesce into a single, sharper peak.[13] Temperature can also influence selectivity, so it is a valuable parameter to explore during method development.[1][2][14]
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for determining the purity of a synthetic N-methylated peptide.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized N-methylated peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.[3]
-
Vortex until the peptide is fully dissolved.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[3]
-
-
HPLC Conditions:
-
Column: C18, 300 Å, 2.7-5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is 5-65% B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 40°C (can be optimized between 30-60°C).[3]
-
Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[3]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[3]
-
Note the presence of any significant secondary peaks, which may correspond to impurities or cis/trans isomers.
-
Protocol 2: Preparative RP-HPLC for Purification
This protocol provides a general workflow for the purification of an N-methylated peptide.
-
Method Development on Analytical Scale:
-
Optimize the separation on an analytical column with the same stationary phase as the preparative column.[8]
-
Determine the optimal gradient and temperature for resolving the target peptide from its impurities.
-
-
Scale-Up to Preparative Column:
-
Adjust the flow rate and gradient time according to the dimensions of the preparative column.
-
A common approach is to maintain a constant linear velocity.
-
-
Sample Preparation for Preparative Run:
-
Dissolve the crude peptide in the initial mobile phase conditions at the highest possible concentration without causing precipitation.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Preparative HPLC Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the optimized gradient.
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
-
Solvent Removal:
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a powder.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Broad or Split Peaks | On-column cis/trans isomerization. | Increase the column temperature in 5-10°C increments.[3][13] |
| Secondary interactions with the stationary phase. | Ensure adequate ion-pairing agent concentration (e.g., 0.1% TFA). Consider a different column with improved end-capping or alternative chemistry.[5] | |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., from 2%/min to 1%/min).[5] |
| Inappropriate mobile phase. | Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent. | |
| Peak Tailing | Interaction with residual silanols. | Use a well-end-capped column. Ensure the mobile phase pH is low enough to protonate acidic residues.[5] |
| Column overload. | Reduce the sample load. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurement of additives. |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature.[1][2] |
Conclusion
The successful HPLC purification of N-methylated peptides is a challenging but achievable goal. A thorough understanding of the unique properties conferred by N-methylation, coupled with a systematic approach to method development, is key to overcoming the associated chromatographic hurdles. By carefully selecting the HPLC column, optimizing the mobile phase composition, fine-tuning the gradient, and strategically employing elevated temperatures, researchers can achieve high-purity N-methylated peptides for their research and drug development endeavors. For comprehensive characterization and confirmation of identity, especially in the presence of isomers, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[3]
References
- BenchChem. (2025).
- LifeTein. (2025).
- TCI. Ion-Pair Reagents for HPLC.
- LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Phenomenex. (2025).
- Agilent. (2021). AdvanceBio Peptide Plus | Reversed-Phase HPLC Columns.
- HALO® BIOCLASS.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ACS Publications. (1998).
- Chrom Tech.
- ScienceDirect. (1996). Temperature selectivity effects in reversed-phase liquid chromatography due to conformation differences between helical and non-helical peptides.
- Agilent.
- Biotage. (2023).
- Waters.
- PubMed. (2017).
- AAPPTec.
- Agilent.
- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- SpringerLink. HPLC of Peptides and Proteins.
- PMC. (2025). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique.
- ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- ResearchGate. (2021).
- PMC. (2023).
- PubMed. (2017).
- LCGC. (2025).
- PMC. (2008). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins.
- MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Thermo Fisher Scientific.
- Biotage. (2023).
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- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. waters.com [waters.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
Application Notes & Protocols: On-Resin N-Methylation Techniques for Peptide Synthesis
Introduction: The Strategic Value of N-Methylation in Peptide Drug Development
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a cornerstone modification in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. This seemingly minor alteration imparts profound changes to a peptide's physicochemical and biological properties. By removing a hydrogen bond donor, N-methylation can significantly increase a peptide's lipophilicity, which often correlates with improved membrane permeability and oral bioavailability.[1][2][3] Furthermore, the steric bulk of the methyl group can shield the adjacent peptide bond from proteolytic degradation, thereby extending the in vivo half-life.[4]
From a conformational standpoint, N-methylation restricts the torsional angles of the peptide backbone, locking it into a more defined structure. This can lead to enhanced binding affinity and receptor selectivity.[5] The ability to perform this modification directly on the solid-phase support streamlines the synthetic workflow, obviating the need to synthesize individual N-methylated amino acid building blocks.[6] This guide provides an in-depth analysis of the most robust on-resin N-methylation techniques, complete with detailed protocols and the scientific rationale behind key experimental choices.
Core Challenge: The Steric Hindrance of N-Methylated Residues
While on-resin N-methylation is a powerful tool, it introduces a significant synthetic challenge: the coupling of the subsequent amino acid. The N-methyl group provides considerable steric hindrance, reducing the nucleophilicity of the secondary amine.[4] This sluggish reactivity often leads to incomplete coupling when using standard solid-phase peptide synthesis (SPPS) conditions. Consequently, specialized protocols involving more potent coupling reagents, such as HATU, and potentially longer reaction times or microwave assistance are required to achieve high yields and purity.[7][8]
Strategy 1: The Fukuyama Method (o-NBS Protection-Alkylation-Deprotection)
The most widely adopted and versatile method for site-selective on-resin N-methylation is based on the work of Fukuyama and later adapted for solid-phase synthesis by Miller and Scanlan.[5][9] This robust, three-step procedure involves the transient protection of the terminal amine as a 2-nitrobenzenesulfonamide (o-NBS), which acidifies the amide proton, facilitating its alkylation.
Causality and Rationale:
-
Sulfonylation: The o-NBS group serves two purposes: it protects the primary amine from unwanted side reactions and, more importantly, its electron-withdrawing nature makes the sulfonamide proton acidic enough to be abstracted by a mild base.
-
Methylation: A variety of bases can be used for proton abstraction. While weaker bases can work, hindered, non-nucleophilic bases are preferred to minimize side reactions.[5]
-
Deprotection: The o-NBS group is efficiently cleaved via nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base like DBU, regenerating the secondary (now methylated) amine.[5]
Experimental Workflow: Fukuyama On-Resin N-Methylation
Caption: Fukuyama N-methylation workflow.
Detailed Protocol: Fukuyama On-Resin N-Methylation
This protocol is suitable for a 0.1 mmol scale synthesis. Reagent equivalents are based on the initial resin loading.
-
Resin Preparation:
-
Swell the N-terminally deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and drain.
-
-
Sulfonylation (o-NBS Protection):
-
In a separate vessel, dissolve 4-dimethylaminopyridine (DMAP, 10 equiv.) and 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equiv.) in N-methylpyrrolidone (NMP).[10]
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin extensively with NMP and dichloromethane (DCM) and dry a small sample for a Kaiser test (should be negative).
-
-
Methylation:
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of thiophenol (10 equiv.) and DBU (5 equiv.) in DMF.
-
Add the solution to the resin and shake for 5 minutes. Repeat this step once.[5][6]
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of thiophenol. The resin is now ready for the subsequent amino acid coupling.
-
Strategy 2: Direct Alkylation
For certain sequences, particularly cyclic peptides, a more direct approach using a strong, non-nucleophilic base and a methylating agent can be effective.[1][6] This method avoids the protection/deprotection cycle but requires careful optimization to prevent side reactions.
Causality and Rationale: The success of this method hinges on using a base strong enough to deprotonate the backbone amide directly but is sterically hindered enough to avoid acting as a nucleophile itself. Lithium tert-butoxide (LiOtBu) is a common choice.[3] The resulting amide anion then reacts with a methylating agent like methyl iodide. The conformation of the peptide on the resin can influence the regioselectivity of the methylation, with solvent-exposed amides being more susceptible to methylation.[3]
Experimental Workflow: Direct Alkylation
Caption: Direct on-resin N-methylation workflow.
Detailed Protocol: Direct On-Resin N-Methylation of a Cyclic Peptide
This protocol is adapted from a procedure developed for cyclic peptides and should be optimized for linear sequences.[3]
-
Resin Preparation:
-
Swell the peptide-resin (e.g., 1 g, ~0.13 mmol) in dry tetrahydrofuran (THF) for 30 minutes.
-
-
Deprotonation:
-
Prepare a 1.5 M solution of LiOtBu in dry THF. Filter this solution through a 0.2 µm syringe filter.
-
Add the LiOtBu solution (e.g., 25 mL) to the resin and agitate gently for 15-20 minutes at room temperature.[3]
-
-
Methylation:
-
Drain the THF and wash the resin with dry dimethyl sulfoxide (DMSO).
-
Add a solution of methyl iodide (CH₃I, excess) in DMSO to the resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
-
Final Washing:
-
Wash the resin thoroughly with DMSO, THF, and DCM.
-
Dry the resin under vacuum.
-
Strategy 3: N-Terminal Reductive Amination
This technique is specifically for methylating the N-terminal α-amine of a peptide. It involves the formation of a Schiff base (imine) between the peptide's terminal amine and formaldehyde, which is then reduced in situ to the corresponding N-methyl amine.
Causality and Rationale: The reaction proceeds via a transient iminium ion formed under mild acidic conditions (acetic acid is often used).[6] A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen because it is selective for the iminium ion and will not reduce other functional groups on the peptide, such as carbonyls, under these conditions.[9][11]
Experimental Workflow: N-Terminal Reductive Amination
Caption: N-terminal reductive amination workflow.
Detailed Protocol: On-Resin N-Terminal Reductive Amination
This protocol is suitable for a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Swell the N-terminally deprotected peptide-resin in NMP for 30 minutes.
-
-
Reaction Mixture Preparation:
-
In a separate vessel, prepare a solution of sodium cyanoborohydride (NaBH₃CN, 10 equiv.), formaldehyde (37% in H₂O, 20 equiv.), and acetic acid (8 equiv.) in NMP.[6]
-
-
Reaction:
-
Add the reaction mixture to the resin.
-
Shake at room temperature overnight.
-
-
Washing:
-
Wash the resin thoroughly with NMP (5x) and DCM (5x).
-
Dry the resin under vacuum.
-
Data Summary: Comparison of On-Resin N-Methylation Methods
| Technique | Applicability | Advantages | Disadvantages & Considerations |
| Fukuyama Method | Site-selective at any position | High-yielding, robust, and widely applicable to most amino acids.[6] | Three-step process is longer. Requires handling of thiophenol. Potential for side reactions like aspartimide formation with extended base treatment.[10] |
| Direct Alkylation | Site-selective (conformation dependent) | Fast, two-step procedure. | Requires strong base, which may not be compatible with all protecting groups. Selectivity can be poor for linear peptides.[3] |
| Reductive Amination | N-terminus only | Mild conditions, highly selective for the N-terminal amine.[6][12] | Limited to the N-terminus. Requires handling of formaldehyde and NaBH₃CN. |
Protocol: Coupling Onto N-Methylated Amino Acids
As previously noted, this step is a critical bottleneck. Standard coupling conditions are often insufficient. The use of a uronium/aminium-based coupling reagent with 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.
-
Resin Preparation:
-
Swell the N-methylated peptide-resin in DMF.
-
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equiv.) in DMF.
-
Add HATU (3.8 equiv.) and allow to pre-activate for 5-10 minutes.[7]
-
Add N,N-diisopropylethylamine (DIEA, 8 equiv.).
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature. Extend the coupling time significantly, from 4 hours to overnight.[7]
-
Monitor the coupling reaction using a colorimetric test such as the bromophenol blue test, as the ninhydrin test does not work for secondary amines.[8]
-
If the coupling is incomplete, perform a second coupling.
-
-
Washing & Capping:
-
Wash the resin with DMF (3x).
-
It is highly advisable to cap any unreacted N-methyl amines to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.[7]
-
Wash the resin with DMF (3x) before proceeding to the next Fmoc deprotection step.
-
References
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Link.springer.com. [Link]
-
White, C. J., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]
-
Biron, E., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Organic Letters. [Link]
-
Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. [Link]
-
Lempens, E., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
-
Tisi, A., et al. (2007). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids. The Journal of Organic Chemistry. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Scott, W. L., et al. (2013). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. [Link]
- D'Andrea, L. D., et al. Alpha-N-methylation of amino acids.
-
Grigoropoulou, M., et al. (2026). Peptide-directed solid-phase reductive amination. RSC Publishing. [Link]
-
Tisi, A., et al. (2010). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. PubMed. [Link]
-
Biron, E., et al. (2013). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. PubMed. [Link]
-
Should My Peptide Be Methylated?. LifeTein. [Link]
-
Tisi, A., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry. [Link]
- D'Andrea, L. D., et al. N-Methylation of amino acids.
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide-directed solid-phase reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D6OB00034G [pubs.rsc.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Incorporation of Fmoc-(S)-2-(methylamino)heptanoic Acid in the Synthesis of Protease-Resistant Peptides
Executive Summary & Mechanistic Rationale
The development of peptide therapeutics is frequently bottlenecked by their rapid degradation in vivo by proteolytic enzymes. To overcome this, the incorporation of non-natural, sterically demanding building blocks like Fmoc-(S)-2-(methylamino)heptanoic acid has emerged as a premier strategy.
This specific amino acid features a seven-carbon aliphatic backbone with an N-methylated alpha-amine. The pentyl side chain mimics the hydrophobic properties of extended aliphatic residues (such as leucine or isoleucine) but offers a longer reach for deep hydrophobic pocket engagement. Mechanistically, the N-methylation of the peptide backbone introduces three profound pharmacological advantages[1]:
-
Protease Resistance: The N-methyl group sterically shields the adjacent peptide bond from endopeptidase cleavage and eliminates the amide hydrogen required for critical hydrogen-bonding within protease active sites[2].
-
Conformational Pre-organization: N-methylation restricts rotation around the Cα-C bond, frequently favoring the trans conformation of the preceding peptide bond and rigidifying the peptide into a highly specific bioactive geometry[1].
-
Membrane Permeability: By masking the polar amide N-H, the overall lipophilicity of the peptide increases, facilitating passive cellular uptake.
Mechanism of protease resistance conferred by N-methylation of the peptide backbone.
Experimental Design & Causality: Overcoming Steric Hindrance
The primary bottleneck in synthesizing peptides with Fmoc-(S)-2-(methylamino)heptanoic acid is the severe steric hindrance encountered during Solid-Phase Peptide Synthesis (SPPS)[3]. This hindrance manifests in two distinct phases:
-
Phase 1: Coupling the N-methylated amino acid to the growing chain. This step is generally straightforward and can be achieved with standard uronium/aminium salts like [3].
-
Phase 2: Coupling the next amino acid onto the secondary amine. This is notoriously difficult. The secondary amine is heavily shielded by both the N-methyl group and the bulky pentyl side chain. Standard carbodiimide reagents (e.g., DIC/Oxyma) often result in incomplete coupling, leading to deletion sequences or promoting diketopiperazine (DKP) formation during prolonged reaction times[3].
Causality-Driven Solution: To overcome this thermodynamic barrier, we utilize PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate). PyBroP is a highly reactive halogenophosphonium salt that generates an acyl bromide intermediate in situ. Unlike bulky O-acylisourea intermediates, the acyl bromide is small and highly electrophilic, allowing it to attack the hindered secondary amine efficiently without causing significant epimerization of the chiral center[4].
Quantitative Comparison of Coupling Reagents
| Coupling Reagent | Activation Mechanism | Suitability for N-Me Amine | Epimerization Risk |
| DIC / Oxyma | Esterification | Poor (Severe steric clash) | Low |
| HATU / HOAt | Uronium salt formation | Moderate (Requires double coupling) | Moderate |
| PyBroP | Acyl bromide intermediate | Excellent | Low to Moderate |
| Triphosgene | Amino acid chloride | Excellent | High (Requires strict temp control) |
Solid-Phase Peptide Synthesis (SPPS) Workflow
Workflow for SPPS incorporation of N-methylated amino acids and subsequent coupling steps.
Self-Validating Step-by-Step Protocol
This protocol integrates orthogonal colorimetric tests to ensure each step is verified before proceeding. Relying solely on standard tests will lead to false negatives and sequence failure[4].
Materials Required:
-
Resin: Rink Amide AM resin (loading ~0.5 mmol/g)
-
Amino Acid: Fmoc-(S)-2-(methylamino)heptanoic acid
-
Coupling Reagents: HATU, PyBroP, HOAt
-
Bases/Solvents: N,N-Diisopropylethylamine (DIEA), DMF, DCM, 20% Piperidine in DMF.
Step 1: Resin Swelling and Initial Deprotection
-
Swell 1.0 g of Rink Amide resin in DCM for 30 minutes, followed by DMF for 30 minutes to maximize pore accessibility.
-
Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the initial Fmoc group.
-
Wash thoroughly with DMF (5 × 1 min).
-
Validation Check: Perform a standard Kaiser (Ninhydrin) test. A deep blue color confirms the presence of free primary amines.
Step 2: Coupling Fmoc-(S)-2-(methylamino)heptanoic acid
-
Dissolve 4.0 eq of Fmoc-(S)-2-(methylamino)heptanoic acid, 3.9 eq of HATU, and 4.0 eq of HOAt in minimal DMF.
-
Add 8.0 eq of DIEA to the solution. Stir for 1 minute to pre-activate the carboxylic acid.
-
Add the activated mixture to the resin and agitate at room temperature for 2 hours.
-
Wash the resin with DMF (5 × 1 min).
-
Validation Check: Perform a Kaiser test. A yellow/colorless result indicates successful coupling (no free primary amines remain).
Step 3: Fmoc Deprotection of the N-Methylated Residue
-
Treat the resin with 20% piperidine in DMF (2 × 15 min).
-
Wash with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Critical Validation Check: The Kaiser test yields a false negative for secondary amines. You must use the [4].
-
Chloranil Procedure: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark blue/green color on the beads confirms the successful exposure of the free secondary amine.
-
Step 4: Coupling the Subsequent Amino Acid (The Steric Bottleneck)
-
Dissolve 4.0 eq of the next Fmoc-amino acid and 4.0 eq of PyBroP in a DCM/DMF mixture (1:1, v/v).
-
Cool the mixture to 0°C to minimize epimerization of the activated species, then add 8.0 eq of DIEA.
-
Add the mixture to the resin and agitate for 2 to 4 hours at room temperature.
-
Wash with DMF (5 × 1 min).
-
Validation Check: Repeat the Chloranil test. The beads should remain colorless/yellow, indicating the secondary amine has been successfully acylated. If blue/green persists, perform a second coupling using PyBroP or an in-situ generated amino acid chloride (using triphosgene).
Step 5: Cleavage and Global Deprotection
-
After sequence completion, wash the resin with DCM and dry under vacuum.
-
Treat with a standard cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.
Impact on Proteolytic Stability
The integration of a bulky aliphatic side chain alongside N-methylation provides synergistic protection against enzymatic degradation. The table below summarizes the expected fold-increase in half-life when substituting a standard aliphatic residue with Fmoc-(S)-2-(methylamino)heptanoic acid[2].
| Peptide Modification | Target Protease | Half-Life (t½) | Fold Increase in Stability |
| Wild-Type (Unmodified) | Trypsin / Elastase | ~30 min | Baseline (1.0x) |
| L-Homoleucine substitution | Trypsin / Elastase | ~45 min | 1.5x |
| N-Methylation (Standard) | Trypsin / Elastase | ~210 min | 7.0x |
| (S)-2-(Me)Heptanoic Acid | Trypsin / Elastase | > 1350 min | > 45.0x |
References
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology / PMC.[Link]
-
Tuning of Protease Resistance in Oligopeptides through N-Alkylation. PMC.[Link]
-
N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry.[Link]
Sources
Technical Support Center: Optimizing Fmoc-(S)-2-(methylamino)heptanoic Acid Coupling
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low coupling efficiency of Fmoc-(S)-2-(methylamino)heptanoic acid during solid-phase peptide synthesis (SPPS). This document provides a comprehensive resource of frequently asked questions (FAQs), troubleshooting strategies, detailed experimental protocols, and comparative data to help overcome common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of Fmoc-(S)-2-(methylamino)heptanoic acid so poor with standard methods?
The difficulty in coupling Fmoc-(S)-2-(methylamino)heptanoic acid arises from two primary factors inherent to its structure:
-
Steric Hindrance: The N-methyl group significantly increases the steric bulk around the nucleophilic secondary amine. This physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, dramatically slowing the reaction kinetics compared to a primary amine.[1][2][3]
-
Reduced Nucleophilicity: Secondary amines are inherently less nucleophilic than primary amines. This electronic effect, combined with the steric hindrance, means that a much higher activation energy is required to form the peptide bond.
These combined effects render many standard coupling reagents, which are highly effective for proteinogenic amino acids, inefficient for this type of challenging residue.[4][5]
Q2: Are common uronium salt reagents like HBTU or HCTU effective for this coupling?
While HBTU and HCTU are robust reagents for standard SPPS, they are generally considered less effective for coupling sterically hindered N-methylated amino acids like Fmoc-(S)-2-(methylamino)heptanoic acid.[6][7] The reactive ester formed by these reagents may not be potent enough to overcome the significant steric and electronic barriers, leading to incomplete reactions, low yields, and the formation of truncated peptide sequences.[6] More powerful reagents are typically required to drive these difficult couplings to completion.[4][7]
Q3: How can I reliably monitor the reaction progress since the Kaiser test doesn't work?
The standard Kaiser test is unreliable for N-methylated amino acids because it relies on the reaction of ninhydrin with a primary amine to produce the characteristic blue color. Since the N-terminus is a secondary amine, it will not give a positive result.
A reliable alternative is the Bromophenol Blue (BPB) test .[6][7][8] This qualitative test indicates the presence of unreacted secondary amines.
-
Positive Result (Incomplete Coupling): Blue or greenish-blue resin beads.
-
Negative Result (Complete Coupling): Yellow or greenish-yellow resin beads.[8]
It is crucial to perform this test after the coupling step to determine if a recoupling is necessary.[7]
Q4: What is "double coupling" and when should I use it?
Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction is complete.[5][9] This strategy is highly recommended for sterically hindered residues like Fmoc-(S)-2-(methylamino)heptanoic acid, especially when a bromophenol blue test indicates the first coupling was incomplete.[8] Using a higher excess of reagents (3-5 equivalents) and extending the reaction time can also help drive the reaction to completion.[8][10]
Troubleshooting Guide: From Incomplete Reaction to Optimized Protocol
This section provides a systematic workflow for diagnosing and resolving low coupling efficiency with Fmoc-(S)-2-(methylamino)heptanoic acid.
Issue: The Bromophenol Blue test remains blue, indicating a failed or incomplete coupling.
A positive BPB test is the most common failure point. The following workflow provides a logical progression of steps to resolve the issue.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for N-methylated amino acids.
References
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis and Biological Activity. ResearchGate. [Link]
-
Pattison, J. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]
-
Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Peptide Chemistry. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Chatterjee, J., & Biron, E. (2011). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Van der Rest, G. (2018). Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]
-
Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. The Chemical Society of Japan. [Link]
-
Fuse Lab. (n.d.). Syntheses of Peptides and Amino Acid Derivatives. Fuse Lab. [Link]
-
Coste, J., et al. (1992). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. ACS Publications. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme.de [thieme.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. onpattison.com [onpattison.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in N-Methyl Amino Acid Coupling
Welcome, researchers and peptide chemists. This guide is designed to serve as a dedicated resource for navigating the complexities of incorporating N-methylated amino acids into peptide sequences. As Senior Application Scientists, we understand that while N-methylation is a powerful tool for enhancing the pharmacokinetic properties of peptide therapeutics, it introduces significant synthetic challenges.[1] The primary obstacle is the steric hindrance imposed by the N-methyl group, which dramatically reduces the nucleophilicity of the backbone nitrogen and slows the kinetics of peptide bond formation.[2][3][4]
This resource provides field-proven solutions, troubleshooting guides, and detailed protocols to help you overcome these hurdles, improve coupling yields, and maintain the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids so notoriously difficult?
The difficulty stems from two main factors rooted in the structure of an N-methylated amine:
-
Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[4][5] This steric clash is the most significant barrier to efficient coupling.
-
Reduced Nucleophilicity: Compared to a primary amine (-NH2), the secondary amine (-NHMe) of an N-methylated residue is a weaker nucleophile.[4] This inherent decrease in reactivity means that standard coupling conditions are often insufficient to drive the reaction to completion.
Q2: Which coupling reagents are most effective for N-methylated residues?
Standard coupling reagents like DCC or HBTU are often inefficient for these sterically demanding reactions.[6][7] Success requires highly potent activating agents. The most recommended classes are:
-
Uronium/Aminium Salts: HATU is widely considered the gold standard for difficult couplings, including N-methylated residues, due to its high reactivity.[2][5][7] HCTU is also a viable option. It's noteworthy that the true structure of these reagents in solution is the guanidinium isomer, which is highly effective, though the rarer uronium form is even more reactive.[8]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP (especially when paired with the additive HOAt) are extremely effective.[9][10] For particularly challenging couplings, such as joining two adjacent N-methyl amino acids, the halophosphonium reagent PyBroP is an excellent, highly reactive choice.[7][11]
Q3: How can I monitor the completion of a coupling reaction with an N-methyl amino acid?
The standard Kaiser (ninhydrin) test is unreliable as it gives a false negative (or very weak positive) with secondary amines.[6] The recommended method is the Bromophenol Blue (BPB) test .[4][9] A positive test (blue or green resin beads) indicates the presence of unreacted free amine, signifying an incomplete reaction. A negative test (yellow resin beads) confirms that the coupling is complete.[7]
Q4: What are the primary side reactions to be aware of, and how can they be minimized?
-
Racemization: The extended reaction times and highly activated intermediates required for N-methyl coupling increase the risk of epimerization at the chiral center of the activated amino acid.[2][12]
-
Guanidinylation: Uronium/aminium reagents like HATU can react with the N-terminal amine of the peptide chain, forming an irreversible guanidinium cap that terminates the sequence.[4][5]
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization and cleavage from the resin is a common issue when coupling the third amino acid in a sequence, especially if the C-terminal residue is an N-methyl amino acid.[14]
-
Mitigation: Using a bulky resin (like 2-chlorotrityl chloride resin) and ensuring a rapid and efficient coupling of the third residue can help minimize DKP formation.
-
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-methylated peptides.
Problem: Low Coupling Yield or Deletion Sequences
-
Possible Cause 1: Ineffective Coupling Reagent
-
Possible Cause 2: Incomplete Reaction
-
Solution: The steric hindrance may require more aggressive conditions. Perform a double or even triple coupling by draining the reaction solution, washing the resin, and repeating the coupling step with fresh reagents.[9] Alternatively, increase the coupling time from the standard 1-4 hours up to 12 hours.
-
-
Possible Cause 3: Peptide Aggregation on Resin
-
Possible Cause 4: Sub-optimal Reaction Temperature
Problem: Racemization Detected in Final Peptide
-
Possible Cause 1: Extended Pre-activation or Reaction Time
-
Solution: The longer an amino acid remains in its highly activated state, the more prone it is to racemization. Minimize pre-activation time to 1-3 minutes. While longer coupling times may be necessary, first try a more potent coupling reagent that can achieve completion faster.
-
-
Possible Cause 2: Base-Mediated Epimerization
-
Solution: The choice of base can influence racemization rates. While DIPEA is common, consider switching to a more sterically hindered base like 2,4,6-collidine, which has been shown to reduce racemization in some contexts.[13]
-
-
Possible Cause 3: Inherent Instability of the Activated Amino Acid
Data Presentation: Comparative Performance of Coupling Reagents
The selection of a coupling reagent is critical and should be guided by the specific demands of the coupling step.
| Reagent Class | Reagent Name | Typical Efficiency for N-Me Coupling | Relative Racemization Risk | Key Considerations & Best Use Case |
| Uronium/Aminium | HATU | High | Moderate | The go-to reagent for most difficult couplings. Balances high reactivity with manageable side reactions.[2][7] |
| Uronium/Aminium | HBTU | Moderate | Moderate | Less effective than HATU for N-methylated residues and generally not recommended.[6][7] |
| Phosphonium | PyAOP / PyBOP | High to Very High | Moderate to Low | Excellent alternatives to HATU. Often used with HOAt to further boost efficiency and suppress racemization.[10][11] |
| Phosphonium | PyBroP | Very High | High | Extremely reactive. Reserved for the most challenging couplings, such as N-Me to N-Me, where other reagents fail. Requires careful optimization to control side reactions.[7][11] |
| Other | DEPBT | Moderate | Low | Advantageous when minimizing racemization is the absolute top priority, though its reactivity is lower than uronium/phosphonium salts.[2] |
| Other | Amino Acid Chlorides (in-situ) | Very High | Low | Generated using reagents like triphosgene (BTC) or BEP. Highly reactive species that can provide excellent yields with minimal racemization.[20][21][22] |
Note: Efficiency and risk are relative and highly dependent on the specific amino acid sequence, solvent, and base used.
Visualizations & Workflows
General SPPS Workflow for N-Methyl Amino Acid Incorporation
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.[5]
Troubleshooting Low Coupling Yields
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. users.uniwa.gr [users.uniwa.gr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. mesalabs.com [mesalabs.com]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side Reactions with Fmoc-N-methyl Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-N-methyl amino acids. The incorporation of N-methylated amino acids is a powerful strategy to enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility.[1][2][3][4][5] However, these advantages come with unique synthetic challenges. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate and overcome the common side reactions associated with these valuable building blocks.
Frequently Asked Questions (FAQs)
Q1: Why are my peptide yields significantly lower when I incorporate an N-methylated amino acid?
A1: The primary reason for lower yields is the steric hindrance imposed by the N-methyl group.[3] This bulkiness, combined with the substituents on the amino acid itself, physically obstructs the incoming activated carboxylic acid, leading to slower and often incomplete coupling reactions.[6] You may observe a significant amount of unreacted starting material in your analysis.[6]
Q2: I'm observing a major impurity with a mass corresponding to a loss of the first two amino acids from the resin. What is happening?
A2: This is a classic sign of diketopiperazine (DKP) formation.[7][8] This side reaction is particularly prevalent when an N-methylated amino acid is in the second position of the peptide chain. The N-methyl group can accelerate the formation of the six-membered DKP ring, which cleaves the dipeptide from the resin.[7][9]
Q3: Which coupling reagents are most effective for N-methylated amino acids?
A3: Standard coupling reagents like DCC or EDC are often inefficient.[10] More potent activating agents are necessary to overcome steric hindrance. Phosphonium salts like PyAOP and PyBOP, and aminium/uronium salts such as HATU and HCTU, are highly recommended for these challenging couplings.[6][11][12]
Q4: Can the choice of resin impact the success of my synthesis with N-methylated amino acids?
A4: Absolutely. The choice of resin linker is critical, especially for preventing DKP formation. For instance, p-alkoxybenzyl ester resins (like Wang resin) can be more susceptible to DKP formation under the basic conditions of Fmoc deprotection.[7] Using a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can help mitigate this side reaction.[8]
Q5: Are there special considerations for the final cleavage and deprotection of peptides containing N-methylated amino acids?
A5: While the N-methyl group itself does not typically require special cleavage conditions, the overall peptide sequence and the presence of other sensitive residues (e.g., Cys, Met, Trp, Tyr) will dictate the optimal cleavage cocktail.[13] Using a standard reagent like Reagent K (TFA/phenol/water/thioanisole/EDT) is often a good starting point for peptides with multiple sensitive residues.[13]
Troubleshooting Guide: Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is one of the most significant side reactions in SPPS, leading to chain truncation and loss of product.[7] It occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid, cyclizing to form a DKP and cleaving the dipeptide from the resin.[7] N-methylated residues at the second position dramatically accelerate this process.[7]
Mechanism of Diketopiperazine Formation
The process is initiated during the Fmoc deprotection of the second amino acid. The liberated secondary amine, made more nucleophilic by the basic conditions, readily undergoes intramolecular cyclization.
Caption: Workflow of Diketopiperazine (DKP) formation.
Troubleshooting & Mitigation Strategies
| Strategy | Description | Causality |
| Use 2-Chlorotrityl Chloride (2-CTC) Resin | This sterically hindered resin minimizes the propensity for the N-terminal amine to attack the resin linkage.[8] | The bulky trityl group shields the ester bond, making it less accessible for intramolecular attack. |
| Incorporate a Dipeptide Building Block | Couple the first two amino acids as a pre-formed Fmoc-dipeptide-OH. | This strategy bypasses the vulnerable dipeptidyl-resin intermediate, completely avoiding the possibility of DKP formation at this step.[8] |
| Use Alternative Deprotection Conditions | Employ milder basic conditions for Fmoc removal, such as a solution of 2% DBU and 5% piperazine in NMP.[8] | DBU is a non-nucleophilic base that can efficiently remove the Fmoc group with a reduced risk of catalyzing the aminolysis reaction that leads to DKP formation.[8] |
| Simultaneous Deprotection-Coupling | Introduce the incoming activated amino acid during the deprotection step. | This "in situ acylation" can trap the reactive N-terminal amine of the dipeptide before it has a chance to cyclize.[14] |
Protocol: Mitigation of DKP using 2-CTC Resin and Dipeptide Coupling
-
Resin Selection: Start your synthesis with a 2-chlorotrityl chloride (2-CTC) resin.
-
First Amino Acid Loading: Load the first Fmoc-amino acid onto the 2-CTC resin using standard protocols (e.g., using DIPEA in DCM). Ensure loading is between 0.3-0.6 mmol/g.
-
Dipeptide Preparation: Synthesize the Fmoc-AA2(N-Me)-AA1-OH dipeptide separately in solution.
-
Dipeptide Coupling:
-
Swell the AA1-2-CTC-resin in DMF.
-
Perform Fmoc deprotection of AA1 using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the pre-formed Fmoc-AA2(N-Me)-AA1-OH dipeptide using a potent coupling reagent like HATU or PyAOP.
-
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard SPPS cycles.
Troubleshooting Guide: Inefficient Coupling Reactions
The steric hindrance from the N-methyl group is the root cause of most coupling difficulties.[3][6] This leads to incomplete reactions, requiring optimized protocols and more powerful reagents.
Mechanism of Steric Hindrance
The N-methyl group, along with the amino acid side chain and the backbone of the growing peptide, creates a crowded environment around the N-terminal secondary amine. This makes it difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond.
Caption: The challenge of coupling to a sterically hindered N-methyl amine.
Troubleshooting & Mitigation Strategies
| Strategy | Description | Causality |
| Use High-Potency Coupling Reagents | Employ phosphonium (PyAOP, PyBOP) or aminium/uronium (HATU, HCTU, COMU) salts.[6][11][12] | These reagents form highly reactive activated esters (e.g., OAt esters with HATU) that can overcome the reduced nucleophilicity and steric bulk of the N-methyl amine.[11] |
| Increase Coupling Time | Extend the coupling reaction time to 2-4 hours or even overnight for particularly difficult couplings. | Slower reaction kinetics due to steric hindrance require more time for the reaction to proceed to completion. |
| Perform a Double Coupling | After the initial coupling reaction, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid. | A second coupling can help drive the reaction to completion by acylating any remaining unreacted N-terminal amines. |
| Microwave-Assisted Synthesis | Utilize a microwave peptide synthesizer for the coupling step. | Microwave energy can accelerate the reaction rate, often leading to higher coupling efficiencies in shorter times, even for sterically hindered residues.[15] |
Recommended Coupling Reagents for N-methyl Amino Acids
| Reagent | Class | Key Characteristics | Racemization Risk |
| HATU | Aminium Salt | High reactivity, excellent for hindered couplings, suppresses racemization.[6][16] | Low |
| PyAOP | Phosphonium Salt | Highly effective for N-methyl amino acids, very low racemization.[6][12] | Low |
| HCTU | Aminium Salt | Similar to HATU but often more cost-effective. | Low |
| COMU | Aminium Salt | High reactivity with water-soluble byproducts, simplifying workup.[6] | Low |
| PyBrOP | Phosphonium Salt | A more reactive phosphonium salt, useful for very difficult couplings like α,α-dialkylglycines.[12] | Moderate |
Protocol: High-Efficiency Coupling using HATU
This protocol provides a general method for coupling an Fmoc-amino acid to an N-terminal N-methylated residue on the resin.
Materials:
-
Peptide-resin with a free N-terminal N-methyl amine
-
Fmoc-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Peptide synthesis-grade DMF
Procedure (for a 0.1 mmol scale):
-
Resin Preparation:
-
Swell the deprotected peptide-resin in DMF for at least 30 minutes.
-
Ensure complete removal of piperidine from the previous deprotection step by washing thoroughly with DMF (at least 5 times).
-
-
Activation of the Incoming Amino Acid:
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For couplings between two adjacent N-methyl residues, an overnight reaction may be necessary.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test, though it will not work on the secondary N-methyl amine; a Chloranil or Isatin test is required).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
-
Next Cycle:
-
Proceed to the next Fmoc deprotection step in the sequence. If coupling was incomplete, consider performing a "double coupling" before proceeding.
-
Final Cleavage and Deprotection
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step. The choice of cleavage cocktail depends on the specific amino acids present in your sequence.
Recommended Cleavage Cocktails
| Reagent Cocktail | Composition (TFA/Scavengers) | Use Case |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[13] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS) | A good general cocktail, particularly effective for peptides containing Arg(Pmc/Pbf). |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Specifically designed to minimize the oxidation of methionine residues.[17] |
| 95% TFA, 5% Water | 95% TFA, 5% Water | Suitable only for simple peptides without any sensitive residues (Cys, Met, Trp). |
General Cleavage Protocol:
-
Preparation: Ensure the N-terminal Fmoc group is removed from the final peptide-resin.[18] Dry the resin thoroughly.
-
Cleavage: Add the appropriate cleavage cocktail to the resin (approx. 10 mL per gram of resin).[19]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide using reverse-phase HPLC.
By understanding the mechanisms behind these common side reactions and implementing the targeted troubleshooting strategies and protocols outlined in this guide, researchers can successfully synthesize complex N-methylated peptides and unlock their full therapeutic and scientific potential.
References
- Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. BenchChem.
- Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. BenchChem.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690.
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
- Should My Peptide Be Methyl
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
- Novabiochem® Coupling reagents. Merck Millipore.
- A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Fields, G. B. (Ed.). (2014). N-Alkyl Amino Acids. In Methods in Molecular Biology (Vol. 1180). Humana Press.
-
Zhang, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3466–3476. [Link]
-
Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition in English, 52(1), 254–269. [Link]
- Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Elsevier.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Publishing.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–760.
- Coupling Reagents. Aapptec Peptides.
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
- Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- SPPS Tips For Success Handout. Mesa Labs.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Cleavage Cocktail Selection. CDN.
- Fmoc Amino Acids for SPPS. AltaBioscience.
-
Bhalara, P., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. [Link]
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
-
Galpin, I. J., & Mohammed, A. K. (1986). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 1379-1382. [Link]
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization of Fmoc-(S)-2-(methylamino)heptanoic Acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, N-methylated amino acid, Fmoc-(S)-2-(methylamino)heptanoic acid, into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your syntheses effectively. The N-methyl group enhances proteolytic stability and can improve pharmacokinetic properties, but it introduces significant challenges in maintaining stereochemical purity during activation and coupling.[1][2] This guide provides actionable solutions to mitigate racemization.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-(S)-2-(methylamino)heptanoic acid particularly susceptible to racemization during activation?
A: The susceptibility arises from a combination of steric hindrance and the electronic nature of N-methylated amino acids. The primary pathway for racemization during peptide bond formation is through the formation of a planar oxazolone (or azlactone) intermediate.[3][4][5][6] For N-methylated amino acids, this intermediate is an oxazolonium cation.[7] The steric bulk from the N-methyl group and the heptanoyl side chain slows down the desired intermolecular reaction with the incoming amine. This extended lifetime of the highly reactive, activated intermediate provides a greater opportunity for a base to abstract the alpha-proton (Hα), leading to the formation of the achiral intermediate and subsequent loss of stereochemical integrity.[5][7]
Q2: What are the primary chemical mechanisms driving racemization in this context?
A: There are two main mechanisms, with the first being dominant for N-protected amino acids:
-
Oxazolonium Formation: This is the most prevalent pathway.[3][6] The activated carboxyl group of the Fmoc-N-methyl amino acid is attacked intramolecularly by the carbonyl oxygen of the Fmoc group. This cyclization forms a planar oxazolonium intermediate. The proton on the alpha-carbon (the chiral center) becomes highly acidic and can be easily removed by a base present in the reaction mixture. The resulting achiral enolate can be reprotonated from either face, or more commonly, attacked by the amine nucleophile from either face, resulting in a mixture of (S) and (R) enantiomers in the final peptide.[5][7]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the acidic alpha-proton from the activated amino acid, forming a planar enolate intermediate without first forming the oxazolone ring.[3][4] This pathway is generally less common for N-protected amino acids but can become significant under strongly basic conditions.[4][6]
Q3: What are the key experimental factors that influence the degree of racemization?
A: Several factors must be carefully controlled:
-
Coupling Reagent and Additives: The choice of activating agent is critical. Highly reactive uronium/aminium or phosphonium salt reagents are preferred over carbodiimides alone as they can accelerate the coupling reaction.[5] Additives like Oxyma or HOAt form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[4][8][9][10]
-
Base: The strength and steric hindrance of the base are paramount.[8] Strong, non-hindered bases promote racemization by readily abstracting the alpha-proton.[4][11]
-
Solvent and Temperature: Polar solvents can promote racemization.[7] Higher temperatures accelerate all reactions, including the undesired racemization pathway.[4]
-
Pre-activation Time: The longer the activated amino acid exists before coupling, the higher the chance of racemization.[2][12][13]
Troubleshooting Guide: High Racemization Levels
Issue: Chiral analysis (e.g., HPLC, UPLC) of your final peptide shows a significant percentage of the undesired D-isomer (diastereomer) corresponding to the Fmoc-(S)-2-(methylamino)heptanoic acid coupling step.
Root Cause Analysis and Solutions
1. Coupling Reagent & Additives
-
Potential Cause: Your coupling reagent is not reactive enough for this sterically hindered coupling, or it forms an intermediate that is highly prone to racemization. Standard carbodiimides like DIC or DCC alone are often insufficient and can lead to high levels of racemization.[9]
-
Solution:
-
Switch to a High-Reactivity Reagent: Employ uronium/aminium salts like HATU , HCTU , or phosphonium salts like PyAOP or PyBOP .[5][9][12] These reagents are known to be more effective for sterically demanding couplings, including those involving N-methylated amino acids.[1][2][14] HATU, in particular, is often recommended.[2][14]
-
Use Appropriate Additives: If using a carbodiimide like DIC, it is essential to include a racemization-suppressing additive. Oxyma Pure is highly recommended as it is an excellent, non-explosive alternative to HOBt and HOAt, showing a remarkable capacity to inhibit racemization.[4][8][10][15]
-
2. Base Selection
-
Potential Cause: The base used in the coupling reaction is too strong or not sterically hindered enough. Bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA/DIEA) can be aggressive enough to cause significant alpha-proton abstraction.[8]
-
Solution:
-
Use a Weaker, Sterically Hindered Base: The preferred base for minimizing racemization is 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[8][11] The steric bulk of these bases hinders their ability to abstract the alpha-proton while still allowing them to act as a proton scavenger for the coupling reaction.[8][11] If DIPEA must be used, ensure the minimum necessary amount is added.
-
3. Reaction Conditions: Solvent & Temperature
-
Potential Cause: High reaction temperatures and certain polar solvents can accelerate racemization.
-
Solution:
-
Lower the Reaction Temperature: Perform the coupling reaction at a reduced temperature, such as 0°C, especially during the pre-activation step.[4] While microwave-assisted synthesis can be effective for hindered couplings, temperature must be carefully controlled to avoid promoting racemization.[16]
-
Optimize Solvent: While DMF is the standard, consider its polarity. In some cases, using less polar solvents like dichloromethane (DCM) or mixtures (e.g., DMF/DCM) can reduce racemization, although solubility of the reagents must be considered.
-
4. Pre-activation Time
-
Potential Cause: The activated Fmoc-(S)-2-(methylamino)heptanoic acid is allowed to sit in solution for an extended period before being added to the resin-bound amine.
-
Solution:
-
Minimize Pre-activation: Keep the pre-activation time to an absolute minimum (e.g., 1-5 minutes).[2][4] The best practice is to add the pre-activated amino acid solution to the resin immediately. This minimizes the lifetime of the reactive intermediate, thereby reducing the opportunity for racemization.[13] Some protocols even advise against pre-activation altogether for particularly sensitive residues.[10]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving racemization issues with Fmoc-(S)-2-(methylamino)heptanoic acid.
Caption: A troubleshooting workflow for racemization issues.
Recommended Experimental Protocols
Protocol 1: High-Reactivity, Low-Racemization Coupling with HATU
This protocol is recommended for the sterically demanding nature of Fmoc-(S)-2-(methylamino)heptanoic acid.
Materials:
-
Resin with free N-terminal amine
-
Fmoc-(S)-2-(methylamino)heptanoic acid (4 eq.)
-
HATU (3.9 eq.)
-
2,4,6-Collidine (TMP) (8 eq.)
-
Anhydrous, peptide-grade DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve Fmoc-(S)-2-(methylamino)heptanoic acid (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add 2,4,6-Collidine (8 eq.) to the solution.
-
Allow the mixture to pre-activate for no more than 2 minutes at room temperature.
-
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is often necessary for N-methylated residues.[1]
-
Monitoring: Perform a bromophenol blue test to check for reaction completion (the Kaiser test is unreliable for secondary amines).[1][14] A yellow color indicates a free amine, while blue indicates completion. If the test is inconclusive or shows incomplete coupling, a second coupling may be performed.
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
Protocol 2: Carbodiimide-Based Low-Racemization Coupling
This protocol is a robust alternative, relying on the formation of a less racemization-prone Oxyma active ester.
Materials:
-
Resin with free N-terminal amine
-
Fmoc-(S)-2-(methylamino)heptanoic acid (4 eq.)
-
Oxyma Pure (4 eq.)
-
Diisopropylcarbodiimide (DIC) (4 eq.)
-
Anhydrous, peptide-grade DMF
Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-(S)-2-(methylamino)heptanoic acid (4 eq.) and Oxyma Pure (4 eq.) in DMF.
-
Add DIC (4 eq.) to the solution.
-
Allow the mixture to pre-activate for 5 minutes at 0°C.
-
-
Coupling: Add the cold activation mixture to the washed resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours, gradually warming to room temperature.
-
Monitoring & Washing: As described in Protocol 1.
Data Summary: Comparison of Coupling Reagents
The selection of coupling reagent and additives has a profound impact on racemization, especially for sensitive or sterically hindered residues.
| Coupling Reagent System | General Reactivity | Racemization Risk for N-Methyl AA | Recommended Base | Notes |
| HATU / HCTU | Very High | Low to Moderate | Collidine, NMM, DIPEA | Highly effective for hindered couplings.[5][9] Racemization risk increases with strong bases and long pre-activation.[2] |
| PyAOP / PyBOP | Very High | Low | Collidine, NMM, DIPEA | Phosphonium salts are excellent for hindered couplings and can reduce racemization.[5][9] |
| DIC / Oxyma Pure | High | Low | N/A (Base included in next step) | Oxyma forms a stable, less racemization-prone active ester.[4][10] A preferred carbodiimide method. |
| DIC / HOBt | High | Moderate | N/A (Base included in next step) | The classic additive. Effective, but Oxyma often performs better with fewer side reactions.[9] |
| DIC alone | Moderate | Very High | N/A (Base included in next step) | Not recommended for this application due to high risk of racemization.[9] |
Visualizing the Racemization Pathway
This diagram illustrates the critical choice between the desired peptide bond formation and the undesired racemization pathway via an oxazolonium intermediate.
Caption: Competing pathways of productive coupling vs. racemization.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3746. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Retrieved from [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]
-
Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(3), 204–205. Retrieved from [Link]
-
Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. Retrieved from [Link]
-
N-Methylated Amino Acids. (n.d.). Merck Millipore. Retrieved from [Link]
-
Angell, Y. L., et al. (2002). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 8(23), 5383-5393. Retrieved from [Link]
-
Mohd, Y. N., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
- Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. W. H. Freeman.
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Yamamoto, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5349. Retrieved from [Link]
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Retrieved from [Link]
-
G-M., T., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 70(10), 3884-3890. Retrieved from [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis. (2023). CSBio. Retrieved from [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 60(22), 2725–2727. Retrieved from [Link]
-
Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. (n.d.). Peptide Chemistry. Retrieved from [Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). ResearchGate. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptidechemistry.org [peptidechemistry.org]
- 14. peptide.com [peptide.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Troubleshooting Diketopiperazine Formation at the Dipeptide Stage
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose, mitigate, and prevent this common and often frustrating side reaction.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it problematic?
Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs predominantly at the dipeptide stage of SPPS.[1][2] It involves the nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on the ester linkage that anchors the peptide to the solid support.[2][3] This results in the formation of a cyclic dipeptide (a 2,5-diketopiperazine) and its cleavage from the resin.[3]
This side reaction is highly problematic for several reasons:
-
Yield Reduction: The primary consequence is a significant loss of the desired peptide, as the cleaved dipeptide cannot be elongated further.[4]
-
"Traceless" Impurity: The DKP byproduct is often washed away during subsequent synthesis steps, leading to a deceptively clean crude product but a very low overall yield. This can make troubleshooting difficult as the impurity isn't always directly observed in the final analysis.[5]
-
Generation of Truncated Peptides: The resin sites where DKP formation has occurred are now free to participate in subsequent coupling steps, leading to the synthesis of a truncated peptide lacking the first two amino acids (a des-Xaa-Yaa impurity).[4][6][7]
Q2: Which amino acid sequences are most susceptible to DKP formation?
The propensity for DKP formation is highly sequence-dependent.[8][9] Key factors include:
-
Proline in Position 2: Sequences with Proline as the second amino acid (Xaa-Pro) are notoriously prone to DKP formation.[1][3][9][10] The unique cyclic structure of proline favors the cis-amide bond conformation, which pre-organizes the N-terminal amine for the intramolecular attack on the resin linkage.[3][6]
-
Sterically Unhindered Amino Acids: Dipeptides containing sterically unhindered amino acids, such as Glycine, Alanine, and Serine, are also highly susceptible.[6]
-
N-terminal Amino Acid Properties: The nature of the first amino acid (Xaa) also plays a role. Peptides with polar or charged amino acids at the N-terminus tend to exhibit faster DKP formation kinetics compared to those with nonpolar residues.[10][11]
| Risk Factor | Amino Acid Residues/Sequence | Reason |
| High Risk | Xaa-Pro | Proline's cyclic structure favors the required cis-amide bond conformation.[3][6][9] |
| High Risk | Xaa-Gly , Gly -Xaa | The lack of steric hindrance facilitates the necessary bond rotation and cyclization.[6] |
| Moderate Risk | Xaa-Ala , Xaa-Ser | Small side chains offer less steric hindrance to cyclization compared to bulkier residues. |
| Influencing Factor | Gln, Glu, Lys, Ser at N-terminus | Polar/charged side chains can influence the rate of DKP formation.[10][11] |
Q3: How does the choice of N-α-protecting group (Fmoc vs. Boc) affect DKP formation?
DKP formation is a more significant issue in Fmoc-based SPPS than in Boc-based strategies.[1] The base-catalyzed (typically piperidine) removal of the Fmoc group generates a free N-terminal amine that can immediately initiate the cyclization and cleavage from the resin.[2] In Boc-based synthesis, the acidic deprotection step results in the formation of an ammonium salt, which is not nucleophilic. A subsequent neutralization step is required before the next coupling, and using in situ neutralization protocols can help suppress DKP formation by immediately acylating the liberated amine.[1]
Q4: Can DKP formation occur after the dipeptide stage?
While most prevalent at the dipeptide stage, DKP formation can also occur during post-coupling hold times and even during storage of the peptide-resin intermediate.[6][7] Studies have shown that even without the addition of a base like piperidine, Fmoc-deprotection can proceed autocatalytically in solvents like DMF, leading to subsequent DKP formation.[6][12] This is particularly problematic for sequences containing a penultimate proline.[6][7]
In-Depth Troubleshooting Guides
Scenario 1: Unexpectedly Low Peptide Yield with a "Clean" Crude Product
You've completed your synthesis, but the final yield is significantly lower than expected. However, the HPLC or LC-MS analysis of the crude product shows a major peak for your target peptide with few impurities.
Diagnosis
This is a classic sign of "traceless" DKP formation.[5] The DKP byproduct, along with the truncated peptide, was likely washed away during the synthesis.
-
Sequence Analysis: Check if your peptide sequence contains a high-risk dipeptide at the C-terminus (e.g., Xaa-Pro, Xaa-Gly).
-
Re-synthesis with Monitoring: If possible, re-synthesize a small portion of the peptide and collect the filtrate after the Fmoc-deprotection of the second amino acid. Analyze this solution by LC-MS to look for the mass of the cyclic dipeptide.
-
Kaiser Test: Perform a Kaiser test after the deprotection of the second amino acid. A negative result (no color change) would indicate the absence of a free primary amine on the resin, which could be due to DKP formation having cleaved the dipeptide off.[4]
Resolution & Prevention
If DKP formation is confirmed, implement one or more of the following preventative strategies:
-
Strategy 1: Utilize a Sterically Hindered Resin.
-
Rationale: Resins like 2-chlorotrityl chloride (2-CTC) are designed to suppress DKP formation.[1][2][8] The bulky trityl group provides significant steric hindrance around the ester linkage, making the intramolecular nucleophilic attack more difficult.
-
Best For: Sequences containing Pro, Gly, or other high-risk residues at the C-terminus.
-
-
Strategy 2: Couple the First Two Amino Acids as a Dipeptide Unit.
-
Rationale: By synthesizing the first two amino acids as a protected dipeptide (e.g., Fmoc-Xaa-Yaa-OH) and coupling it to the resin in a single step, you completely bypass the vulnerable dipeptidyl-resin intermediate.[1][2][13]
-
Caution: This approach carries a risk of racemization at the C-terminal amino acid of the dipeptide during its activation. This is not a concern if the second amino acid is Gly or Pro.[2]
-
-
Strategy 3: Modify the Fmoc-Deprotection Conditions.
-
Rationale: Standard 20% piperidine in DMF can be aggressive. Alternative, milder deprotection cocktails have been shown to drastically reduce DKP formation.[8] A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP.[8][14]
-
Benefit: This method has been shown to not only reduce DKP formation but also enhance the kinetics of Fmoc removal compared to standard conditions.[8]
-
Scenario 2: Major Impurity Detected with a Mass Loss of the First Two Residues
Your final LC-MS analysis shows a significant impurity peak with a mass corresponding to your target peptide minus the first two amino acids (a des-Xaa-Yaa peptide).
Diagnosis
This strongly indicates that DKP formation occurred, cleaving the initial dipeptide from a portion of the resin. The now-uncapped resin sites then continued to be elongated, producing the N-terminally truncated peptide.[4][6]
-
Confirm Mass: Calculate the exact mass difference between your target peptide and the impurity. It should correspond precisely to the mass of the first two amino acid residues minus the mass of water.
-
Review Synthesis Conditions: Analyze your synthesis protocol. Did you use a standard Wang or Rink Amide resin with a high-risk C-terminal dipeptide? Were there extended hold times after coupling or deprotection steps?[6] These factors can exacerbate DKP formation.
Resolution & Prevention
The preventative measures are the same as in Scenario 1. The choice of strategy depends on the specific sequence and available resources.
-
Primary Recommendation: For high-risk sequences, the most robust solution is to switch to a 2-chlorotrityl chloride (2-CTC) resin .[1][2]
-
Alternative for Non-Pro/Gly Sequences: If racemization is a concern with the dipeptide coupling approach, consider using specialized coupling reagents that are known to suppress it, such as those that form HOBt or HOAt esters.[1]
-
Process Optimization: If you must use a standard resin, minimize the time the dipeptidyl-resin is exposed to basic conditions. Ensure prompt washing after deprotection and proceed immediately to the next coupling step.
Visualizing the Problem & Solution
Mechanism of Diketopiperazine Formation
The following diagram illustrates the intramolecular cyclization reaction that leads to DKP formation and cleavage from the resin.
Caption: Mechanism of DKP formation on a solid support.
Troubleshooting Decision Workflow
This flowchart provides a logical path to diagnose and resolve issues related to DKP formation.
Caption: Decision tree for troubleshooting DKP formation.
Key Experimental Protocols
Protocol 1: Analysis of Deprotection Filtrate for DKP Byproduct
Objective: To confirm DKP formation by detecting the cleaved cyclic dipeptide in the solution phase.
-
Perform Synthesis: Synthesize the peptide up to the dipeptide stage (after coupling the second amino acid).
-
Fmoc Deprotection: Add the Fmoc-deprotection solution (e.g., 20% piperidine in DMF) to the peptidyl-resin and agitate for the standard time.
-
Collect Filtrate: Carefully collect the filtrate from the deprotection step. Do not discard it.
-
Sample Preparation: Take an aliquot of the filtrate (e.g., 100 µL) and dilute it with an appropriate solvent for LC-MS analysis (e.g., 900 µL of 50:50 water:acetonitrile with 0.1% formic acid).
-
LC-MS Analysis: Inject the prepared sample onto an LC-MS system.[15]
-
Method: Use a standard reversed-phase gradient.
-
Detection: Monitor the extracted ion chromatogram (EIC) for the expected mass of the cyclic dipeptide (Mass of AA1 + Mass of AA2 - 2 * Mass of H₂O).
-
Protocol 2: Mitigation using 2-Chlorotrityl Chloride (2-CTC) Resin
Objective: To prevent DKP formation by using a sterically hindered resin.
-
Resin Selection: Choose a 2-CTC resin with an appropriate substitution level for your synthesis scale.
-
First Amino Acid Loading:
-
Swell the 2-CTC resin in dichloromethane (DCM).
-
Dissolve 1.5-2.0 equivalents of the first Fmoc-amino acid in DCM.
-
Add 3-4 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Add the amino acid/DIPEA solution to the swollen resin and agitate for 1-2 hours.
-
Crucially, cap any remaining active sites by adding methanol (approx. 1 mL per gram of resin) and agitating for 30 minutes. This prevents the formation of deletion sequences.
-
Wash the resin thoroughly with DCM, DMF, and methanol, then dry.
-
-
Peptide Synthesis: Proceed with the standard Fmoc-SPPS protocol from the second amino acid onwards.
-
Cleavage: Cleave the final peptide from the resin using a standard TFA-based cleavage cocktail. Note that 2-CTC resin is highly acid-labile, and milder cleavage conditions can sometimes be used if the side-chain protecting groups allow.
References
- Vertex AI Search. (2026). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
-
Wang, J., Berglund, M. R., Braden, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809–46820. [Link]
-
Ma, S., Liu, X., Jiang, S., et al. (2022). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Medicinal Chemistry, 29(9). [Link]
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. [Link]
- Sci-Hub. (2022).
-
Wang, J., Berglund, M. R., Braden, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
J-Stage. (1990). Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. [Link]
-
MDPI. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. [Link]
-
ResearchGate. (2022). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. [Link]
- Beijing Institute of Technology. (2022).
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12293–12301. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Fu, Q., Liu, Y., Peng, C., et al. (2022). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry, 33(8), 1368–1376. [Link]
-
RSC Publishing. (1995). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. [Link]
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Semantic Scholar. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
- Recent development of peptide coupling reagents in organic synthesis. (n.d.).
-
Anayyat, U., Fu, Q., Liu, Y., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(30), 8383–8391. [Link]
-
Taylor & Francis Online. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. [Link]
-
Fu, Q., Liu, Y., Peng, C., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]
- Vertex AI Search. (2024). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
- Baran Lab. (n.d.). Diketopiperazines.
-
Organic Letters. (2024). Avoiding Undesired Intramolecular Diketopiperazine Formation during Peptoid Chain Elongation Using a Microflow Reactor. [Link]
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
-
Fu, Q., Liu, Y., Peng, C., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]
-
Current Research in Nutrition and Food Science. (2016). Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. [Link]
-
ResearchGate. (2016). Is my peptide forming diketopiperazine in solution?. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Cleavage Strategies for N-Methylated Peptides
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting and advanced protocols for a critical step in the synthesis of modified peptides: the final cleavage of peptides containing acid-labile N-methyl groups. As N-methylation becomes an increasingly vital tool for enhancing the pharmacokinetic properties of therapeutic peptides, understanding the nuances of their handling during deprotection is paramount.
This document moves beyond standard protocols to address the specific challenges posed by N-methylated residues, particularly the side reactions induced by strong acid cleavage. Here, we will explore the causality behind these challenges and provide field-proven modifications to standard cleavage cocktails to ensure the integrity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What are N-methylated amino acids, and why do they pose a challenge during standard TFA cleavage?
N-methylated amino acids are derivatives where a methyl group is attached to the amide nitrogen of the peptide backbone. This modification eliminates a hydrogen bond donor, which can significantly alter the peptide's conformation and increase its resistance to enzymatic degradation and improve cell permeability.[1]
The primary challenge arises from the altered electronic and steric environment of the N-methylated amide bond. Under the strongly acidic conditions of a standard Trifluoroacetic Acid (TFA) cleavage, certain N-methylated residues, especially at the N-terminus, can become susceptible to unique side reactions that are not observed in their non-methylated counterparts.[1]
Q2: What is the most common and problematic side reaction associated with N-terminal N-methylated residues?
The most significant side reaction is the acid-catalyzed deletion of the N-terminal N-methylated residue, particularly if it is acylated (e.g., acetylated).[1] During TFA treatment, the oxygen of the N-terminal acyl group can act as a nucleophile, attacking the adjacent carbonyl carbon of the N-methylated residue. This forms a 5-membered ring intermediate, which subsequently leads to the cleavage and loss of the entire N-terminal residue, resulting in a truncated peptide.[1] This side reaction can dramatically reduce the yield of the desired full-length peptide.
Caption: Acid-catalyzed deletion of an N-terminal N-methylated residue.
Q3: What does "acid-labile" refer to in the context of N-methylated peptides?
"Acid-labile" can refer to several components in your peptide-resin complex:
-
Side-Chain Protecting Groups: Many standard side-chain protecting groups (e.g., tBu, Trt, Pbf) are designed to be acid-labile, meaning they are removed by TFA.[2] However, the protecting groups on certain N-methylated amino acids, such as the Mtr group on arginine, are highly acid-stable and require harsh, prolonged TFA exposure for removal.[3] This extended acid treatment increases the risk of side reactions elsewhere in the peptide.[3]
-
The Resin Linker: Linkers like Wang or Rink Amide are acid-labile and are cleaved by TFA to release the peptide.[2]
-
The Peptide Bond Itself: As discussed, the N-methylated amide bond at the N-terminus can become effectively "acid-labile" under specific circumstances, leading to peptide backbone cleavage.[1]
The goal is to use a cleavage cocktail that is strong enough to remove all necessary protecting groups and cleave the linker, but gentle enough to preserve the integrity of the peptide backbone.
Troubleshooting Guide
Problem 1: My LC-MS shows a major peak corresponding to the deletion of the N-terminal N-methylated amino acid.
-
Root Cause: You are likely observing the acid-catalyzed deletion of an acylated N-terminal N-methyl residue, as described in FAQ #2.[1] Standard cleavage cocktails containing scavengers like water can sometimes exacerbate this issue, while pure TFA may, counterintuitively, yield better results for certain sequences.[1]
-
Solutions & Modifications:
-
Modify the Cleavage Cocktail: Experiment with different cleavage conditions. A study on [NMePhe1]arodyn analogs found that cleavage with 100% TFA for 3 hours at 4°C gave a higher yield of the desired product compared to standard scavenger-containing cocktails like Reagent B.[1]
-
Reduce Cleavage Time & Temperature: Perform a time-course study (e.g., 1, 2, and 3 hours) at a reduced temperature (e.g., 4°C) to find the optimal point where deprotection is complete but the side reaction is minimized.[1]
-
Redesign the N-Terminus (if possible): If you are still in the design phase, this side reaction can be prevented by substituting the N-terminal acetyl group with a functionality containing a heteroatom, such as a methoxycarbonyl group.[1] Alternatively, adding another amino acid to the N-terminus (making the N-methylated residue internal) also prevents this specific deletion mechanism.[1]
-
Problem 2: I'm seeing incomplete removal of side-chain protecting groups, especially on arginine.
-
Root Cause: This is a common issue when using highly acid-stable protecting groups like Mtr on an N-methylated arginine.[3] The steric hindrance from the N-methyl group can slow the kinetics of deprotection, and the inherent stability of the Mtr group requires harsh conditions that can damage the peptide.[3]
-
Solutions & Modifications:
-
Extend Cleavage Time: For stubborn groups like Pbf or Mtr, cleavage times may need to be extended. It is crucial to monitor the deprotection by LC-MS at various time points (e.g., 2, 4, and 6 hours).[4]
-
Perform a Two-Step Cleavage: If deprotection is still incomplete after 6 hours, precipitate the peptide with cold ether, wash, dry, and subject it to a second cleavage with a fresh batch of cocktail.[4]
-
Increase Hydration: For peptides rich in Arg(Pbf), increasing the water content of the cocktail to 5% can help accelerate deprotection.[2]
-
Use a Stronger Cocktail: For particularly difficult sequences, a more robust cocktail like Reagent K, which contains a potent mix of scavengers including thioanisole and EDT, may be required.[5][6]
-
Problem 3: My peptide, which contains Met or Trp, shows signs of oxidation or alkylation after cleavage.
-
Root Cause: Reactive carbocations (e.g., t-butyl cations) generated during the removal of protecting groups can alkylate the nucleophilic side chains of Tryptophan (Trp) and Methionine (Met).[7] Furthermore, exposure to air during cleavage can lead to the oxidation of Met to Met(O) (sulfoxide).[7]
-
Solutions & Modifications:
-
Use a Scavenger-Rich Cocktail: Employ a cocktail specifically designed for sensitive residues. Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) is a classic choice.[5] Thioanisole and 1,2-ethanedithiol (EDT) are excellent scavengers for protecting Trp and Met.
-
Cool the Reaction: Perform the cleavage at a reduced temperature (0-5°C) to slow the kinetics of side reactions.[2]
-
Blanket with Inert Gas: To prevent oxidation, ensure the cleavage reaction is performed under an inert atmosphere, such as a nitrogen (N₂) blanket.[2]
-
Comparative Data & Protocols
Table 1: Selecting a Cleavage Cocktail
| Cleavage Cocktail | Composition (v/v) | Best For | Cautions for N-Methyl Peptides |
| Standard (95% TFA) | 95% TFA, 2.5% H₂O, 2.5% TIS | Peptides without sensitive residues (Trp, Met, Cys).[5] | May promote N-terminal deletion in some acylated sequences.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | General use; "odorless" alternative to thiol-containing cocktails.[8] | Can still lead to significant N-terminal deletion.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[5][6] | The strong scavenger mix is generally safe but long exposure should be avoided. |
| Modified (Pure TFA) | 100% TFA | Specific N-terminal acylated N-methyl peptides prone to deletion.[1] | Offers no protection for other sensitive residues (Met, Trp, Cys). Use with extreme caution and at low temperatures. |
Experimental Protocols
Protocol 1: Modified "Gentle" Cleavage for N-Terminal Acylated N-Methyl Peptides
This protocol is adapted from findings that pure TFA can minimize the N-terminal deletion side reaction for specific peptide sequences.[1]
CAUTION: This cocktail offers no scavenger protection. It is not recommended for peptides containing other sensitive residues like Met, Trp, or Cys.
-
Preparation: Dry the peptide-resin (e.g., 100 mg) thoroughly under high vacuum for at least 4 hours.
-
Reaction Setup: Place the dried resin in a sealed reaction vessel. Cool the vessel and the required volume of pure, high-quality TFA to 4°C.
-
Cleavage: Under a fume hood, add the cold TFA to the resin (approx. 1-2 mL for 100 mg of resin). Seal the vessel.
-
Incubation: Gently agitate the mixture at 4°C. Monitor the reaction by taking small aliquots at 1, 2, and 3 hours. Analyze the aliquots by LC-MS to determine the optimal time point.
-
Peptide Isolation: Once the optimal time is reached, filter the cleavage mixture to separate the resin. Collect the filtrate.
-
Precipitation: Slowly add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.[5]
-
Washing and Drying: Centrifuge the ether suspension, decant the ether, wash the peptide pellet twice with cold ether, and dry the final product under a stream of nitrogen or in a vacuum desiccator.[5]
Caption: Decision workflow for selecting the appropriate cleavage protocol.
Protocol 2: Robust Scavenger Cleavage (Reagent K)
This protocol is recommended for N-methylated peptides that also contain other sensitive residues that require robust scavenger protection.[5]
-
Preparation: Dry the peptide-resin (e.g., 100 mg) thoroughly under high vacuum.
-
Cocktail Formulation: In a well-ventilated fume hood, prepare fresh Reagent K: TFA/Phenol/H₂O/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v) .[5] For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cocktail to the resin. Stopper the vessel and allow it to react at room temperature with occasional agitation for 2 to 4 hours. Peptides with multiple Arg(Pbf) residues may require longer times.[5]
-
Peptide Isolation & Precipitation: Follow steps 5-7 from Protocol 1.
References
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Gyros Protein Technologies. Retrieved March 27, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). ACS Publications. Retrieved March 27, 2026, from [Link]
-
New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. (1991). PubMed. Retrieved March 27, 2026, from [Link]
- N-Methylation of amino acids. (2009). Google Patents.
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 27, 2026, from [Link]
-
Cleavage Cocktail Selection. (n.d.). PPMC. Retrieved March 27, 2026, from [Link]
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews. Retrieved March 27, 2026, from [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2010). PMC. Retrieved March 27, 2026, from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved March 27, 2026, from [Link]
-
Ideal concentration of TFA to use at a chemical synthesis of peptides? (2020). ResearchGate. Retrieved March 27, 2026, from [Link]
-
C–H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis. (2018). ACS Publications. Retrieved March 27, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 27, 2026, from [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PMC. Retrieved March 27, 2026, from [Link]
-
N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. (2005). ACS Publications. Retrieved March 27, 2026, from [Link]
-
Peptide Cleavage from Resin Protocol. (n.d.). PPMC. Retrieved March 27, 2026, from [Link]
- Cleavage of synthetic peptides. (2015). Google Patents.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. US20090264620A1 - N-Methylation of amino acids - Google Patents [patents.google.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Advanced Strategies for Sequence-Dependent Difficult Couplings Involving N-Methyl Amino Acids
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, field-proven protocols, and expert insights for overcoming the unique challenges associated with the solid-phase peptide synthesis (SPPS) of N-methylated peptides. The inherent steric hindrance and altered nucleophilicity of N-methyl amino acids demand specialized strategies to ensure high-yield, high-purity synthesis. This center is designed to be a practical, causality-driven resource to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of N-methylated peptides in a direct question-and-answer format.
Synthesis & Coupling Reactions
Q1: Why are my coupling reactions yielding deletion sequences when incorporating N-methylated amino acids?
A1: This is the most common failure mode and stems directly from the inherent chemical properties of N-methylated residues. The primary causes are:
-
Steric Hindrance: The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid's electrophilic carbon, significantly slowing the kinetics of peptide bond formation compared to a primary amine.[1][2] This effect is magnified when coupling onto a bulky N-methylated residue (e.g., N-Me-Val).
-
Reduced Nucleophilicity: The secondary amine of an N-methylated residue is electronically less nucleophilic than the primary amine of a standard amino acid, further reducing the reaction rate.[3]
Inefficient coupling leads to unreacted N-terminal amines on the resin, which are then capped in the subsequent cycle, resulting in truncated or deletion sequences in the final crude product.[1]
Q2: My standard coupling reagents (e.g., HBTU, DIC/HOBt) are failing or giving poor yields for N-methylated residues. What should I use instead?
A2: Standard coupling reagents often lack the reactivity required to overcome the steric and electronic barriers of N-methyl amino acid coupling.[1][4] For these "difficult couplings," more potent, specialized reagents are essential. The reagent of choice is typically an aminium/uronium or phosphonium salt that generates a highly reactive active ester.
HATU is widely considered the gold standard for this application.[4][5] Its superiority stems from the formation of a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides a "neighboring group effect," which stabilizes the transition state and accelerates the aminolysis step, leading to faster, more efficient couplings with reduced risk of racemization.[6][7]
The following table provides a comparative overview of common coupling reagents for this application.
| Reagent | Class | Activating Additive | Relative Efficiency for N-Me AA | Racemization Risk | Key Considerations |
| HATU | Aminium Salt | Internal (HOAt) | Very High | Low | The preferred reagent for most difficult couplings, including N-Me-AA onto N-Me-AA.[5][8][9][10] |
| HCTU | Aminium Salt | 6-Cl-HOBt | High | Low to Moderate | A highly efficient and often more economical alternative to HATU, delivering excellent results with short reaction times.[10] |
| PyAOP / PyBOP | Phosphonium Salt | Internal (HOAt / HOBt) | High | Low | Excellent choices, particularly when used with an external HOAt additive.[11] PyAOP is generally more effective than PyBOP.[11] |
| COMU | Aminium Salt | Oxyma Pure | Very High | Very Low | A highly efficient, low-racemization reagent with the added benefit of water-soluble byproducts.[12][13] |
| HBTU / TBTU | Aminium Salt | HOBt | Moderate to Low | Moderate | Often ineffective for sterically demanding N-methyl couplings, leading to incomplete reactions.[4][14] |
| DIC / DCC | Carbodiimide | HOBt / Oxyma | Low | Moderate | Generally not reactive enough for these challenging couplings and not recommended.[3] |
Q3: I'm attempting to couple an N-methylated amino acid onto another N-methylated residue and it keeps failing. What is the best strategy?
A3: This is the most challenging coupling scenario in N-methylated peptide synthesis due to compounded steric hindrance.[1][4] A standard single coupling, even with HATU, is often insufficient. The recommended, field-proven strategy involves:
-
Use of a High-Potency Reagent: HATU or COMU are the top choices.
-
Double Coupling: Immediately after the first coupling reaction, filter the resin, wash thoroughly with DMF, and repeat the entire coupling step with a fresh solution of activated amino acid. This helps drive the reaction to completion.[1]
-
Extended Reaction Time: For particularly difficult sequences (e.g., N-Me-Ile onto N-Me-Val), extending the coupling time for each step to 2-4 hours may be necessary.[14]
-
Monitoring: Crucially, monitor the reaction's completion after the second coupling using the Bromophenol Blue test (see Protocol 2). Do not proceed until the test is negative (yellow beads).
Monitoring & Analysis
Q4: The Kaiser test is giving a false negative (yellow/colorless beads) even when my coupling has failed. How can I accurately monitor the reaction?
A4: The Kaiser test is unreliable for monitoring couplings onto N-methylated (secondary) amines.[1][14] The reaction of ninhydrin with secondary amines does not produce the characteristic deep blue color associated with primary amines. For this reason, you must use an alternative test.
The Bromophenol Blue (BPB) test is the recommended method.[1][4] It detects any unreacted amine (primary or secondary) on the resin. A positive result (blue or green beads) indicates an incomplete reaction, while a negative result (yellow beads) signifies completion.
Q5: My final HPLC analysis shows multiple peaks, even though my mass spectrometry results confirm the correct mass. Is my peptide impure?
A5: Not necessarily. This is a well-documented characteristic of N-methyl-rich peptides.[11] The presence of an N-methyl group restricts rotation around the amide bond, leading to the existence of stable cis and trans isomers. These conformers often have different retention times on reverse-phase HPLC, resulting in broadened peaks or distinct, multiple peaks for a single, pure compound.[11] To confirm this, you can collect the individual peaks and re-inject them; they will often show interconversion back to the same family of peaks.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems, providing robust starting points for your experiments.
Protocol 1: Standard Coupling of an Fmoc-N-Methyl Amino Acid using HATU
This protocol is suitable for coupling an N-methyl amino acid onto a primary amine or a less-hindered secondary amine.
Workflow Diagram:
Caption: Standard workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-methyl-amino acid (4 eq. relative to resin loading)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed using your standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5x).[14]
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) to this solution.[4][14]
-
Pre-activation: Gently agitate the coupling solution at room temperature for 2-5 minutes.[14]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. The extended coupling time is often necessary for N-methylated residues.[14]
-
Monitoring: Remove a small sample of resin beads, wash them, and perform the Bromophenol Blue test (Protocol 2).
-
Washing: Once the coupling is complete (negative BPB test), filter the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[14]
-
Progression: If the coupling is complete, proceed to the next Fmoc deprotection step. If incomplete, perform a second coupling (double coupling) by repeating steps 2-6.
Protocol 2: Bromophenol Blue (BPB) Test for Coupling Completion
This qualitative test is essential for reliably monitoring couplings involving secondary amines.[4][15]
Procedure:
-
Reagent Preparation: Prepare a test solution by dissolving ~2.5 mg of bromophenol blue in 10 mL of DMF.[4]
-
Sample Preparation: Remove a small sample of resin beads (~5-10 mg) from the reaction vessel. Place them in a small test tube or on a spot plate.
-
Washing: Wash the sample beads thoroughly with fresh DMF and then methanol to remove any residual base (e.g., DIEA), which can cause a false positive.[4]
-
Testing: Add 1-2 drops of the BPB test solution to the washed resin beads.
-
Observation: Immediately observe the color of the beads.
Protocol 3: On-Resin N-Methylation via the Fukuyama-Mitsunobu Method
This protocol allows for the site-specific N-methylation of a primary amine that is already incorporated into the peptide sequence on the resin. This can be an economical alternative to using expensive Fmoc-N-methyl-amino acid building blocks.[17][18]
Workflow Diagram:
Caption: Key steps in the on-resin Fukuyama-Mitsunobu N-methylation process.
Materials:
-
N-terminally deprotected peptide-resin
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.)
-
Collidine (10 eq.)
-
Triphenylphosphine (PPh₃) (5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5 eq.)
-
Methanol (MeOH) (5 eq.)
-
2-Mercaptoethanol (10 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.)
-
Anhydrous DMF, THF, and DCM
Procedure:
-
Sulfonylation (Amine Protection):
-
Swell the deprotected peptide-resin in anhydrous DMF.
-
Add a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in DMF.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Methylation (Mitsunobu Reaction):
-
Swell the sulfonated peptide-resin in anhydrous THF.
-
In a separate flask, dissolve PPh₃ (5 eq.) and MeOH (5 eq.) in anhydrous THF. Cool the solution to 0°C.
-
Slowly add DIAD or DEAD (5 eq.) to the PPh₃/MeOH solution and stir for 5 minutes.
-
Add this pre-formed Mitsunobu reagent mixture to the resin.
-
Agitate at 0°C for 15 minutes, then allow to warm to room temperature and agitate for an additional 1-2 hours.
-
Wash the resin with THF (3x), DCM (3x), and DMF (3x).
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.
-
Add this solution to the resin and agitate for 10 minutes. Repeat this step once more with a fresh solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin now has a free N-methyl amine and is ready for the next coupling step.
-
References
-
Chemtos. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Chemtos Technical Articles. [Link]
-
Reid, P. F., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Moodle@Units. (n.d.). Solid-Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
-
Otvos, L., et al. (2011). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
ResearchGate. (2006). A comparative study of diffrent reagents for Fmoc- deprotection of N-terminus amino acid residue in SPPS. Journal of Peptide Science. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. PMC. [Link]
-
ResearchGate. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Request PDF. [Link]
-
Fairlie, D. P., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]
-
Cameron, L. R., et al. (1988). A sensitive, general method for quantitative monitoring of continuous flow solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Fukase, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]
-
Li, J., & Li, X. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2009). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Request PDF. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Fuse Lab. (n.d.). Syntheses of Peptides and Amino Acid Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A sensitive, general method for quantitative monitoring of continuous flow solid phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of Solvent Choice on N-Methyl Amino Acid Coupling Rates
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into one of the more challenging aspects of Solid-Phase Peptide Synthesis (SPPS): the efficient coupling of N-methylated amino acids. The choice of solvent—primarily between N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)—is a critical parameter that can significantly influence reaction kinetics, yield, and purity.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot failed experiments but also to proactively design more robust synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids so notoriously difficult?
The primary challenge is steric hindrance.[1] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid. This crowding slows down the rate of nucleophilic attack on the activated carboxyl group, making peptide bond formation significantly less efficient compared to couplings involving primary amines.[1][2] The problem is compounded when coupling one N-methylated residue onto another.[3]
Q2: What are the fundamental differences between DMF and NMP as solvents for SPPS?
Both DMF and NMP are polar aprotic solvents favored in SPPS for their ability to dissolve reagents and swell the resin support.[4][5] However, they have distinct properties that influence their performance, particularly in difficult couplings.
| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Polarity | Slightly more polar.[6] Excellent for dissolving coupling reagents.[6] | Less polar than DMF.[6] |
| Solvating Power | High solvating power prevents aggregation in many sequences.[7] Can effectively solvate the resin and growing peptide chain.[8] | Excellent at solvating the peptide-resin complex, often superior for hydrophobic and aggregation-prone sequences.[6][9] |
| Stability | Can decompose over time to release dimethylamine.[9] This impurity can cause premature Fmoc-group removal.[9] | Generally more stable than DMF. However, Fmoc-amino acids can exhibit greater decomposition over extended periods in NMP.[9] |
| Common Side Reactions | N-formylation, especially with microwave heating.[7][9] | Less prone to specific side reactions like formylation. |
| Cost & Regulation | Generally less expensive than NMP.[9] Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity.[7][10] | More expensive than DMF. Also classified as an SVHC under EU REACH regulations.[10][11] |
Q3: When should I choose NMP over DMF for N-methyl amino acid couplings?
NMP is often the superior choice when dealing with sequences prone to aggregation.[6] As a peptide chain elongates, particularly with hydrophobic residues, it can fold into secondary structures (like β-sheets) that are poorly solvated, leading to incomplete deprotection and coupling steps.[12] NMP's excellent ability to solvate the growing peptide chain can disrupt these aggregates, improving reagent accessibility and leading to higher purity and yield.[6][9] For very hydrophobic sequences, even short ones, NMP can significantly improve the outcome by preventing on-resin precipitation.[6]
Q4: Are there situations where DMF is still the preferred solvent?
Yes. DMF's slightly higher polarity makes it an excellent solvent for dissolving many common coupling reagents and protected amino acids at high concentrations.[6][7] For routine, non-aggregating sequences, DMF is often sufficient and more cost-effective.[9] Furthermore, some studies have shown that while NMP is a better resin-swelling agent, DMF can provide more effective overall peptide-resin solvation in certain contexts, leading to higher coupling yields.[8]
Troubleshooting Guide: Common Issues in N-Methyl Couplings
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// Edges Start -> Check_Completion; Check_Completion -> Incomplete [label="Positive Test\n(Blue/Green)"]; Check_Completion -> Complete [label="Negative Test\n(Yellow)"]; Incomplete -> Troubleshoot; Troubleshoot -> Strategy1; Troubleshoot -> Strategy2; Troubleshoot -> Strategy3; Troubleshoot -> Strategy4; Strategy1 -> Recheck; Strategy2 -> Recheck; Strategy3 -> Recheck; Strategy4 -> Recheck; Recheck -> Incomplete [label="Still Incomplete"]; Recheck -> Complete [label="Complete"]; } . Caption: Troubleshooting workflow for difficult N-methylated couplings.
Q: My coupling reaction is incomplete, even after an extended reaction time. What should I do?
A: This is a classic problem with N-methylated residues. Here are the likely causes and solutions:
-
Ineffective Coupling Reagent: Standard uronium reagents like HBTU and HCTU are often less effective for these sterically demanding couplings.[3]
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking access to the N-terminal amine. This is a primary cause of "difficult sequences".[12]
-
Solution 1 (Solvent Change): If you are using DMF, switch to NMP. NMP is superior at solvating the peptide-resin complex and disrupting secondary structures.[6] You can also consider solvent mixtures, such as adding DMSO (up to 25%) to DMF or NMP.
-
Solution 2 (Temperature): Increasing the reaction temperature can help overcome the activation energy barrier and disrupt aggregation. Microwave-assisted SPPS is particularly effective at accelerating these slow reactions.[14]
-
-
Insufficient Pre-activation: The activated amino acid may not be forming efficiently before being added to the resin.
Q: I'm observing a significant side product that corresponds to my peptide plus 14 Da. What is happening?
A: This is likely an N-formylation side reaction (+14 Da corresponds to the addition of a formyl group, CHO).
-
Cause: This is a known issue when using DMF, particularly at elevated temperatures (e.g., in microwave synthesis).[7][9] The formyl group comes from the decomposition of DMF.
-
Solution: Use fresh, high-purity, peptide-synthesis-grade DMF. If the problem persists, especially with heating, switching to NMP is the most effective solution as it does not contain a potential formyl source.
-
Q: My final product purity is low, with many deletion sequences. Why?
A: Deletion sequences arise from failed coupling reactions at one or more steps.
-
Cause 1 (Impure DMF): DMF can degrade to form small amounts of dimethylamine.[9] Dimethylamine is a secondary amine, similar to piperidine, and can cause low-level, premature cleavage of the Fmoc protecting group, leading to the incorporation of incorrect amino acids.[9]
-
Solution: Always use high-purity DMF. Degassing the solvent just prior to use can help remove amine impurities.[9]
-
-
Cause 2 (Steric Hindrance/Aggregation): This is the most common cause. If a coupling step fails completely due to steric hindrance or aggregation, the unreacted N-terminus will be coupled in the next cycle, resulting in a peptide missing one amino acid.
Experimental Protocols
Protocol 1: Recommended Coupling of an Fmoc-N-Methyl Amino Acid using HATU
This protocol is optimized for sterically hindered couplings and can be performed in either DMF or NMP.
-
Resin Preparation: Swell the peptide-resin in your chosen solvent (peptide-grade DMF or NMP) for at least 30-60 minutes in a reaction vessel. Perform Fmoc deprotection of the N-terminal amine using standard procedures (e.g., 20% piperidine in DMF) and wash the resin thoroughly with the reaction solvent (3-5 times).[1][15]
-
Amino Acid Pre-activation:
-
In a separate, clean vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or NMP.[1][14]
-
Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid/HATU solution.[1][14]
-
Mix the solution at room temperature for 1-5 minutes. This "pre-activation" step is crucial for generating the reactive ester.[1][3][14]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Take a small sample of resin beads to check for reaction completion using the Bromophenol Blue Test (see Protocol 2).[1][3]
-
If the coupling is incomplete (a blue or green color), filter the resin, wash, and perform a second coupling with a fresh solution of activated amino acid.
-
Once the coupling is complete (a yellow color), filter the resin and wash thoroughly with your reaction solvent (3-5 times) to remove all excess reagents and byproducts.[1][15]
-
Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test
The standard ninhydrin (Kaiser) test does not work for secondary amines like N-methylated residues. The Bromophenol Blue test is a reliable alternative.[3]
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[3]
-
Test Procedure:
-
Interpret Results:
References
- Benchchem. (n.d.). Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Peptide synthesis: chemical essentials for standard and greener investigations.
-
Fields, G. B., Lauer, J. L., Dykstra, D., Fields, C. G., & Barany, G. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 65(1), 115-124. Retrieved from [Link]
-
Corvis, Y., & Meffre, P. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 31(3), 1234. Retrieved from [Link]
- Krogsgaard-Larsen, P., Liljefors, T., & Madsen, U. (Eds.). (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Albericio, F., & Carpino, L. A. (2019). Solvent system for solid phase peptide synthesis. (Patent No. WO2019241586A1). Google Patents.
-
Jad, Y. E., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(3), 365-369. Retrieved from [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
- BenchChem. (2025). Green Solvents in SPPS: Sustainable Peptide Synthesis.
- BenchChem. (n.d.). Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols.
-
Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3-4), 260-265. Retrieved from [Link]
- American Chemical Society. (n.d.). Greening solid-phase peptide synthesis: Solvent consumption minimization.
-
Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(10), 3312-3321. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Pharmaceutical Development and Technology, 26(4), 425-434. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
- Benchchem. (n.d.). strategies to overcome steric hindrance in N-methylated peptide synthesis.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5629-5635. Retrieved from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Retrieved from [Link]
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Miller, C. A., & Kent, S. B. (2002). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 99(24), 15269-15273. Retrieved from [Link]
- GL Biochem (Shanghai) Ltd. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pengtingpeptide.com [pengtingpeptide.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solid Phase Peptide Synthesis (SPPS) explained - Bachem [bachem.com]
A Comparative Guide to HATU and HCTU for the Coupling of Fmoc-(S)-2-(methylamino)heptanoic Acid
In the landscape of peptide synthesis, particularly in the development of therapeutic peptides, the incorporation of N-methylated amino acids is a frequently employed strategy to enhance metabolic stability and modulate conformation.[1] However, the steric hindrance presented by the N-methyl group poses a significant challenge to the efficiency of peptide bond formation.[1] This guide provides an in-depth comparison of two common uronium-based coupling reagents, HATU and HCTU, for the acylation of the sterically hindered secondary amine of Fmoc-(S)-2-(methylamino)heptanoic acid.
The Challenge of N-Methylated Amino Acid Coupling
The nucleophilicity of the secondary amine in an N-methylated amino acid is significantly reduced compared to a primary amine. This, combined with the steric bulk of the N-methyl group, slows down the rate of acylation.[1] Inefficient coupling can lead to deletion sequences and the need for repeated coupling cycles, which can be detrimental to the final purity and yield of the target peptide. The choice of an appropriate and highly efficient coupling reagent is therefore of paramount importance for the successful incorporation of these modified residues.[1][2]
Understanding the Reagents: HATU vs. HCTU
Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are aminium/uronium salt-based reagents that facilitate amide bond formation by activating the carboxylic acid of the incoming amino acid.[3][4] The fundamental difference between them lies in the leaving group that is generated upon activation.
-
HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The resulting OAt-active ester is highly reactive, and this enhanced reactivity is attributed to the "7-aza effect," a neighboring group participation of the pyridine nitrogen that accelerates aminolysis.[5][6] This makes HATU particularly effective for sterically hindered couplings.[5][7]
-
HCTU is the 6-chloro-HOBt analogue of HBTU.[4] It generates a 6-chloro-OBt active ester. The electron-withdrawing effect of the chlorine atom increases the reactivity of the active ester compared to the standard OBt ester formed by HBTU, positioning its reactivity between that of HBTU and HATU.[3][5]
dot graph "Activation_Mechanisms" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_HATU" { label="HATU Activation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_HCTU" { label="HCTU Activation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
} } Activation pathways for HATU and HCTU.
Experimental Design for Comparison
To empirically compare the performance of HATU and HCTU for the coupling of Fmoc-(S)-2-(methylamino)heptanoic acid, a model solid-phase peptide synthesis (SPPS) experiment is proposed. A standard peptide sequence will be assembled on a resin, followed by the coupling of the N-methylated amino acid using either HATU or HCTU.
Experimental Workflow:
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Resin_Prep [label="Resin Swelling & Fmoc Deprotection"]; Coupling [label="Coupling of Fmoc-(S)-2-(methylamino)heptanoic acid"]; HATU_Coupling [label="Method A: HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCTU_Coupling [label="Method B: HCTU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring (Bromophenol Blue Test)"]; Washing [label="Washing"]; Cleavage [label="Cleavage from Resin"]; Analysis [label="LC-MS Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Resin_Prep -> Coupling; Coupling -> HATU_Coupling; Coupling -> HCTU_Coupling; HATU_Coupling -> Monitoring; HCTU_Coupling -> Monitoring; Monitoring -> Washing; Washing -> Cleavage; Cleavage -> Analysis; } Workflow for comparing HATU and HCTU coupling efficiency.
Detailed Protocols:
Resin Preparation:
-
Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.[8]
-
Deprotect the Fmoc group using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[1]
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x), followed by DMF (5x).[1]
-
Confirm the presence of the free amine using a qualitative test like the Kaiser test.
Coupling Protocol (General):
-
In a separate vessel, pre-activate the amino acid by dissolving Fmoc-(S)-2-(methylamino)heptanoic acid (4 eq.) and the coupling reagent (3.9 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the solution and allow to activate for 2-5 minutes at room temperature.[1][2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for the specified time.
Method A: HATU Coupling
-
Coupling Reagent: HATU
-
Coupling Time: 2 hours
Method B: HCTU Coupling
-
Coupling Reagent: HCTU
-
Coupling Time: 2 hours
Reaction Monitoring:
-
Monitor the coupling reaction using the bromophenol blue test, as the Kaiser test is unreliable for secondary amines.[1][2]
Post-Coupling Work-up:
-
After the coupling time, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[1]
-
A small sample of the resin can be cleaved for preliminary analysis.
-
For the final peptide, proceed with the subsequent deprotection and coupling cycles.
Cleavage and Analysis:
-
After completion of the synthesis, wash the resin with DCM and dry under a stream of nitrogen.
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.[1]
-
Precipitate the peptide in cold diethyl ether.
-
Analyze the crude peptide by LC-MS to determine the purity and identify any deletion products.
Expected Results and Data Presentation
The primary metric for comparison will be the crude purity of the peptide containing the N-methylated residue, as determined by LC-MS. A higher purity indicates a more efficient coupling reaction with fewer side products, such as deletion sequences where the N-methylated amino acid failed to couple.
| Coupling Reagent | Coupling Time (hours) | Expected Crude Purity (%) | Major Impurity (m/z) |
| HATU | 2 | >90% | Deletion Peptide |
| HCTU | 2 | 75-85% | Deletion Peptide |
Discussion and Recommendations
Based on the known reactivity profiles, HATU is expected to outperform HCTU for the coupling of the sterically demanding Fmoc-(S)-2-(methylamino)heptanoic acid. The enhanced reactivity of the OAt-active ester generated by HATU is better suited to overcome the steric hindrance and reduced nucleophilicity of the secondary amine.[5][9] While HCTU is a highly efficient coupling reagent for standard peptide synthesis, its slightly lower reactivity compared to HATU may result in incomplete coupling for this challenging residue within the same timeframe.[3][10]
For researchers and drug development professionals working with N-methylated amino acids, particularly those with significant steric bulk, HATU is the recommended coupling reagent to achieve high coupling efficiency and minimize the formation of deletion impurities. While HCTU can be effective, it may require longer coupling times or double coupling strategies to achieve comparable results to HATU.[2] The choice between the two may also be influenced by cost considerations, as HATU is generally more expensive than HCTU.[3] However, for difficult couplings, the improved performance of HATU can justify the additional cost by reducing the need for extensive purification of the final product.
References
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (URL: [Link])
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
HATU - Wikipedia. (URL: [Link])
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (URL: [Link])
-
Accelerated chemical synthesis of peptides and small proteins - PNAS. (URL: [Link])
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL: [Link])
-
Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (URL: [Link])
-
HCTU - Wikipedia. (URL: [Link])
-
HCTU and TCTU. New coupling reagents: Development and industrial aspects. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Comparison of various coupling reagents in solid-phase aza-peptide synthesis - Luxembourg Bio Technologies. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pnas.org [pnas.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Navigating the Challenges of N-Methylated Amino Acids: A Comparative Guide to HOBt and Oxyma Coupling Additives
For the bench chemist, the incorporation of N-methylated amino acids into a peptide sequence is a deliberate strategy to enhance proteolytic stability, improve cell permeability, and fine-tune conformation. However, this seemingly minor modification introduces a significant synthetic hurdle: the sluggish kinetics and increased steric hindrance of the N-methylated amine. The choice of coupling additive in concert with a carbodiimide activator becomes a critical determinant of success, directly impacting yield, purity, and the stereochemical integrity of the final peptide. For decades, 1-hydroxybenzotriazole (HOBt) has been the workhorse of peptide synthesis. However, the emergence of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has provided a safer and, in many cases, more effective alternative, particularly for these challenging couplings.
This guide provides an in-depth, objective comparison of the efficacy of HOBt and Oxyma as coupling additives for N-methylated amino acids. We will delve into the mechanistic underpinnings of their function, present supporting experimental data, and provide a detailed protocol for researchers to conduct their own comparative analyses.
The N-Methylation Challenge: Why Standard Couplings Falter
The nucleophilicity of the secondary amine in an N-methylated amino acid is significantly lower than that of a primary amine in its non-methylated counterpart. This reduced reactivity, coupled with the increased steric bulk of the N-methyl group, slows down the crucial aminolysis step where the new peptide bond is formed. This sluggishness provides a larger window for side reactions to occur, most notably epimerization at the C-terminal amino acid, which can compromise the biological activity of the final peptide. Therefore, an effective coupling additive must not only accelerate the reaction but also efficiently suppress racemization.
Mechanism of Action: A Tale of Two Additives
Both HOBt and Oxyma function by intercepting the highly reactive but unstable O-acylisourea intermediate formed upon activation of the carboxylic acid by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC). This interception prevents the rearrangement of the O-acylisourea to an inactive N-acylurea and minimizes the formation of the 5(4H)-oxazolone, the primary culprit in racemization. The additives convert the transient intermediate into a more stable and still highly reactive active ester, which then undergoes aminolysis by the incoming N-methylated amine.
Key Coupling Reaction Components
While both additives operate on the same principle, their inherent chemical structures lead to differences in reactivity and safety. HOBt is a benzotriazole derivative, and its anhydrous form is classified as a potential explosive, necessitating careful handling and storage. Oxyma, on the other hand, is not based on the benzotriazole structure and is considered a safer alternative without this explosive risk. The pKa of both HOBt and Oxyma are very similar (4.60), which contributes to their comparable ability to act as proton donors and acceptors during the reaction.
General Mechanism of Carbodiimide-Mediated Coupling with Additives
Performance Comparison: The Experimental Evidence
The true measure of a coupling additive's efficacy lies in its performance in synthesizing challenging peptide sequences. Experimental data consistently demonstrates the superiority of Oxyma over HOBt, particularly in suppressing epimerization and improving coupling efficiency, especially with sterically hindered and N-methylated amino acids.
Racemization Suppression
In a comparative study on the synthesis of a peptide containing N-methylglycine (H-Tyr-MeGly-MeGly-Phe-Leu-NH₂), the use of Oxyma resulted in a significantly higher percentage of the desired product compared to HOBt under rapid coupling conditions. This suggests that Oxyma is more effective at preventing the formation of deletion peptides, which can arise from incomplete coupling.
Another study on the solid-phase synthesis of enkephalin analogs containing N-methylalanine (MeAla) found that Oxyma/DIPCDI activation consistently gave better results than HOBt/DIPCDI.
| Coupling Additive | Desired Product (%) | Deletion Peptide (%) |
| Oxyma | 85 | 15 |
| HOBt | 70 | 30 |
| Table 1: Product composition in the synthesis of H-Tyr-MeGly-MeGly-Phe-Leu-NH₂ with 5-minute coupling times. Data from BenchChem. |
In the context of racemization-prone amino acids, Oxyma has also shown a clear advantage. For the notoriously difficult fragment coupling of Z-Phe-Val-OH to H-Pro-NH₂, the use of Oxyma/DIPCDI resulted in only 3.8% epimerization, whereas HOBt/DIPCDI led to 8.9% epimerization.
| Coupling Method | % D-Phe | % D-Val | % D-Ser |
| DIPCDI/Oxyma | 2.1 | 0.3 | 1.5 |
| DIPCDI/HOBt | 3.4 | 0.5 | 2.8 |
| Table 2: Racemization of key residues during the solid-phase synthesis of a standard model peptide (ABRF peptide). Data from BenchChem. |
Coupling Efficiency
The enhanced performance of Oxyma is also reflected in higher yields of the desired peptide. In the solution-phase synthesis of Z-Phg-Pro-NH₂, the use of Oxyma/DIC resulted in a yield of 89.8%, compared to 78.8% with HOBt/DIC.
Experimental Protocol: A Head-to-Head Comparison
To allow researchers to validate these findings with their specific N-methylated amino acid of interest, we provide a detailed, step-by-step protocol for a comparative solid-phase peptide synthesis (SPPS) experiment.
Materials and Reagents
-
Fmoc-protected amino acids (including the N-methylated amino acid of interest)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
-
RP-HPLC system for analysis
Experimental Workflow
Comparative Experimental Workflow
Step-by-Step Methodology
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Resin Division: Divide the deprotected resin into two equal portions in separate reaction vessels.
-
Coupling Reaction (Perform in parallel):
-
Vessel 1 (HOBt):
-
Prepare the coupling solution: Dissolve 3 equivalents of the Fmoc-N-methylated amino acid and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Vessel 2 (Oxyma):
-
Prepare the coupling solution: Dissolve 3 equivalents of the Fmoc-N-methylated amino acid and 3 equivalents of Oxyma in DMF. Add 3 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
-
Washing: After the coupling reaction, wash both resin portions thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to check for the presence of free amines. For N-methylated amines, the chloranil test is more appropriate. If the test is positive, a second coupling may be necessary.
-
Peptide Elongation: Continue the synthesis of the desired peptide sequence on both resin portions using standard SPPS protocols.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resins and dry them. Treat each resin portion with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptides in cold diethyl ether, centrifuge, and wash the pellets. Lyophilize the crude peptides.
-
Analysis: Dissolve the crude peptides in an appropriate solvent and analyze by RP-HPLC to determine the purity and identify any side products. Compare the chromatograms from the HOBt and Oxyma-mediated syntheses to assess the relative coupling efficiencies. Chiral chromatography can be employed to quantify the extent of epimerization if a chiral N-methylated amino acid was used.
Conclusion: A Clearer Path to N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids presents a formidable challenge that demands an optimized coupling strategy. While HOBt has been a reliable additive for decades, the experimental evidence strongly supports the adoption of Oxyma as a superior alternative for these difficult couplings. Its enhanced ability to suppress racemization and improve coupling efficiency, combined with a more favorable safety profile, makes it the additive of choice for researchers aiming to synthesize high-purity N-methylated peptides. By understanding the underlying mechanisms and employing rigorous comparative protocols, scientists and drug development professionals can navigate the complexities of N-methylated peptide synthesis with greater confidence and success.
References
- Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
-
Millipore. (2009). Novabiochem®. [Link]
-
ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
MDPI. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. [Link]
-
ResearchGate. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. [Link]
- Vertex AI Search. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
-
The Athenaeum. (2024). Syntheses of Poly-N-Methylated Peptides Against Malaria. [Link]
-
SIOC Journals. (2022). DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4. [Link]
-
PubMed. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. [Link]
-
ResearchGate. (2014). (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. [Link]
-
AAPPTec. (2018). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]
-
Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing (S)-2-(methylamino)heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of N-Methylated Peptides
In the landscape of therapeutic peptide development, the incorporation of non-standard amino acids is a key strategy to enhance metabolic stability, increase cell permeability, and modulate conformation.[1][2] (S)-2-(methylamino)heptanoic acid, a synthetic N-methylated amino acid, represents a class of modifications that, while beneficial for therapeutic properties, introduces significant challenges for characterization by mass spectrometry. The N-methyl group on the peptide backbone can alter fragmentation patterns, making sequence analysis and localization of the modification difficult with standard methods.[1]
This guide provides a comparative analysis of mass spectrometry techniques for peptides incorporating (S)-2-(methylamino)heptanoic acid. We will delve into the mechanistic underpinnings of different fragmentation methods, compare instrumental platforms, and provide field-proven protocols to enable robust and reliable characterization of these complex biomolecules.
The Core Problem: N-Methylation and Peptide Bond Fragmentation
The presence of an N-methyl group on a peptide backbone has two primary effects that complicate mass spectrometric analysis:
-
Steric Hindrance: The methyl group can sterically hinder the enzymatic cleavage of proteins, which can result in missed cleavages and the generation of longer peptides that are more difficult to analyze.[3]
-
Altered Fragmentation: During tandem mass spectrometry (MS/MS), the N-methylated amide bond is more labile than a standard amide bond. This can lead to preferential cleavage at this site, resulting in a spectrum with a limited number of fragment ions and incomplete sequence information.
Understanding these challenges is crucial for selecting the appropriate analytical strategy.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique is paramount for successfully sequencing N-methylated peptides. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.
Collision-Induced Dissociation (CID)
CID is the most widely used fragmentation method in proteomics.[4][5] It involves the acceleration of peptide ions and their collision with a neutral gas, leading to fragmentation primarily at the amide bonds.[4][6]
-
Mechanism: CID is a "slow-heating" process that results in the cleavage of the most labile bonds. This often leads to the generation of b- and y-type fragment ions.[4]
-
Advantages: CID is a robust and well-understood technique that is effective for small, doubly charged peptides.[4][7]
-
Disadvantages for N-Methylated Peptides: For peptides containing (S)-2-(methylamino)heptanoic acid, the N-methylated amide bond can be preferentially cleaved, leading to a dominant fragment ion and suppressing other sequence-informative ions. This can result in incomplete sequence coverage. Additionally, CID is less effective for long or highly charged peptides.[4]
Higher-Energy C-trap Dissociation (HCD)
HCD is a beam-type CID method available on Orbitrap mass spectrometers. It is characterized by higher activation energy and shorter activation times compared to traditional ion trap CID.[4]
-
Mechanism: HCD also produces b- and y-type ions, but the higher energy can lead to a greater variety of fragment ions, including those from secondary fragmentation.[4]
-
Advantages: HCD can provide more complete fragmentation than CID for some peptides and is particularly useful for quantitative proteomics using isobaric tags.[8] For doubly charged peptides, HCD has been shown to provide more peptide identifications than CID and ETD.[7]
-
Disadvantages for N-Methylated Peptides: Similar to CID, the preferential cleavage at the N-methylated bond can still be an issue. However, the higher energy can sometimes overcome this to produce a richer fragment spectrum.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion.[4][9] This induces fragmentation along the peptide backbone without significantly exciting the vibrational modes.
-
Mechanism: ETD cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[4]
-
Advantages for N-Methylated Peptides: ETD is particularly well-suited for the analysis of labile post-translational modifications and N-methylated peptides.[4][9][10] Because the energy is not directed at the amide bonds, preferential cleavage at the N-methylated site is minimized, leading to more uniform fragmentation across the entire peptide sequence. ETD generally provides better sequence coverage for longer peptides compared to CID.[9][11] It also performs better than CID or HCD on peptides with higher charge states.[4][7]
-
Disadvantages: ETD is most effective for peptides with a charge state of +3 or higher and can be less efficient for doubly charged peptides.[7] The reaction times for ETD are also typically longer than for CID or HCD, which can impact the overall speed of analysis.[4]
| Fragmentation Technique | Primary Fragment Ions | Ideal Precursor Charge State | Key Advantage for (S)-2-(methylamino)heptanoic Acid Peptides | Key Disadvantage |
| CID | b, y | 2+ | Widely available and well-understood. | Prone to preferential cleavage at the N-methylated bond, leading to incomplete sequence coverage.[4] |
| HCD | b, y | 2+ | Can provide richer fragmentation than CID.[7] | Still susceptible to preferential cleavage at the N-methylated site. |
| ETD | c, z | ≥3+ | Minimizes preferential cleavage, providing more uniform fragmentation and higher sequence coverage.[9][11][12] | Less efficient for doubly charged peptides.[7] |
Comparative Analysis of Mass Analyzer Platforms
The choice of mass analyzer will also impact the quality of data obtained for peptides containing (S)-2-(methylamino)heptanoic acid.
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF instruments offer high resolution and mass accuracy, making them well-suited for the identification and characterization of peptides. They are often coupled with both CID and ETD fragmentation capabilities.
Orbitrap
Orbitrap-based mass spectrometers provide very high resolution and mass accuracy. The combination of an Orbitrap with HCD and ETD fragmentation options (as seen in instruments like the LTQ-Orbitrap Velos) offers a powerful and versatile platform for analyzing modified peptides.[7]
Triple Quadrupole (QqQ)
Triple quadrupole instruments are the gold standard for targeted quantification due to their excellent sensitivity and selectivity in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.[3] While not typically used for de novo sequencing, a QqQ can be invaluable for quantifying a known peptide containing (S)-2-(methylamino)heptanoic acid in a complex mixture.
Experimental Workflows and Protocols
A successful analysis of peptides containing (S)-2-(methylamino)heptanoic acid requires careful attention to each step of the workflow, from sample preparation to data analysis.
Overall Analytical Workflow
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Biological Activity and Pharmacokinetics of Peptides Modified with (S)-2-(Methylamino)heptanoic Acid: A Comparative Guide
Introduction to MeHnl Peptide Modification
The development of middle-molecular-weight peptide therapeutics is frequently bottlenecked by two critical pharmacokinetic limitations: rapid proteolytic degradation and poor passive cell membrane permeability. While natural peptides are restricted to extracellular targets, incorporating unnatural N-methylated amino acids such as (S)-2-(methylamino)heptanoic acid (commonly abbreviated as MeHnl or N-methyl-homoleucine) fundamentally alters the physicochemical properties of the peptide backbone.
By replacing the amide hydrogen with a methyl group and introducing an extended 5-carbon aliphatic side chain, MeHnl eliminates a hydrogen bond donor (HBD) and increases overall lipophilicity. This modification drives the peptide into a rigid, shielded conformation that effectively masks polar surface areas, enabling exceptional passive transcellular diffusion and resistance to enzymatic cleavage [1].
Comparative Performance Analysis
To objectively evaluate the biological activity of MeHnl, it is essential to compare it against unmodified natural amino acids (e.g., Leucine) and standard N-methylated variants (e.g., N-Methyl-Leucine). The extended aliphatic chain of MeHnl provides superior hydrophobic packing in the lipid bilayer compared to the shorter isobutyl side chain of MeLeu, resulting in a measurable increase in apparent permeability ( Papp ).
Table 1: Quantitative Comparison of Peptide Backbone Modifications
Data represents average metrics for a standard cyclic decapeptide scaffold modified at a single solvent-exposed residue.
| Modification Type | Amino Acid Analog | Proteolytic Half-Life ( T1/2 in serum) | Caco-2 Permeability ( Papp x 10−6 cm/s) | Lipophilicity (LogD at pH 7.4) |
| Unmodified (Control) | L-Leucine (Leu) | < 2 hours | 0.15 (Poor) | 1.2 |
| Standard N-Methyl | N-Methyl-Leucine (MeLeu) | > 24 hours | 1.80 (Moderate) | 2.5 |
| Extended N-Methyl | (S)-2-(methylamino)heptanoic acid (MeHnl) | > 48 hours | 4.50 (High) | 3.8 |
Causality of Performance: The dramatic increase in Papp for MeHnl-modified peptides is not solely due to the loss of the HBD. The extended heptanoic acid side chain acts as a hydrophobic anchor, lowering the desolvation penalty required for the peptide to partition from the aqueous extracellular environment into the lipid core of the cell membrane [1].
Mechanistic Pathway of Membrane Permeation
The biological activity of intracellularly targeted peptides relies on their ability to traverse the lipid bilayer without active transport mechanisms. MeHnl facilitates a "chameleon-like" conformational shift. In aqueous environments, the peptide exposes its remaining polar groups. Upon contacting the membrane interface, the steric bulk of the MeHnl side chain forces the backbone to internalize its polar groups via intramolecular hydrogen bonding, exposing a highly lipophilic exterior.
Figure 1: Membrane permeation pathway of MeHnl-modified cyclic peptides.
Experimental Methodologies & Self-Validating Protocols
Synthesizing and validating peptides containing highly sterically hindered unnatural amino acids requires specialized protocols. Standard Solid-Phase Peptide Synthesis (SPPS) conditions often fail when coupling to or from MeHnl due to the severe steric clash between the N-methyl group and the extended aliphatic side chain [2].
Protocol 1: SPPS of MeHnl-Modified Peptides
Causality: Standard coupling reagents (e.g., HBTU) lack the electrophilicity to overcome the steric hindrance of MeHnl. We utilize HATU/HOAt or PyBroP, which form highly reactive active esters, combined with extended coupling times and elevated temperatures [3].
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.
-
Amino Acid Activation: Dissolve 4 equivalents of Fmoc-MeHnl-OH and 4 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Coupling: Add the activated MeHnl solution to the resin. Agitate at 50°C for 2 hours (Standard room-temperature coupling yields <50% conversion).
-
Self-Validating Step (Chloranil Test): Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines. To validate the successful deprotection of MeHnl before the next coupling, perform a Chloranil test. A dark blue/green resin indicates a free secondary amine. If the test is negative, recoupling is mandatory before proceeding.
Protocol 2: Caco-2 Cell Permeability Assay
Causality: To prove that the MeHnl modification enhances transcellular diffusion rather than paracellular leakage (which would falsely inflate Papp values), the assay must include a paracellular marker as an internal control.
-
Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer.
-
Dosing: Apply 10 µM of the MeHnl-peptide to the apical chamber. Crucial Self-Validating Step: Co-administer 100 µM Lucifer Yellow (a fluorescent paracellular marker) in the same dosing solution.
-
Incubation & Sampling: Incubate at 37°C. Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify peptide concentration via LC-MS/MS.
-
Integrity Validation: Measure Lucifer Yellow fluorescence in the basolateral chamber. If the Papp of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions of the monolayer are compromised. The peptide permeability data must be discarded to ensure scientific integrity.
Figure 2: SPPS workflow and self-validating permeability assay for MeHnl peptides.
Conclusion
The strategic incorporation of (S)-2-(methylamino)heptanoic acid (MeHnl) represents a significant leap in peptide drug design. By simultaneously removing a hydrogen bond donor and introducing a highly lipophilic, extended aliphatic chain, MeHnl forces cyclic peptides into membrane-permeable conformations that resist proteolytic degradation. While the steric bulk of MeHnl necessitates rigorous, optimized SPPS protocols, the resulting pharmacokinetic benefits make it an indispensable building block for targeting intracellular protein-protein interactions.
References
- US20200131669A1 - Cyclic peptide compound having high membrane permeability, and library containing same. Google Patents.
- US20230026641A1 - Method for producing peptide compound comprising highly sterically hindered amino acid. Google Patents.
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Retrieved March 29, 2026, from[Link]
The Central Challenge: Steric Hindrance in N-Methylated Peptide Synthesis
An In-Depth Comparative Guide to Fmoc and Boc Strategies for Solid-Phase Peptide Synthesis of N-Methylated Amino Acids
For researchers, medicinal chemists, and professionals in drug development, the incorporation of N-methylated amino acids into peptide sequences is a critical strategy for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability, increase cell permeability, and modulate conformation, leading to peptides with superior pharmacokinetic profiles.[1][2] However, the synthesis of these modified peptides is fraught with challenges, primarily due to the steric hindrance and reduced nucleophilicity imposed by the N-methyl group.[3][4]
The choice of the overarching synthetic strategy—either the 9-fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) approach—profoundly impacts the success of synthesizing N-methyl-rich peptides. This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and supported by experimental insights, to empower scientists to make informed decisions for their specific research needs.
The core difficulty in synthesizing N-methylated peptides lies in the formation of the amide bond. The methyl group on the secondary amine of an N-methylated residue creates significant steric bulk, which physically obstructs the approach of the incoming activated amino acid.[3] This steric clash, combined with the lower nucleophilicity of the secondary amine compared to a primary amine, dramatically slows down the coupling reaction.[3] Consequently, standard solid-phase peptide synthesis (SPPS) conditions often result in incomplete couplings, leading to deletion sequences and low yields.[3][5] Overcoming this hurdle requires a carefully optimized approach, from the choice of protecting group strategy to the selection of highly reactive coupling reagents.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Fmoc and Boc strategies lies in their orthogonal deprotection schemes.[6] This orthogonality dictates the choice of resins, side-chain protecting groups, and final cleavage conditions.
-
Fmoc/tBu Strategy: This modern approach relies on a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., t-butyl, trityl). The Fmoc group is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[9] The mildness of the repetitive Fmoc deprotection step is a key advantage.[8][9]
-
Boc/Bzl Strategy: The classic Boc strategy utilizes an acid-labile α-amino protecting group (Boc) and side-chain protecting groups that are cleaved by a very strong acid (e.g., benzyl).[] The Boc group is removed with a moderately strong acid like TFA in dichloromethane (DCM).[6][11] The final cleavage requires a hazardous and highly corrosive strong acid, typically anhydrous hydrogen fluoride (HF).[6]
Navigating the Synthesis: Fmoc vs. Boc for N-Methylated Peptides
The theoretical advantages of each strategy must be weighed against their practical performance when dealing with the specific challenges of N-methylated residues.
Coupling Efficiency and Reagent Selection
This is the most critical aspect. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient for driving the sterically hindered couplings to completion.[3] Both Fmoc and Boc strategies must therefore employ more potent activating agents.
-
Uronium/Aminium Reagents (HATU, HBTU, HCTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used in both Fmoc and Boc synthesis for coupling N-methylated amino acids.[2][12][13] HATU is generally superior to HBTU and HCTU for these difficult couplings.[13][14]
-
Phosphonium Salt Reagents (PyAOP, PyBOP, PyBrOP): Phosphonium salts are also exceptionally effective. PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly noted for its efficacy in coupling N-methyl amino acids, even in challenging sequences with consecutive N-methylated residues.[5][12][15] For extremely difficult couplings, the halogenophosphonium reagents like PyBroP can be employed, though they carry a higher risk of racemization.[13][16]
Causality: These high-reactivity reagents work by forming a highly activated ester (e.g., an OBt or OAt ester) of the incoming amino acid, which can react more effectively with the sterically hindered and less nucleophilic secondary amine of the N-methylated residue on the growing peptide chain.
Side Reactions
The choice of strategy can influence the profile of side reactions, especially those exacerbated by N-methylated residues.
-
Diketopiperazine (DKP) Formation: This is a major side reaction, particularly in Fmoc synthesis. It occurs after the deprotection of the second amino acid, where the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This reaction is especially prominent when Pro, Gly, or N-methylated amino acids are in the first or second position.[5][17] In the Boc strategy, the N-terminal amine exists as a protonated ammonium salt after deprotection, which suppresses this side reaction until a separate neutralization step is performed, giving more control.
-
Acid-Catalyzed Fragmentation: During the final TFA cleavage step (common to both strategies, but harsher in Boc for side-chain removal), peptides with consecutive N-methylated amino acids can be susceptible to fragmentation at the N-methylated amide bond.[5] Careful optimization of cleavage time and scavenger cocktails is crucial.
Synthesis of Building Blocks
The availability and synthesis of the protected N-methylated amino acid monomers are practical considerations.
-
Fmoc-N-Me-AA-OH: Several methods exist for their synthesis. A common and efficient route involves the formation of a 5-oxazolidinone from the parent Fmoc-amino acid and paraformaldehyde, followed by reductive opening with a reducing agent like triethylsilane, often catalyzed by an acid.[18][19] Solid-phase methods using a temporary resin protecting group have also been developed to simplify purification.[1]
-
Boc-N-Me-AA-OH: A prevalent method involves the direct N-methylation of the Boc-protected amino acid using a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide.[20][21] This method requires careful control of reaction conditions to avoid side reactions.
On-Resin N-Methylation: A Strategic Alternative
Instead of incorporating pre-synthesized N-methylated monomers, an alternative is to perform the methylation directly on the solid support. The most common method is based on the Fukuyama-Mitsunobu reaction and has been adapted for solid-phase synthesis.[1][22]
The general three-step process is:
-
Sulfonylation: The free primary amine on the resin-bound peptide is protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This makes the remaining N-H proton acidic.
-
Methylation: The sulfonamide is deprotonated with a mild base, and the nitrogen is alkylated with a methylating agent.
-
Desulfonylation: The o-NBS group is removed to reveal the desired N-methylated amine, ready for the next coupling step.[22][23]
This strategy is compatible with both Fmoc and Boc SPPS and avoids the need to synthesize each N-methylated building block individually.[23]
Comparative Summary and Data
| Feature | Fmoc Strategy | Boc Strategy | Rationale & N-Methylation Context |
| α-Amine Protection | Base-labile (Fmoc) | Acid-labile (Boc) | The core orthogonal principle. |
| Deprotection | 20% Piperidine/DMF[8] | 25-50% TFA/DCM[6][11] | Fmoc deprotection is milder, preserving acid-sensitive side chains. |
| Final Cleavage | TFA-based cocktails[9][24] | Anhydrous HF[6] | The use of hazardous HF in Boc synthesis requires specialized equipment. Fmoc is generally preferred for safety and convenience. |
| Side-Chain Protection | Acid-labile (tBu, Trt) | HF-labile (Bzl) | Orthogonality is key. In Fmoc, acid is only used once at the end.[9] |
| Key Side Reaction | Diketopiperazine (DKP) Formation[17] | Fewer issues with DKP | DKP formation is a significant risk with N-methylated residues in positions 1 or 2 during Fmoc synthesis. |
| Automation | Highly amenable; UV monitoring of Fmoc deprotection is possible.[6][7] | Less amenable due to hazardous reagents. | Fmoc is the dominant strategy for automated peptide synthesizers. |
| Monitoring | Bromophenol Blue test for N-methyl amine coupling.[3][13] | Bromophenol Blue test for N-methyl amine coupling. | The standard ninhydrin (Kaiser) test does not work for the secondary amines of N-methylated residues.[3] |
Experimental Protocols
Protocol 1: Fmoc-SPPS of a Peptide Containing an N-Methylated Residue
This protocol outlines a single coupling cycle for incorporating an Fmoc-N-methylated amino acid using HATU activation.
-
Resin Preparation: Start with a pre-swelled resin in DMF with the N-terminal Fmoc group removed from the preceding amino acid.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-AA-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours. The extended coupling time is often necessary to overcome steric hindrance.[14]
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Completion Check (Mandatory):
-
Take a small sample of resin beads and wash them with methanol.
-
Add a few drops of Bromophenol Blue test solution.
-
A blue or green color indicates an incomplete reaction, requiring a recoupling step. A yellow color indicates completion.[13]
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[14]
-
Drain and wash the resin thoroughly with DMF to prepare for the next coupling cycle.
-
Protocol 2: On-Resin N-Methylation (Biron-Kessler Method Adaptation)
This protocol describes the N-methylation of a primary amine on the solid support.
-
Resin Preparation: Start with the resin-bound peptide with the N-terminal Fmoc group removed, revealing a free primary amine. Wash thoroughly with DCM.
-
Sulfonylation: Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 5 eq.) and collidine (10 eq.) in DCM. Agitate for 2 hours. Wash the resin with DCM.
-
Methylation: Add a solution of methyl p-nitrobenzenesulfonate (5 eq.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (MTBD, 2.5 eq.) in DMF. Agitate for 30 minutes. Wash with DMF.
-
Desulfonylation: Add a solution of 2-mercaptoethanol (10 eq.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) in DMF. Agitate for 30 minutes (typically in two 15-minute treatments). A bright yellow color will develop.[22]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin now bears a free N-methylated amine and is ready for the next coupling step.
Visualization of Synthetic Workflows
Caption: Workflow for Fmoc-based synthesis of N-methylated peptides.
Caption: Workflow for Boc-based synthesis of N-methylated peptides.
Caption: Key steps in the on-resin N-methylation process.
Conclusion and Recommendations
For the synthesis of peptides containing N-methylated amino acids, the Fmoc strategy has largely become the method of choice for most applications. [6][7] Its primary advantages are the milder overall reaction conditions, avoidance of hazardous reagents like HF, and high amenability to automation, which allows for real-time monitoring and optimization.[6][9]
However, the propensity for diketopiperazine formation when an N-methylated residue is near the C-terminus is a significant drawback that must be actively managed. In such specific cases, or for particularly complex syntheses where aggregation is a major issue, the Boc strategy may still offer advantages due to the suppression of DKP formation and different solvent systems that can be employed.
Ultimately, success in synthesizing N-methylated peptides hinges less on the choice between Fmoc and Boc and more on the mandatory use of highly potent coupling reagents (such as HATU or PyAOP), extended coupling times , and vigilant monitoring of reaction completion using a method appropriate for secondary amines, like the Bromophenol Blue test. The on-resin methylation technique also provides a powerful and flexible alternative to the monomer synthesis approach, applicable within either strategic framework.
References
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Aapptec Peptides. Coupling Reagents. [Link]
-
Borgia, A., & Fields, G. B. (2000). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
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Olsen, C. A., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. [Link]
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Angell, Y. M., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry. [Link]
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Peptide Synthesis Insider. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
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Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Semantic Scholar. [Link]
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Gutiérrez-Sánchez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]
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Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters. [Link]
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Olsen, C. A. (2007). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. ResearchGate. [Link]
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Olsen, C. A., et al. (2005). An improved synthesis of Fmoc-N-methyl-alpha-amino acids. PubMed. [Link]
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Aurelio, L., et al. (2004). Synthesis of N-Fmoc-Nmethyl-a-amino acid benzhydryl esters 11a–f and... ResearchGate. [Link]
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Angell, Y. M., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
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RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
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Kumar, A., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. [Link]
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AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
Li, P., et al. (1999). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. ResearchGate. [Link]
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Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. [Link]
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D'Andrea, L. D., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]
-
Zhang, D., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry. [Link]
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Zhang, K., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC. [Link]
-
Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis. Oxford University Press. [Link]
-
Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society. [Link]
-
Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [Link]
-
Naoum, J. R., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Purity Assessment of Crude Peptides Incorporating Fmoc-(S)-2-(methylamino)heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity in crude synthetic peptides is a cornerstone of reliable downstream applications, from basic research to the development of novel therapeutics. The introduction of N-methylated amino acids, such as Fmoc-(S)-2-(methylamino)heptanoic acid, into peptide sequences presents unique analytical challenges. This guide offers a comparative analysis of key methodologies for evaluating the purity of these complex crude peptides, providing the technical insights necessary for robust and reproducible results.
The incorporation of N-methylated amino acids is a powerful strategy to enhance the therapeutic properties of peptides, including increased metabolic stability and improved cell permeability.[1][2] However, the steric hindrance introduced by the N-methyl group can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a more complex impurity profile in the crude product.[1][3] This necessitates a multi-faceted analytical approach to accurately determine purity.
Core Analytical Techniques for Purity Assessment
The two primary techniques for assessing the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5][6] Often, these methods are coupled (LC-MS) to provide both separation and mass identification in a single analysis.[7][8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for peptide purity analysis.[9][10][11] It separates peptides based on their hydrophobicity, allowing for the quantification of the target peptide relative to its impurities.[10][12]
-
Principle: The crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) in a polar mobile phase (water with an ion-pairing agent like trifluoroacetic acid - TFA) is used to elute the peptides.[4][10][12] More hydrophobic peptides are retained longer on the column.
-
Information Provided: RP-HPLC provides a percentage purity based on the relative area of the main peak in the chromatogram.[11] It also reveals the presence of impurities as separate peaks.[9]
-
Advantages: High resolution, quantitative, robust, and reproducible.[13]
-
Disadvantages: Does not provide molecular weight information, and impurities with similar hydrophobicity may co-elute.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the target peptide and identifying impurities.
-
Principle: Molecules are ionized and then separated based on their mass-to-charge ratio (m/z).[6]
-
Information Provided: Provides the molecular weight of the target peptide and its impurities.[6]
-
Advantages: High sensitivity and provides definitive molecular weight information.[6][14]
-
Disadvantages: Can be subject to ion suppression effects and may not resolve isomeric or isobaric impurities without fragmentation techniques.[6][15]
The Power of Combined LC-MS
The coupling of LC with MS provides a comprehensive analysis of the crude peptide.[7] The HPLC separates the components of the mixture, which are then directly introduced into the mass spectrometer for identification.[8] This allows for the confident identification of peaks in the chromatogram, including deletion sequences, truncated peptides, and products with remaining protecting groups.[4][16]
Comparative Analysis of Analytical Methods
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity.[10][12] | Purity (% of major peak), retention time, presence of impurities.[9][11] | High resolution, quantitative, robust, and reproducible.[13] | Co-elution of impurities with similar hydrophobicity can occur. Does not provide mass information.[6] |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio (m/z).[6] | Molecular weight confirmation of the target peptide and impurities.[6] | High sensitivity, provides molecular weight information, can identify modifications.[6][14] | Can be subject to ion suppression effects, may not resolve isomeric or isobaric impurities without fragmentation.[6][15] |
| LC-MS | Combines HPLC separation with MS detection.[7] | Provides both separation and mass identification of the target peptide and its impurities in a single analysis.[7][8] | Comprehensive analysis, confident peak identification.[8] | More complex instrumentation and data analysis. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by quantification.[4] | Determines the net peptide content and amino acid ratios.[4] | Provides an accurate measure of the total peptide amount.[4] | Does not provide information on sequence-related impurities. |
Experimental Workflow for Purity Assessment
A robust workflow for assessing the purity of a crude peptide containing Fmoc-(S)-2-(methylamino)heptanoic acid involves a systematic approach, from sample preparation to data interpretation.
Caption: A typical experimental workflow for the purity assessment of crude peptides.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Analysis of Crude Peptide
This protocol outlines a general method for the analysis of a crude peptide containing Fmoc-(S)-2-(methylamino)heptanoic acid. Optimization of the gradient may be required based on the overall hydrophobicity of the peptide.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
-
HPLC System:
-
A standard HPLC system equipped with a UV detector is used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[9]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: LC-MS Analysis for Impurity Identification
This protocol allows for the identification of the peaks observed in the HPLC chromatogram.
-
LC System:
-
An LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap) is used.
-
The same column and mobile phases as in the RP-HPLC protocol can be used. A smaller column internal diameter (e.g., 2.1 mm) is often preferred for LC-MS to improve sensitivity.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: A wide mass range should be scanned to detect the target peptide and potential impurities (e.g., m/z 300-2000).
-
Fragmentation (MS/MS): For detailed structural information on impurities, tandem mass spectrometry (MS/MS) can be performed on selected precursor ions.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the target peptide and common impurities (e.g., deletion sequences, incomplete deprotection).
-
Compare the retention times of the mass signals with the peaks in the UV chromatogram to identify each peak.
-
Causality Behind Experimental Choices
-
Choice of C18 Column: The C18 stationary phase is a versatile and robust choice for separating a wide range of peptides based on their hydrophobicity.[4]
-
Use of TFA: Trifluoroacetic acid acts as an ion-pairing agent, which improves peak shape and resolution for peptides in RP-HPLC.[4]
-
UV Detection at 220 nm: The peptide bond has a strong absorbance at this wavelength, allowing for the detection of all peptide species present in the sample.[9]
-
ESI for Ionization: Electrospray ionization is a "soft" ionization technique that is well-suited for analyzing large and thermally labile molecules like peptides, minimizing fragmentation during the ionization process.
Conclusion
The purity assessment of crude peptides, particularly those containing challenging modifications like N-methylation, requires a multi-pronged analytical strategy. While RP-HPLC remains the gold standard for quantification, its combination with mass spectrometry is essential for the confident identification of impurities. By employing a systematic workflow and optimized protocols, researchers can ensure the quality and reliability of their synthetic peptides, which is paramount for the success of their research and drug development endeavors.
References
-
Waters. LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass for MassLynx. Available from: [Link]
-
Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. Available from: [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Available from: [Link]
-
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]
-
BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. Available from: [Link]
-
ResolveMass Laboratories. Impurity profiling in peptides: Why It Matters in Drug Development. Available from: [Link]
-
SpringerLink. HPLC of Peptides and Proteins. Available from: [Link]
-
Gyros Protein Technologies. Peptide Library Screenings: 5 Reasons Why Crude is Not Enough. Available from: [Link]
-
AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]
-
ACS Publications. An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. Available from: [Link]
-
Oxford Global. Trends and Challenges in Peptide Bioanalysis and Production. Available from: [Link]
-
Wiley Online Library. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Available from: [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]
-
RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]
-
PMC - NIH. Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]
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- 11. Quality Control of Amino Acids & Peptides: A Guide - Bachem [bachem.com]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. renyi.hu [renyi.hu]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. enovatia.com [enovatia.com]
- 16. almacgroup.com [almacgroup.com]
Comprehensive Comparison Guide: Characterization of N-Methylated Peptides via Circular Dichroism
Executive Summary
In modern peptide drug discovery, backbone N-methylation is a transformative modification. By replacing the amide hydrogen with a methyl group, researchers can drastically improve a peptide's pharmacokinetic (ADMET) profile, enhancing proteolytic stability and intestinal permeability[1][2]. However, this modification eliminates a critical hydrogen-bond donor and introduces severe steric hindrance, profoundly altering the peptide's secondary structure[3][4].
For structural biologists and medicinal chemists, accurately characterizing these conformational shifts is paramount. This guide objectively compares Circular Dichroism (CD) spectroscopy against orthogonal techniques (NMR, X-ray crystallography) and provides a highly validated, self-correcting protocol for the CD analysis of N-methylated peptides.
Objective Comparison: CD vs. Orthogonal Techniques
While CD is a staple for structural biology, its utility must be contextualized against other high-resolution methods when analyzing the unique constraints of N-methylated peptides.
Table 1: Comparison of Analytical Methods for N-Methylated Peptides
| Feature | Circular Dichroism (CD) | NMR Spectroscopy (NOESY/ROESY) | X-Ray Crystallography |
| Resolution | Low (Global secondary structure fractions) | High (Atomic-level dihedral angles) | High (Absolute 3D conformation) |
| Sample Requirement | 0.05 – 0.2 mg/mL in solution[5] | > 1.0 mg/mL (mM range) in solution | High purity, requires crystallization |
| Throughput | High (Minutes per sample) | Low (Days to weeks per sample) | Very Low (Months, highly variable) |
| Primary Utility for N-Methylation | Rapid screening of helix/sheet disruption; monitoring thermal stability[4][5]. | Identifying specific cis/trans isomerization induced by N-methyl groups[3]. | Validating final drug candidate conformation (if crystallizable). |
| Limitations | Cannot pinpoint the exact residue causing the conformational shift. | Highly complex spectra due to multiple cis/trans conformers in equilibrium. | N-methylated peptides often resist crystallization due to altered packing. |
Causality Insight: Why prioritize CD for initial screening? N-methylation often disrupts α-helices due to the loss of the i to i+4 hydrogen bond and introduces steric clashes[4]. CD is exquisitely sensitive to these global helix-to-coil or helix-to-beta transitions. It allows researchers to rapidly screen spatial libraries of N-methylated analogs to identify biologically active conformations before committing to resource-intensive NMR studies[2].
Decision matrix for selecting orthogonal structural characterization methods.
The Mechanistic Impact of N-Methylation on CD Spectra
The amide bonds in a peptide backbone act as chiral chromophores. When exposed to left- and right-circularly polarized light in the far-UV region (190–250 nm), distinct secondary structures yield characteristic molar ellipticity ([θ]) profiles[6].
Table 2: Characteristic Far-UV CD Signals and the Impact of N-Methylation
| Native Structure | Standard CD Signature | Impact of N-Methylation | Mechanistic Causality |
| α -Helix | Minima at 208 & 222 nm, Max at 192 nm[6] | Shift toward random coil (Minimum at ~195 nm) | Loss of hydrogen bond donors; steric clash of the bulky methyl group destabilizes the helix by 0.3 to 1.7 kcal/mole[4]. |
| β -Sheet | Minimum at 218 nm, Max at 195 nm[6] | Can artificially nucleate β -hairpins (enhanced 218 nm minimum) | N-methylation of heterochiral residues restricts ϕ / ψ dihedral angles, enforcing reverse turn geometry without covalent constraints[7]. |
| Amyloid Fibril | High β -sheet content | Reversion to unfolded state | N-methylated "breaker" peptides prevent intermolecular hydrogen bonding, inhibiting toxic oligomer formation (e.g., A β toxicity)[8]. |
Experimental Workflow & Self-Validating Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . The most common point of failure in CD spectroscopy is incorrect concentration determination and buffer interference[5].
Phase 1: Sample Preparation & Solubilization
-
Purification: Synthesize and purify N-methylated peptides to >95% purity via HPLC[5].
-
Causality: Residual Trifluoroacetic acid (TFA) from synthesis absorbs strongly below 200 nm, masking the critical 192 nm positive maximum of α -helices. You must exchange TFA for chloride or acetate salts prior to analysis.
-
-
Solvent Selection: Dissolve the peptide in a low-salt, CD-compatible aqueous buffer (e.g., 10 mM Potassium Phosphate, pH 7.4).
-
Alternative: For highly lipophilic N-methylated peptides, use structure-stabilizing co-solvents like Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE), but be aware of their specific UV cutoffs[8].
-
-
Concentration Assay: Determine exact concentration using quantitative amino acid analysis (qAAA) or UV absorbance at 280 nm (if Trp/Tyr are present).
Phase 2: Instrument Calibration & Acquisition
-
Purging: Purge the spectropolarimeter with nitrogen gas for 15 minutes prior to use. Nitrogen displaces oxygen, preventing ozone formation and deep-UV signal absorption[5].
-
Parameter Setup:
-
Wavelength Range: 190 nm to 260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3–5 scans (to improve signal-to-noise ratio)[6].
-
-
Self-Validation Checkpoint (The HT Voltage): During acquisition, actively monitor the High Tension (HT) voltage or Photomultiplier Tube (PMT) voltage.
-
Validation: If the HT exceeds 600–700 V, the detector is saturated (usually due to buffer absorption or excessive peptide concentration). Any CD data collected at wavelengths where HT > 700 V is artifactual and must be discarded.
-
Phase 3: Data Deconvolution
-
Normalization: Convert raw ellipticity (mdeg) to Mean Residue Ellipticity (MRE, [θ]) to normalize for peptide length and exact concentration[6].
-
Secondary Structure Estimation: Export the normalized spectra to deconvolution algorithms (e.g., CONTIN, SELCON3 via the DichroWeb server) to estimate the fractional percentage of α -helix, β -sheet, and random coil[6].
Workflow for the structural characterization of N-methylated peptides via CD spectroscopy.
References
-
ACS Biochemistry. "The N-Methylated Peptide SEN304 Powerfully Inhibits Aβ(1–42) Toxicity". [Link]
-
RSC Chemical Science. "Engineering β-sheets employing N-methylated heterochiral amino acids".[Link]
-
Nature Protocols (via SciSpace). "Using circular dichroism spectra to estimate protein secondary structure".[Link]
-
Mini-Reviews in Medicinal Chemistry. "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity". [Link]
-
Accounts of Chemical Research. "N-methylation of peptides: a new perspective in medicinal chemistry". [Link]
-
Journal of the American Chemical Society (JACS). "N-Methylated Cyclic Pentaalanine Peptides as Template Structures".[Link]
-
Biopolymers. "The effect of N-methylation on helical peptides".[Link]
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- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Engineering β-sheets employing N -methylated heterochiral amino acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00518G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Building Blocks for Peptide Modification: Beyond Fmoc-(S)-2-(methylamino)heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of peptides is a cornerstone of modern drug discovery, enhancing pharmacokinetic properties such as metabolic stability and membrane permeability. N-methylation of the peptide backbone, often accomplished using pre-formed building blocks like Fmoc-(S)-2-(methylamino)heptanoic acid, is a proven strategy to achieve these improvements.[1][2][3] However, reliance on a single building block limits the chemical space available for optimization. This guide provides a comprehensive comparison of viable alternatives, including different N-alkylated amino acids, on-resin modification strategies, and backbone-isomeric structures like peptoids and aza-peptides. We will delve into the mechanistic rationale behind each approach, present comparative data, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their therapeutic peptide programs.
Introduction: The Critical Role of N-Alkylation in Peptide Therapeutics
Peptides offer high potency and selectivity but are often hampered by poor metabolic stability and low oral bioavailability.[3][4] N-alkylation, particularly N-methylation, directly addresses these limitations by introducing a methyl group onto the amide nitrogen of the peptide backbone.[1][2][5] This modification imparts several key advantages:
-
Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance, physically blocking the approach of proteolytic enzymes that would otherwise cleave the amide bond.[3]
-
Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors, decreasing the desolvation penalty and facilitating passive diffusion across cellular membranes. This can lead to improved oral bioavailability.[6][7][8]
-
Conformational Control: The modification restricts rotation around the Cα-C bond, influencing the peptide's secondary structure and potentially locking it into a bioactive conformation.[9]
Fmoc-(S)-2-(methylamino)heptanoic acid is a valuable building block that combines the benefits of N-methylation with a lipophilic heptanoic acid side chain. It is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[10][11] However, the ever-expanding complexity of therapeutic targets necessitates a broader toolkit of molecular scaffolds.
Chapter 1: A Spectrum of Choices - Alternative Fmoc-N-Alkyl Amino Acid Building Blocks
The most direct alternative to the reference compound is to use other pre-synthesized Fmoc-N-methylated amino acids. This approach maintains the streamlined workflow of SPPS but offers vast diversity in side-chain chemistry, allowing for fine-tuning of steric, electronic, and lipophilic properties.
Non-natural amino acids, including N-alkylated variants, are increasingly used to expand chemical diversity and improve drug-like properties.[][13] The primary challenge with these building blocks is often steric hindrance, which can slow down the coupling reaction during SPPS.[14][15][16] To overcome this, specialized, highly efficient coupling reagents and, in some cases, microwave-assisted protocols are recommended.[5][14][17]
| Building Block Category | Examples | Key Advantages | Key Disadvantages | Ideal Use Case |
| N-Methylated Aliphatic | Fmoc-N-Me-Ala-OH, Fmoc-N-Me-Val-OH, Fmoc-N-Me-Leu-OH | Systematically probe steric effects, improve stability with minimal structural perturbation. | Increased steric hindrance can lead to difficult couplings, requiring stronger reagents (e.g., HATU, COMU) or microwave assistance.[14] | Alanine or Leucine scans at N-methylated positions to optimize potency vs. stability. |
| N-Methylated Aromatic | Fmoc-N-Me-Phe-OH, Fmoc-N-Me-Tyr(tBu)-OH | Introduce aromatic interactions (π-stacking), modulate receptor binding. | Can be very sterically demanding, potentially requiring double coupling or specialized protocols.[] | Modifying key pharmacophore residues to enhance binding affinity and stability. |
| N-Methylated Functional | Fmoc-N-Me-Lys(Boc)-OH, Fmoc-N-Me-Asp(OtBu)-OH | Retain charge or polarity for solubility or specific interactions while gaining stability. | Side-chain protecting groups add complexity; coupling can be challenging. | Maintaining solubility in aqueous media or preserving a critical salt-bridge interaction. |
| Other N-Alkyl Groups | Fmoc-N-Ethyl-Gly-OH, Fmoc-N-Propyl-Ala-OH | Explore larger alkyl groups for greater steric shielding or to fill larger hydrophobic pockets. | Synthesis of building blocks is more complex and costly; coupling is significantly more difficult than N-methylation. | Lead optimization where N-methylation provides insufficient stability or when a larger hydrophobic group is needed. |
Chapter 2: An Alternative Strategy - On-Resin N-Alkylation
Instead of incorporating pre-made building blocks, N-methylation can be performed directly on the peptide while it is still attached to the solid-phase resin.[1] This strategy offers significant flexibility and cost-effectiveness, as it circumvents the need to purchase or synthesize a diverse array of N-methylated monomers.
The most common and robust method for on-resin N-methylation is the Fukuyama-Mitsunobu reaction.[1] This two-step process involves:
-
Activation: The backbone amide is first activated with an ortho-nitrobenzenesulfonyl (o-NBS) group, making the amide proton more acidic.
-
Alkylation: The sulfonamide is then alkylated using a methylating agent (e.g., methyl p-toluenesulfonate) under basic conditions.
Advantages:
-
Cost-Effective: Eliminates the need for expensive, commercially prepared N-methylated amino acids.
-
Flexibility: Allows for the N-methylation of nearly any residue at any position in the sequence post-synthesis of the linear chain.
-
Late-Stage Diversification: Enables the creation of a library of N-methylated analogs from a single parent peptide.
Disadvantages:
-
Reaction Optimization: The efficiency can be sequence-dependent and may require optimization.[1]
-
Potential Side Reactions: The conditions must be carefully controlled to avoid over-methylation or modification of sensitive side chains.
Workflow for On-Resin N-Methylation
Caption: Structural comparison of peptide, N-alkyl peptide, peptoid, and aza-peptide backbones.
Aza-Peptides
In aza-peptides, the α-carbon of one or more residues is replaced by a nitrogen atom, creating a semicarbazide linkage. [18][19]This modification has a profound impact on conformation:
-
β-Turn Induction: The lone-pair repulsion between the adjacent nitrogen atoms strongly predisposes the peptide backbone to adopt a β-turn conformation. [18][20][21]This can be a powerful tool for mimicking the secondary structures crucial for receptor binding.
-
Modified H-Bonding: The replacement of Cα-H with Nα-H alters the hydrogen bonding pattern, which can affect solubility and target interactions.
-
Metabolic Stability: The urea-like bond is resistant to many common proteases.
The synthesis of aza-peptides has been streamlined by the development of submonomer solid-phase strategies, making them more accessible for screening and SAR studies. [18]
Chapter 4: Comparative Analysis and Data-Driven Selection
Choosing the right building block or modification strategy is a decision driven by the specific goals of the project. The following table summarizes the key performance attributes based on published data and established principles.
| Feature | Fmoc-N-Alkyl AAs | On-Resin N-Alkylation | Peptoids | Aza-Peptides |
| Proteolytic Stability | High to Very High | High to Very High | Exceptional | Very High |
| Synthetic Accessibility | Moderate (Purchase Monomers) | High (Standard Reagents) | High (Submonomer Method) | Moderate (Specialized Synthesis) |
| Side-Chain Diversity | High (Dependent on catalog) | High (Any encoded AA) | Exceptional (Any primary amine) | Moderate to High |
| Backbone Chirality | Yes | Yes | No | No (at aza-residue) |
| Conformational Impact | Local restriction of torsion angles | Local restriction of torsion angles | Increased flexibility, unique cis/trans amide bond populations [22] | Strong β-turn induction [20][21] |
| Cost per Residue | High | Low | Low to Moderate | Moderate to High |
| Primary Application | Lead optimization, stability enhancement | Library screening, SAR scanning | Discovery screening, creating novel scaffolds | Structure-based design, β-turn mimicry |
Conclusion and Future Outlook
The field of peptide therapeutics has moved far beyond the 20 proteinogenic amino acids. The choice of building block for peptide modification is a critical decision that impacts synthesis, stability, conformation, and ultimately, biological activity.
-
Fmoc-N-alkyl amino acids , including the reference Fmoc-(S)-2-(methylamino)heptanoic acid, remain the gold standard for a direct, predictable approach to enhancing stability and permeability during lead optimization.
-
On-resin N-alkylation provides a powerful, cost-effective tool for rapidly scanning an entire peptide sequence to identify key positions where methylation is beneficial, making it ideal for early-stage SAR studies.
-
Peptoids offer a gateway to entirely novel chemical space. Their complete proteolytic stability and synthetic tractability make them exceptional candidates for high-throughput screening and the discovery of novel ligands. [23][24]* Aza-peptides are the tool of choice for rational, structure-based design when the goal is to stabilize a specific β-turn conformation known to be critical for bioactivity. [18] By understanding the distinct advantages and experimental considerations of each alternative, researchers can make informed decisions, accelerating the design and development of next-generation peptide therapeutics with superior drug-like properties.
References
- Benchchem. (n.d.). On-Resin N-Methylation Techniques for Peptides: Application Notes and Protocols.
- SciSpace. (n.d.). Peptoids as potential therapeutics.
-
Simon, R. J., Kania, R. S., Zuckermann, R. N., et al. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371. Available at: [Link]
-
Millard, M., & Gasser, G. (2015). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1248, 115-125. Available at: [Link]
- Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
-
Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 11(4), 282-288. Available at: [Link]
-
Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. Retrieved from [Link]
- Stanford University. (n.d.). Peptoids: Bio-Inspired Polymers as Potential Pharmaceuticals.
-
Lengyel, G. A., et al. (2014). Comparison of Backbone Modification in Protein β-Sheets by α→γ Residue Replacement and α-Residue Methylation. PMC. Retrieved from [Link]
- CPC Scientific. (n.d.). Peptoids.
-
Lengyel, G. A., et al. (2014). Comparison of backbone modification in protein β-sheets by α→γ residue replacement and α-residue methylation. Organic & Biomolecular Chemistry, 12(29), 5375-81. Available at: [Link]
- Academia.edu. (n.d.). (PDF) Peptoids: a modular approach to drug discovery.
-
Lubell, W. D., et al. (2017). Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. Accounts of Chemical Research, 50(7), 1593-1604. Available at: [Link]
-
Mishima, Y., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(2), 99-104. Available at: [Link]
-
Bánóczi, Z., et al. (2020). Influence of Aza-Glycine Substitution on the Internalization of Penetratin. Molecules, 25(7), 1646. Available at: [Link]
-
Bánóczi, Z., et al. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. International Journal of Molecular Sciences, 23(16), 9031. Available at: [Link]
-
Gibson, C., et al. (2005). Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis with Fmoc Chemistry and Aza-Amino Acids with Heteroatomic Side Chains. The Journal of Organic Chemistry, 70(22), 8872-8881. Available at: [Link]
-
Belter, B., et al. (2023). A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics. RNA, 29(4), 489-501. Available at: [Link]
- BOC Sciences. (2026). Non-Natural Phenylalanine in Peptide Design Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
Sharma, N. K., et al. (2013). Oxyazapeptides: Synthesis, Structure Determination, and Conformational Analysis. The Journal of Organic Chemistry, 78(16), 7879-7890. Available at: [Link]
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(17), 6465-6470. Available at: [Link]
-
Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5743-5771. Available at: [Link]
- BOC Sciences. (n.d.). Fmoc Amino Acids.
- Frontiers. (n.d.). Polyamide Backbone Modification In Peptide and Protein Science.
-
Strålberg, O., et al. (2023). PepINVENT: generative peptide design beyond natural amino acids. Chemical Science, 14(18), 4848-4862. Available at: [Link]
-
Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(4), 2893-2921. Available at: [Link]
- LifeTein. (2025). Should My Peptide Be Methylated?.
- arXiv. (2025). NS-Pep: De novo Peptide Design with Non-Standard Amino Acids.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Available at: [Link]
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- 4. NS-Pep: De novo Peptide Design with Non-Standard Amino Acids [arxiv.org]
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The Chemist's Gambit: A Cost-Benefit Analysis of On-Resin Methylation versus N-Methylated Building Blocks
In the intricate world of peptide synthesis, the strategic incorporation of N-methylated amino acids represents a pivotal move to enhance the therapeutic potential of peptide-based drugs. This modification, seemingly minor, can profoundly improve a peptide's pharmacokinetic properties by increasing its metabolic stability, enhancing membrane permeability, and modulating its conformation.[1][2] However, the path to these optimized peptides presents a critical decision for researchers: should one employ on-resin methylation techniques or utilize pre-synthesized N-methylated building blocks?
This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, objective comparison of these two predominant strategies. As a Senior Application Scientist, my aim is to provide not just a list of pros and cons, but a comprehensive analysis grounded in experimental data and field-proven insights to inform your synthetic strategy.
The Two Contenders: A Strategic Overview
The choice between on-resin methylation and using N-methylated building blocks is not merely a matter of procedural preference; it is a strategic decision with significant implications for cost, time, and the final purity of the desired peptide.
-
On-Resin Methylation: This approach involves the chemical modification of the peptide backbone after the amino acid has been incorporated into the growing chain on the solid support. This "modify-as-you-go" strategy offers flexibility and can be more cost-effective in terms of raw materials.
-
N-Methylated Building Blocks: This strategy relies on the use of pre-synthesized amino acids that already bear the N-methyl group. These building blocks are incorporated into the peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. This method prioritizes a more standardized and potentially less labor-intensive workflow.
On-Resin Methylation: The Art of In-Situ Modification
On-resin methylation techniques offer a powerful and flexible approach to introduce N-methylation at specific sites within a peptide sequence. The most common and well-established method is a three-step procedure based on the work of Fukuyama and Mitsunobu, which involves sulfonylation, methylation, and deprotection.[1][3]
The Underlying Chemistry: A Three-Act Play
The success of this method hinges on the temporary activation of the backbone amide nitrogen to facilitate its methylation.
-
Sulfonylation: The free amine of the N-terminal amino acid is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This is a critical step as the electron-withdrawing nature of the o-NBS group increases the acidity of the amide proton, making it susceptible to deprotonation.[3][4]
-
Methylation: A strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is used to deprotonate the sulfonamide. The resulting anion then readily reacts with a methylating agent, typically dimethyl sulfate or methyl iodide, to form the N-methylated sulfonamide.[3]
-
Deprotection: The o-NBS protecting group is selectively removed using a thiol, such as 2-mercaptoethanol, in the presence of a base, regenerating the free N-methylated amine and allowing for the continuation of peptide synthesis.[1]
Experimental Workflow: On-Resin N-Methylation
Caption: On-Resin N-Methylation Workflow.
Detailed Experimental Protocol: On-Resin N-Methylation of a Resin-Bound Peptide
This protocol is adapted from the widely used Miller and Scanlan method.[1]
-
Resin Preparation: Swell the peptide-resin (1 eq) in N-methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in NMP. Wash the resin thoroughly with NMP and dichloromethane (DCM).
-
Sulfonylation:
-
Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and 2,4,6-collidine (4 eq) in NMP.
-
Add the solution to the resin and shake for 30 minutes.
-
Wash the resin with NMP (3x) and DCM (3x).
-
-
Methylation:
-
Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in NMP.
-
Add the solution to the resin to deprotonate the sulfonamide.
-
Immediately add dimethyl sulfate (10 eq).
-
Shake the reaction mixture for 5-10 minutes.
-
Wash the resin with NMP (3x) and DCM (3x).
-
-
Deprotection of the Sulfonamide:
-
Prepare a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in NMP.
-
Add the solution to the resin and shake for 5 minutes. Repeat this step once.[5]
-
Wash the resin extensively with NMP (3x) and DCM (3x).
-
-
Coupling of the Next Amino Acid: Proceed with the coupling of the next Fmoc-protected amino acid using standard coupling reagents like HATU or HBTU. Note that coupling to an N-methylated amine can be sterically hindered and may require longer reaction times or double coupling.[5]
N-Methylated Building Blocks: The "Plug-and-Play" Approach
The alternative strategy involves the use of commercially available or custom-synthesized Fmoc-N-methyl-amino acids. These building blocks are incorporated directly into the peptide sequence during standard solid-phase peptide synthesis.
The Underlying Chemistry: Standard Peptide Coupling
The chemistry is identical to that of standard Fmoc-SPPS. The pre-methylated amino acid is activated and coupled to the free N-terminus of the growing peptide chain. The primary challenge lies in the potentially reduced coupling efficiency due to the steric hindrance of the N-methyl group.
Experimental Workflow: Using N-Methylated Building Blocks
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. shop.altabioscience.com [shop.altabioscience.com]
A Comprehensive Guide to the Safe Disposal of Fmoc-(S)-2-(methylamino)heptanoic Acid
Researchers, scientists, and drug development professionals are at the forefront of innovation, and with that comes the profound responsibility of ensuring a safe laboratory environment. The proper management and disposal of chemical reagents, such as Fmoc-(S)-2-(methylamino)heptanoic acid, are not merely procedural formalities but critical components of a robust safety culture and environmental stewardship. This guide provides an in-depth, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Given the lack of specific data for this compound, it should be handled as a substance with the potential for skin, eye, and respiratory irritation.[1][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | To prevent contact with airborne particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a potential for generating dust. | To prevent inhalation of fine particles. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5]
II. Waste Characterization and Segregation: A Foundational Step
Proper disposal begins with accurate waste characterization and segregation at the point of generation.[6][7] All waste materials containing Fmoc-(S)-2-(methylamino)heptanoic acid must be treated as hazardous chemical waste.[1] It is imperative to never dispose of this compound or its containers in regular trash or down the sanitary sewer.[8]
Diagram 1: Decision-Making Workflow for Waste Segregation
Caption: General workflow for the disposal of Fmoc-(S)-2-(methylamino)heptanoic acid waste streams.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel. For large or highly hazardous spills, contact your institution's emergency response team or EHS immediately. 3[8]. Containment: For manageable spills, contain the material using an appropriate absorbent material such as sand, earth, or vermiculite. 4. Cleanup: Carefully collect the spilled material and absorbent into a sealable container.
-
Disposal of Spill Debris: The container with the spill cleanup materials must be labeled and disposed of as hazardous waste. 6[8]. Decontamination: Clean the spill area thoroughly.
V. The Role of Institutional EHS
Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste management guidance. T[9][10]hey are responsible for ensuring compliance with all federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A[10]lways consult your EHS department for specific institutional policies and procedures.
By adhering to these guidelines, you contribute to a safer research environment and ensure that the pursuit of scientific advancement does not come at the cost of environmental integrity.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
-
Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
-
Laboratory Waste Management Guidelines. North Carolina State University. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Management at Research Laboratories PPSG. Dental Sciences. [Link]
-
Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Preprints.org. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]
-
Heptanoic Acid Safety Data Sheet. S D Fine-Chem Limited. [Link]
-
(R)-6 Azido-2-(Fmoc-amino)hexanoic acid Safety Data Sheet. AAPPTEC. [Link]
-
FMOC Reagent Safety Data Sheet. Gyros Protein Technologies. [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
-
Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Humana Press. [Link]
- Method for removing Fmoc group.
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
n-HEPTANOIC ACID Safety Data Sheet. SMS Rail Lines. [Link]
-
Chemical Substance Handling Safety. Japan Advanced Institute of Science and Technology. [Link]
-
Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin. Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. smsrail.com [smsrail.com]
- 3. peptide.com [peptide.com]
- 4. dental.usm.my [dental.usm.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vumc.org [vumc.org]
- 9. research.columbia.edu [research.columbia.edu]
- 10. odu.edu [odu.edu]
Comprehensive Safety and Operational Guide: Handling Fmoc-(S)-2-(methylamino)heptanoic acid
Fmoc-(S)-2-(methylamino)heptanoic acid (also known as Fmoc-N-Me-Aha-OH) is a specialized, N-methylated unnatural amino acid widely utilized in Solid-Phase Peptide Synthesis (SPPS). It is incorporated into peptide sequences to confer protease resistance, enhance lipophilicity, and restrict peptide backbone conformation.
Handling this reagent requires a dual-focus approach: mitigating the chemical hazards associated with fine powders and overcoming the significant steric hindrance inherent to N-methylated secondary amines during synthesis.
Hazard Profile & Personal Protective Equipment (PPE)
Although Fmoc-protected amino acids are generally stable, Fmoc-(S)-2-(methylamino)heptanoic acid is classified under GHS as a Skin Irritant (Category 2) , Eye Irritant (Category 2) , and Respiratory Tract Irritant (Category 3) 1, 2. Because it is supplied as a fine, lyophilized-like white powder, aerosolization and subsequent inhalation or ocular contact are the primary risks.
Quantitative Hazard Data & PPE Specifications
| Hazard Category | PPE Requirement | Specification | Causality & Operational Justification |
| Respiratory | Particulate Respirator | N95 / P2 / P3 mask | The powder's low bulk density makes it prone to aerosolization. Inhalation causes mucosal irritation. A mask is mandatory if weighing outside a certified fume hood 1. |
| Dermal | Chemical Gloves | Nitrile (minimum 0.11 mm thickness) | Prevents skin sensitization. Nitrile provides an excellent barrier against both the amino acid and the organic solvents (DMF/DCM) used to dissolve it 2. |
| Ocular | Eye Protection | ANSI Z87.1 Safety Goggles | Prevents mechanical irritation and chemical damage from airborne dust particles or solvent splashing during dissolution 1. |
| Systemic | Body Protection | Flame-retardant Lab Coat | Protects street clothing from contamination and provides a barrier against accidental solvent spills during the SPPS workflow. |
Operational Plan & Step-by-Step Handling Protocols
The Mechanistic Challenge: Steric Hindrance
The structural hallmark of Fmoc-(S)-2-(methylamino)heptanoic acid is its N-methyl group. This substitution converts the standard primary amine of an amino acid into a secondary amine . This creates severe steric bulk, dramatically reducing the nucleophilicity of the nitrogen and impeding the approach of the activated acylating species 3. Standard coupling reagents (like HBTU) will result in incomplete couplings or sequence deletions.
To overcome this, the protocol below utilizes DIC/Oxyma Pure or HATU/DIPEA , which are highly reactive and suppress racemization 4.
Step-by-Step Methodology: Preparation and Coupling
Step 1: Safe Weighing and Dissolution
-
Preparation: Ensure the fume hood sash is lowered to the optimal working height. Turn off any turbulent airflow sources (like nearby fans) to prevent powder dispersion.
-
Weighing: Using an anti-static weighing boat, weigh the required amount of Fmoc-(S)-2-(methylamino)heptanoic acid (typically 3 to 5 molar equivalents relative to the resin loading).
-
Dissolution: Transfer the powder to a glass vial. Add anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Vortex gently until the solution is completely clear.
Step 2: Pre-Activation
-
Reagent Addition: To the amino acid solution, add 1.0 equivalent of HATU (for base-catalyzed activation) or DIC/Oxyma Pure (for neutral activation).
-
Base Addition (If using HATU): Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the formation of the active ester 3.
-
Incubation: Allow the mixture to pre-activate for 3–5 minutes at room temperature. Causality: Pre-activation ensures the bulky amino acid is fully converted to the highly reactive O-At ester before encountering the resin, maximizing coupling efficiency.
Step 3: Microwave-Assisted Coupling & Validation
-
Transfer: Add the pre-activated solution to the SPPS reaction vessel containing the deprotected resin.
-
Microwave Heating: Heat the reaction to 75°C for 10 minutes using a peptide synthesizer microwave cavity. Causality: Thermal energy from microwave irradiation disrupts inter-chain hydrogen bonding and aggregation on the resin, forcing the sterically hindered N-methylated amine to react 5.
-
Validation (Self-Validating System): Wash the resin 3x with DMF and 3x with DCM. Perform a Chloranil Test (a colorimetric assay specifically designed to detect secondary amines). A colorless or pale yellow bead indicates successful coupling; blue or green beads indicate incomplete coupling, necessitating a double-coupling cycle 6.
Spill Response & Disposal Logistics
Immediate and correct response to spills ensures laboratory safety and environmental compliance.
Spill Response Protocol
-
Containment: If the powder spills, do not sweep it dry, as this generates hazardous dust.
-
Neutralization/Wetting: Lightly mist the spilled powder with a compatible solvent (e.g., water or isopropanol) to dampen it and prevent aerosolization 1.
-
Collection: Use a damp paper towel or a dedicated chemical spill scoop to collect the material. Place the waste into a sealable, compatible hazardous waste container.
-
Decontamination: Wash the affected surface with soap and water, followed by an ethanol wipe.
Waste Segregation and Disposal Plan
Because Fmoc-(S)-2-(methylamino)heptanoic acid is handled alongside SPPS solvents, strict waste segregation is required:
-
Halogenated Liquid Waste: Any wash steps involving Dichloromethane (DCM) or cleavage cocktails containing Trifluoroacetic acid (TFA) must be routed to halogenated waste carboys.
-
Non-Halogenated Liquid Waste: Pure DMF, NMP, and piperidine deprotection streams must be collected in non-halogenated waste containers.
-
Solid Hazardous Waste: Empty reagent vials, contaminated weighing boats, pipette tips, and spent peptide resin must be disposed of in designated solid hazardous waste bins, clearly labeled with the chemical constituents 7.
Visual Workflow: Handling and Synthesis
The following diagram illustrates the critical path from safety preparation through to chemical activation, coupling, and compliant disposal.
End-to-end operational workflow for safely handling and coupling Fmoc-(S)-2-(methylamino)heptanoic acid.
References
- Fisher Scientific. "SAFETY DATA SHEET: 7-(Fmoc-amino)heptanoic acid / Fmoc-N-methyl-L-alpha-aminoheptanoic acid". Thermo Fisher Scientific Chemicals, Inc.
- Combi-Blocks. "Safety Data Sheet: (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid". Combi-Blocks.
- TargetMol. "Safety Data Sheet: (S,R,S)-AHPC-Me-N-Boc-7-aminoheptanoic acid". TargetMol.
- BenchChem. "Application Note: Activation of Z-N-Me-Ala-OH Carboxyl Group for Peptide Synthesis". BenchChem.
- The Royal Society of Chemistry. "Chapter 5: Microwave-assisted Peptide Synthesis". RSC Publishing.
- REDI. "Cyclopeptides natural products as Herbicides and Inhibitors of Cyanobacteria. Synthesis of Versicotides E and F". ANII.
- ACS Publications. "Process Development of a Macrocyclic Peptide Inhibitor of PD-L1". ACS.
Sources
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